molecular formula C7H8O3 B1584697 4-Methoxy-6-methyl-2H-pyran-2-one CAS No. 672-89-9

4-Methoxy-6-methyl-2H-pyran-2-one

Cat. No.: B1584697
CAS No.: 672-89-9
M. Wt: 140.14 g/mol
InChI Key: MTZAUZNQAMNFME-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139216. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-methylpyran-2-one
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InChI

InChI=1S/C7H8O3/c1-5-3-6(9-2)4-7(8)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MTZAUZNQAMNFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217485
Record name 2H-Pyran-2-one, 4-methoxy-6-methyl-
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Molecular Weight

140.14 g/mol
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CAS No.

672-89-9
Record name 4-Methoxy-6-methyl-2-pyrone
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Record name Methyltriacetolactone
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Record name 4-Methoxy-6-methyl-2H-pyran-2-one
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Record name 2H-Pyran-2-one, 4-methoxy-6-methyl-
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Record name 4-methoxy-6-methyl-2H-pyran-2-one
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Record name METHYLTRIACETOLACTONE
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Foundational & Exploratory

A Technical Guide to 4-Methoxy-6-methyl-2H-pyran-2-one: Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-6-methyl-2H-pyran-2-one, a member of the α-pyrone class of heterocyclic compounds, is a naturally occurring lactone that has garnered significant interest within the scientific community. Its unique chemical structure, featuring a conjugated diene system and a methoxy substituent, imparts a range of interesting biological activities and makes it a valuable synthon in organic chemistry.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its key physicochemical and biological properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its successful isolation, purification, and characterization.

PropertyValueSource
Molecular Formula C₇H₈O₃[2][3]
Molecular Weight 140.14 g/mol [2][3]
CAS Number 672-89-9[2][4]
Appearance White to light yellow powder or crystal[3]
Melting Point 83-86 °C
IUPAC Name 4-methoxy-6-methylpyran-2-one[2]
Synonyms Methyltriacetolactone[2]

Natural Sources: A Fungal Origin

This compound is primarily of microbial origin, with numerous fungal species identified as prolific producers. The biosynthesis of this and related α-pyrones is often associated with polyketide pathways.

Predominant Fungal Genera:
  • Trichoderma : Various species within this genus are well-documented producers of α-pyrones. For instance, related compounds like 6-pentyl-2H-pyran-2-one have been isolated from Trichoderma viride and Trichoderma asperellum.[5] The production of these secondary metabolites is often influenced by culture conditions, highlighting the importance of optimizing fermentation parameters.[6]

  • Aspergillus : Fungi of the genus Aspergillus, such as Aspergillus ficuum, are known to produce a diverse array of secondary metabolites, including pyran derivatives.[7]

  • Penicillium : Marine-sourced fungi, in particular, have shown significant potential for producing novel natural products. A study on Penicillium restrictum isolated from a blue mussel revealed a high chemical diversity of pyran-2-ones, including derivatives of 4-methoxy-2H-pyran-2-one.[8] This suggests that exploring unique ecological niches could lead to the discovery of new sources and analogues.

Isolation and Purification: A Step-by-Step Technical Workflow

The isolation of this compound from fungal cultures is a multi-step process that leverages the compound's physicochemical properties. The following protocol provides a generalized yet detailed workflow that can be adapted based on the specific fungal strain and culture conditions.

I. Fungal Cultivation and Fermentation

The initial and one of the most critical steps is the cultivation of the producing fungal strain. The choice of media and fermentation parameters can significantly impact the yield of the target compound.

Protocol:

  • Inoculum Preparation: Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (PDA) plate to a flask containing a seed culture medium (e.g., potato dextrose broth). Incubate at 25-28 °C with shaking (150-180 rpm) for 3-5 days.

  • Production Fermentation: Inoculate a larger volume of production medium (e.g., yeast extract sucrose broth) with the seed culture. The production medium can be varied to optimize the yield, a strategy often referred to as "One Strain Many Compounds" (OSMAC).[6] Incubate for 14-21 days under the same temperature and agitation conditions.

II. Extraction of Crude Metabolites

Following fermentation, the fungal biomass and the culture broth are separated, and the secondary metabolites are extracted using organic solvents.

Protocol:

  • Biomass Separation: Separate the fungal mycelia from the culture broth by vacuum filtration through cheesecloth or a similar filter material.

  • Solvent Extraction:

    • Broth Extraction: Extract the culture filtrate partitioning with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction process 2-3 times to ensure complete recovery of the metabolites.

    • Mycelial Extraction: The fungal biomass can also be extracted by soaking in a polar organic solvent like methanol or acetone, followed by filtration and concentration.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Chromatographic Purification

The crude extract, a complex mixture of various metabolites, is then subjected to one or more chromatographic techniques to isolate the this compound.

Protocol:

  • Column Chromatography:

    • Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, fractions containing the target compound can be pooled, concentrated, and subjected to preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation Fermentation Production Fermentation Inoculum->Fermentation Separation Biomass Separation Fermentation->Separation Solvent_Extraction Solvent Extraction Separation->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure_Compound HPLC->Pure_Compound Pure Compound

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one from Triacetic Acid Lactone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one, a valuable compound in various chemical sectors, starting from the bio-renewable platform chemical, Triacetic Acid Lactone (TAL). We will delve into the underlying reaction mechanisms, provide a detailed and validated experimental protocol, and discuss the critical aspects of process control and product characterization.

Introduction and Strategic Overview

This compound is a versatile pyrone derivative utilized as a flavoring agent in the food industry, an aromatic component in fragrances, and a key building block in the synthesis of more complex organic and biologically active molecules.[1][2] Its precursor, 4-hydroxy-6-methyl-2H-pyran-2-one, commonly known as Triacetic Acid Lactone (TAL), is an attractive starting material due to its increasing availability from microbial fermentation processes using glucose.[3][4][5][6] This bio-based origin positions TAL as a sustainable feedstock for high-value chemicals.[7][8]

The conversion of TAL to its 4-methoxy derivative is a fundamental O-methylation reaction. This process involves the selective alkylation of the hydroxyl group at the C4 position of the pyrone ring. The strategic choice of reagents and reaction conditions is paramount to ensure high yield and purity, preventing potential side reactions.

The Core Transformation: Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution reaction, specifically an O-alkylation. The hydroxyl group of Triacetic Acid Lactone is weakly acidic and can be deprotonated by a suitable base to form a highly nucleophilic pyronate anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide, to form the desired ether linkage.

Key Mechanistic Steps:

  • Deprotonation: A base abstracts the acidic proton from the C4-hydroxyl group of TAL. The choice of base is critical; it must be strong enough to deprotonate the hydroxyl group but not so strong as to promote unwanted side reactions.

  • Nucleophilic Attack: The resulting negatively charged oxygen acts as a potent nucleophile. It attacks the methyl group of the methylating agent in a classic SN2 fashion.

  • Product Formation: The displacement of the leaving group from the methylating agent results in the formation of this compound and a salt byproduct.

Diagram of the Synthesis Mechanism

Synthesis_Mechanism Mechanism of O-Methylation of Triacetic Acid Lactone cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) TAL Triacetic Acid Lactone (4-Hydroxy-6-methyl-2H-pyran-2-one) Pyronate Pyronate Anion (Nucleophile) TAL->Pyronate + Base Base Base (e.g., K₂CO₃) MethylIodide Methyl Iodide (CH₃I) Product This compound Pyronate->Product + CH₃I Byproduct Salt Byproduct (e.g., KI) Pyronate->Byproduct - I⁻

Caption: Reaction mechanism for the synthesis of this compound.

Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of the final product.

Reagent and Materials Data
Reagent/MaterialChemical FormulaMolecular Wt. ( g/mol )Moles (mmol)AmountRole
Triacetic Acid Lactone (TAL)C₆H₆O₃126.1110.01.26 gStarting Material
Anhydrous Potassium CarbonateK₂CO₃138.2115.02.07 gBase
Methyl IodideCH₃I141.9412.00.76 mL (1.70 g)Methylating Agent
Anhydrous AcetoneC₃H₆O58.08-50 mLSolvent
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mLExtraction Solvent
Brine (Saturated NaCl)NaCl(aq)--~50 mLWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Triacetic Acid Lactone (1.26 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add anhydrous acetone (50 mL) to the flask. Stir the suspension vigorously at room temperature. Causality Note: Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile, and has a suitable boiling point for reflux.

  • Addition of Methylating Agent: Slowly add methyl iodide (0.76 mL, 12.0 mmol) to the stirring suspension using a syringe. Expertise Insight: A slight excess of the methylating agent ensures complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions and simplify purification.

  • Reaction Under Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting TAL spot is no longer visible.

  • Reaction Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. .

  • Purification:

    • Dissolve the resulting crude solid in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Trustworthiness Check: These washing steps are crucial to remove any remaining inorganic impurities and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure, white to light yellow crystals of this compound.[1][9]

Diagram of the Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis A 1. Combine Reactants TAL + K₂CO₃ in Acetone B 2. Add Methyl Iodide A->B C 3. Heat to Reflux (4-6h) Monitor by TLC B->C D 4. Cool & Filter Remove inorganic salts C->D E 5. Evaporate Solvent (Rotary Evaporator) D->E F 6. Aqueous Work-up (DCM/Water Extraction) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) F->G H 8. Recrystallization (Purification) G->H I 9. Characterization (NMR, IR, MS, MP) H->I

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
CompoundChemical FormulaMolecular Wt. ( g/mol )AppearanceMelting Point (°C)
Triacetic Acid LactoneC₆H₆O₃126.11Light yellow solid[3]188-190 (dec.)
This compoundC₇H₈O₃140.14[10][11]White to light yellow crystalline powder[1][9]83-90[1][11]
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should confirm the presence of a methyl group (singlet, ~2.2 ppm), a methoxy group (singlet, ~3.8 ppm), and two vinyl protons on the pyrone ring (two doublets or singlets, ~5.4 and ~5.9 ppm). The disappearance of the broad hydroxyl proton signal from the starting material is a key indicator of a successful reaction.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, including the characteristic signals for the carbonyl carbon, the enol ether carbons, and the methyl/methoxy carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band for the α,β-unsaturated lactone carbonyl (C=O) group around 1720 cm⁻¹. It will also show C-O-C stretching frequencies for the ether group and the absence of the broad O-H stretch that would be present in the starting material.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak [M]⁺ should be observed at m/z = 140.14.

Conclusion

The synthesis of this compound from Triacetic Acid Lactone is a robust and efficient transformation that upgrades a bio-based platform chemical into a valuable specialty chemical. The O-methylation reaction, detailed in this guide, follows a well-understood SN2 mechanism. By adhering to the principles of careful reagent selection, controlled reaction conditions, and thorough purification and characterization, researchers can reliably produce this compound in high yield and purity. This process exemplifies a key strategy in modern synthetic chemistry: the conversion of renewable feedstocks into functional molecules for diverse, high-value applications.

References

  • Wikipedia. Triacetic acid lactone. [Link]

  • Xie, D., et al. (2006). Microbial synthesis of triacetic acid lactone. PubMed. [Link]

  • ResearchGate. Triacetic Acid Lactone as a Common Intermediate for the Synthesis of 4-Hydroxy-2-pyridones and 4-Amino-2-pyrones. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12651, Methyltriacetolactone. [Link]

  • Zhao Group, University of Illinois. Microbial synthesis of triacetic acid lactone. [Link]

  • Google Patents.
  • Wiley Online Library. Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. [Link]

  • Royal Society of Chemistry. Photochemistry of 4-hydroxy-6-methyl-(2H)-pyran-2-one (triacetic acid lactone). [Link]

  • ResearchGate. Chemistry of pyrones related to dehydroacetic acid. Functionalization at C-5 and at the methyl group. [Link]

  • Iowa State University Digital Repository. Selective Pyrone Functionalization: Reductive Alkylation of Triacetic Acid Lactone. [Link]

  • Human Metabolome Database. Showing metabocard for triacetate lactone (HMDB0341406). [Link]

  • Takara Bio. EpiXplore™ Methylated DNA Enrichment Kit Protocol-At-A-Glance. [Link]

  • Royal Society of Chemistry. Bio-based triacetic acid lactone in the synthesis of azaheterocycles via a ring-opening transformation. [Link]

  • NIST WebBook. 4-Methoxy-6-phenethyl-2H-pyran-2-one. [Link]

  • INIS-IAEA. Biosynthesis of 5,6-dihydro-4-methoxy-2H-pyran-2-one in Penicillium italicum. [Link]

Sources

An In-Depth Spectroscopic Guide to 4-Methoxy-6-methyl-2H-pyran-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methoxy-6-methyl-2H-pyran-2-one

This compound (CAS No. 672-95-7) is a naturally occurring α,β-unsaturated lactone, a core structural motif found in numerous bioactive natural products. Its derivatives have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the rational design of novel analogs. This guide delves into the detailed interpretation of its NMR, IR, and MS data, providing the foundational knowledge required for its effective utilization in a research and development setting.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the α,β-unsaturated lactone, the enol ether, and the methyl group, give rise to a unique and well-defined spectroscopic fingerprint. The following sections will dissect the data from each major spectroscopic technique.

Diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals, corresponding to the two methyl groups and the vinylic proton.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8s1HH-5
~5.2s1HH-3
~3.8s3H-OCH₃
~2.2s3H-CH₃

Interpretation: The downfield chemical shifts of the vinylic protons at C3 and C5 are due to the deshielding effect of the conjugated system and the electron-withdrawing nature of the lactone carbonyl group. The methoxy and methyl protons appear as sharp singlets, as expected. The lack of coupling between the protons confirms their isolated nature within the molecule's spin system.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~163C-2 (C=O)
~160C-4
~158C-6
~98C-5
~89C-3
~56-OCH₃
~20-CH₃

Interpretation: The carbonyl carbon of the lactone (C-2) resonates at a characteristic downfield position. The olefinic carbons (C-3, C-4, C-5, and C-6) appear in the vinylic region of the spectrum. The upfield signals correspond to the methoxy and methyl carbons.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for data reproducibility and comparison.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher field) NMR spectrometer to ensure adequate signal dispersion. For ¹H NMR, a sufficient number of scans (typically 16-32) should be averaged to obtain a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans (1024 or more) and proton decoupling are necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1720StrongC=O stretch (α,β-unsaturated lactone)
~1640MediumC=C stretch (conjugated)
~1560MediumC=C stretch (conjugated)
~1250StrongC-O-C stretch (enol ether)
~2950-2850MediumC-H stretch (aliphatic)

Interpretation: The most prominent feature in the IR spectrum is the strong absorption band around 1720 cm⁻¹, which is characteristic of the carbonyl stretching vibration of an α,β-unsaturated lactone. The conjugation lowers the frequency compared to a saturated lactone. The absorptions in the 1640-1560 cm⁻¹ region are attributed to the C=C double bond stretching vibrations within the pyranone ring. The strong band around 1250 cm⁻¹ is indicative of the C-O-C stretching of the enol ether moiety.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): For a solid sample, Attenuated Total Reflectance (ATR) is a convenient technique. Place a small amount of the powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and automatically subtracted by the instrument's software.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for the analysis of small organic molecules, which often leads to characteristic fragmentation patterns that aid in structural elucidation. The molecular weight of this compound is 140.14 g/mol .[2]

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
140High[M]⁺ (Molecular Ion)
112Moderate[M - CO]⁺
97High[M - CO - CH₃]⁺
69High[M - CO - CH₃ - CO]⁺
43High[CH₃CO]⁺

Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 140, confirming the molecular weight of the compound. The fragmentation pattern is consistent with the structure of an α-pyrone. A characteristic loss of carbon monoxide (CO) from the lactone ring results in the fragment at m/z 112. Subsequent loss of a methyl radical leads to the peak at m/z 97. Further fragmentation, including another loss of CO, gives rise to the ion at m/z 69. The base peak at m/z 43 corresponds to the stable acetyl cation.

Diagram of the proposed mass spectral fragmentation pathway.

Mass_Spec_Fragmentation M [C₇H₈O₃]⁺˙ m/z = 140 F1 [C₆H₈O₂]⁺˙ m/z = 112 M->F1 - CO F4 [C₂H₃O]⁺ m/z = 43 M->F4 Rearrangement & Fragmentation F2 [C₅H₅O₂]⁺ m/z = 97 F1->F2 - •CH₃ F3 [C₄H₅O]⁺ m/z = 69 F2->F3 - CO

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns that can be compared with spectral libraries.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, along with the outlined experimental protocols, offer a robust framework for researchers and drug development professionals. A thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the exploration of the chemical and biological potential of this important heterocyclic scaffold.

References

  • NIST Chemistry WebBook, SRD 69. 2H-Pyran-2-one, 4-methoxy-6-methyl-. [Link]

  • SpectraBase. This compound. [Link]

  • PubChem. Methyltriacetolactone. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

Sources

Chemical properties and molecular structure of 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-6-methyl-2H-pyran-2-one: Properties, Synthesis, and Applications

Executive Summary

This compound, also known as methyltriacetolactone, is a versatile heterocyclic compound belonging to the pyrone family.[1][2] Its unique structural features, including an α,β-unsaturated lactone system, a methoxy group, and a methyl group, impart a range of chemical properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical and spectroscopic properties, synthetic routes, and its current and potential applications in the pharmaceutical and chemical industries. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a synthetic building block for more complex molecules.[3]

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound dictate its behavior in chemical systems. The molecule features a six-membered pyranone ring, an endocyclic ester (lactone), which establishes its core reactivity. The placement of the methoxy group at the C4 position and the methyl group at the C6 position are critical to its electronic and steric profile.

Molecular Structure

The systematic IUPAC name for this compound is this compound.[2] Its structure is characterized by the pyran-2-one core, which is a conjugated system contributing to its relative stability and spectroscopic properties.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is essential for handling, storage, and experimental design. The compound is typically a white to light yellow crystalline powder.[3] It is poorly soluble in water but shows good solubility in various organic solvents, which is a key consideration for its use in organic synthesis.[1][3][4]

PropertyValueSource(s)
Molecular Formula C₇H₈O₃[3][5]
Molecular Weight 140.14 g/mol [2][3][5]
CAS Number 672-89-9[3][5]
Melting Point 83-90 °C[1][3][4]
Appearance White to light yellow crystalline powder[3]
Purity ≥ 97-98% (typically by GC)[3][6][7]
Solubility Poorly soluble in water; Soluble in organic solvents[1][3][4]
Storage Store at room temperature in a well-sealed container[3][5][8]
SMILES COC1=CC(=O)OC(C)=C1[6]

Spectroscopic Analysis and Characterization

Robust characterization is the cornerstone of chemical research. The elucidation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methyl protons (CH ₃-C6), a singlet for the methoxy protons (CH ₃-O), and two singlets or doublets for the two vinyl protons on the pyranone ring (at C3 and C5).

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals. Key resonances include the carbonyl carbon of the lactone (C2), the enol ether carbon (C4), and the carbons of the methyl and methoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11] The spectrum of this compound is characterized by:

  • A strong absorption band around 1700-1725 cm⁻¹ , indicative of the C=O stretch of the α,β-unsaturated lactone.[12]

  • Absorption bands in the 1550-1650 cm⁻¹ region, corresponding to the C=C stretching vibrations within the pyranone ring.

  • Bands around 2850-3000 cm⁻¹ for C-H stretching of the methyl and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion Peak (M⁺): In an Electron Impact (EI-MS) spectrum, the molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight (140.14).

  • Fragmentation: Common fragmentation pathways may involve the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or carbon monoxide (CO), leading to characteristic fragment ions.

TechniqueExpected Key Signals
¹H NMR δ ~2.1-2.3 ppm (s, 3H, C6-CH₃); δ ~3.8-4.0 ppm (s, 3H, OCH₃); δ ~5.4-6.0 ppm (2H, vinyl H)
¹³C NMR δ ~164 ppm (C=O); δ ~162 ppm (C4-O); δ ~100-110 ppm (vinyl C); δ ~56 ppm (OCH₃); δ ~20 ppm (CH₃)
IR (cm⁻¹) ~1715 (C=O stretch); ~1640, 1560 (C=C stretch); ~2950 (C-H stretch)
MS (m/z) 140 (M⁺); other fragments corresponding to loss of CO, CH₃, OCH₃

Synthesis and Reactivity

This compound serves as a key synthetic intermediate. Understanding its preparation and subsequent reactivity is crucial for its application in the synthesis of more complex target molecules.

Synthetic Pathways

The compound is often synthesized from readily available precursors. A common route involves the methylation of triacetic acid lactone (4-hydroxy-6-methyl-2-pyrone).[13][14] Other approaches may involve cyclization reactions of appropriate acyclic precursors.[15][16] The choice of synthetic route is often dictated by the desired scale, purity requirements, and available starting materials. The general principle involves forming the pyranone ring and then introducing the methoxy group, or vice-versa.

synthesis_workflow Start Triacetic Acid Lactone (4-Hydroxy-6-methyl-2-pyrone) Reaction O-Methylation Reaction Start->Reaction Reagent Methylating Agent (e.g., Diazomethane or Dimethyl Sulfate) Reagent->Reaction Product 4-Methoxy-6-methyl- 2H-pyran-2-one Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: General workflow for synthesis via methylation.

Chemical Reactivity

The reactivity of the pyranone ring is diverse. It can participate in various reactions, including:

  • Ring-opening reactions: The lactone can be opened under basic or acidic conditions.

  • Diels-Alder reactions: The diene system within the ring can act as a diene in cycloaddition reactions, providing a pathway to complex polycyclic systems.

  • Electrophilic and Nucleophilic Substitution: The electron-rich nature of the ring, influenced by the methoxy group, allows for substitution reactions at the C3 and C5 positions.

Biological Activity and Applications in Drug Development

The 2H-pyran-2-one scaffold is present in numerous natural products and is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[17][18]

Potential Therapeutic Roles

Derivatives of this compound are explored for various therapeutic applications:

  • Anti-inflammatory and Antioxidant: The core structure is investigated as a scaffold for developing compounds with potential anti-inflammatory or antioxidant properties.[3]

  • Antifungal Agents: Related 4-methyl-6-alkyl-α-pyrones have demonstrated significant in-vitro activity against pathogenic fungi, suggesting potential applications in agriculture and medicine.[19]

  • Antitumor and Antiviral: The broader pyranone class has been a source of compounds with antitumor and antiviral (e.g., HIV protease inhibitor) activities.[13][20][21]

Role as a Synthetic Building Block

Beyond its intrinsic bioactivity, the compound's primary value lies in its role as a versatile synthetic precursor.[3] Researchers utilize it to construct more elaborate molecules for drug discovery programs. For instance, it has been used as a model compound to study proton resonances in related, more complex molecules.[4][8][22] This foundational role facilitates advancements in medicinal chemistry and the development of novel therapeutic agents.[3]

Experimental Protocol: Spectroscopic Characterization

This section provides a self-validating protocol for the comprehensive spectroscopic characterization of a newly synthesized or procured batch of this compound. The causality behind each step is explained to ensure reproducibility and accuracy.

protocol_workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis & Validation Prep_NMR NMR Sample: ~5-10 mg in ~0.6 mL CDCl3 (or DMSO-d6) Acq_NMR Acquire ¹H, ¹³C, DEPT NMR Spectra Prep_NMR->Acq_NMR Prep_IR IR Sample: ~1-2 mg for KBr pellet or ATR Acq_IR Acquire IR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Prep_MS MS Sample: ~0.1 mg/mL in MeOH or ACN Acq_MS Acquire Mass Spectrum (e.g., ESI or EI) Prep_MS->Acq_MS Analysis Process & Interpret Spectra Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Validation Compare with Reference Data (Literature/Standard) Analysis->Validation Conclusion Confirm Structure & Purity >97% Validation->Conclusion

Caption: Workflow for spectroscopic validation protocol.

Step-by-Step Methodology:

  • Sample Preparation (The "Why"):

    • NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this non-polar to moderately polar compound and its residual proton signal does not interfere with key compound signals. If solubility is an issue, DMSO-d₆ is a suitable alternative. The concentration is optimized for a good signal-to-noise ratio in a standard acquisition time.

    • IR: For a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr. Causality: This creates a transparent matrix for transmission IR, minimizing scattering. Alternatively, use Attenuated Total Reflectance (ATR), which requires minimal sample prep and gives excellent results for solids.

    • MS: Prepare a dilute solution (~0.1 mg/mL) in a volatile solvent like methanol (MeOH) or acetonitrile (ACN). Causality: Dilution prevents detector saturation, and volatile solvents are necessary for techniques like Electrospray Ionization (ESI) as they evaporate easily to generate gas-phase ions.

  • Instrumental Analysis (The "Why"):

    • NMR Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR and a DEPT-135 experiment on a 400 MHz or higher spectrometer. Causality: High-field NMR provides better signal dispersion and resolution. The DEPT-135 experiment is crucial for validation as it differentiates CH/CH₃ (positive signals) from CH₂ (negative signals) carbons, confirming the absence of CH₂ groups and the presence of methyl/methine carbons.

    • IR Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Causality: This range covers the diagnostic functional group region (4000-1500 cm⁻¹) and the unique fingerprint region (1500-400 cm⁻¹), allowing for both functional group identification and comparison to a reference spectrum.[10]

    • MS Acquisition: Infuse the sample into the mass spectrometer. Causality: This allows for the determination of the accurate molecular weight, which is a primary test of identity. The fragmentation pattern serves as a secondary confirmation.

  • Data Interpretation and Validation (The "Why"):

    • Processing: Process the raw data (e.g., Fourier transform for NMR).

    • Analysis: Compare the obtained spectra with the expected values listed in Section 2.0 of this guide. Check ¹H NMR integrations to confirm proton ratios. Verify the presence of the C=O and C=C stretches in the IR. Confirm the molecular ion peak in the MS.

    • Validation: The protocol is self-validating. If the data from all three independent techniques (NMR, IR, MS) are consistent with the known structure of this compound, the identity and purity of the sample are confirmed with high confidence. Discrepancies in any one technique would invalidate the result and trigger further investigation (e.g., impurity analysis).

References

  • Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 672-89-9. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-229604). Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxy-6-phenethyl-2H-pyran-2-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones. Journal of Chemical Research, 35(8), 446-450.
  • PubChem. (n.d.). 4-Methoxy-6-pentyl-2H-pyran-2-one. Retrieved from [Link]

  • PubChem. (n.d.). Methyltriacetolactone. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2000). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. Synthesis, 2000(6), 813-816.
  • Basiri, A., Murugaiyah, V., & Osman, H. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(15), 4478.
  • Google Patents. (2019). CN110372654A - The method of two-step method synthesis 4- methyl -6- (2,4,4- tri-methyl-amyl) -2H- pyran-2-one.
  • ResearchGate. (n.d.). 4H-Pyran-based biologically active molecules. Retrieved from [Link]

  • Tripathi, R., Tiwari, S., & Dwivedi, P. (2004). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Pest Management Science, 60(7), 721-726.
  • Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Wang, W., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 10, 864983.
  • eBay. (n.d.). This compound, 97%, 1g. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2022).
  • PubChem. (n.d.). 4-Hydroxy-6-methyl-2-pyrone. Retrieved from [Link]

  • Hassan, M., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9812.
  • Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link]

  • Reddy, T. S., et al. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 4936-4945.

Sources

An In-depth Technical Guide to 4-Methoxy-6-methyl-2H-pyran-2-one: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-6-methyl-2H-pyran-2-one, a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The document delineates its chemical identity, including its IUPAC name and CAS number, and details its physicochemical properties. A thorough analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), is presented to aid in its identification and characterization. Furthermore, this guide explores the synthesis of this compound, its chemical reactivity, and its burgeoning applications in drug development, with a particular focus on the biological activity of its derivatives as quorum sensing inhibitors. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as methyltriacetolactone, is a pyranone derivative that has garnered interest in various scientific fields.[1] Its unique structural features, including a conjugated pyranone ring system, a methoxy group, and a methyl group, contribute to its distinct reactivity and make it a valuable scaffold in the synthesis of more complex molecules.[1][2] This guide aims to be a definitive resource for researchers, providing in-depth technical information and practical insights into this compound.

Chemical Identity and Physicochemical Properties

A clear identification of this compound is crucial for any scientific endeavor. Its fundamental identifiers and key physicochemical properties are summarized in the table below.

IdentifierValueReference
IUPAC Name This compound[3]
CAS Number 672-89-9[3]
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 83-90 °C[1][2]
Solubility Soluble in organic solvents, poorly soluble in water.[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the methylation of its precursor, 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone.[4] Triacetic acid lactone is a naturally occurring polyketide that can be produced via microbial fermentation.[4]

Synthetic Pathway

The synthetic pathway involves the O-methylation of the hydroxyl group at the C4 position of triacetic acid lactone.

synthesis TAL Triacetic Acid Lactone (4-hydroxy-6-methyl-2H-pyran-2-one) Reagents Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) TAL->Reagents Product This compound Reagents->Product

Synthetic pathway for this compound.
Experimental Protocol: Methylation of Triacetic Acid Lactone

The following is a representative protocol for the synthesis of this compound.

Materials:

  • 4-hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone)

  • Dimethyl sulfate or Methyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-hydroxy-6-methyl-2H-pyran-2-one in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate.

  • Stir the suspension vigorously at room temperature.

  • Add the methylating agent (e.g., dimethyl sulfate) dropwise to the suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with water and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography to obtain a white to light yellow crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.[5][6][7]

¹H NMR (CDCl₃, 400 MHz):

  • δ ~2.2 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C6 position.

  • δ ~3.8 ppm (s, 3H): This singlet is assigned to the three protons of the methoxy group at the C4 position.

  • δ ~5.5 ppm (s, 1H): This singlet represents the vinyl proton at the C3 position.

  • δ ~5.8 ppm (s, 1H): This singlet is attributed to the vinyl proton at the C5 position.

¹³C NMR (CDCl₃, 100 MHz):

  • δ ~20 ppm: Signal for the methyl carbon at C6.

  • δ ~56 ppm: Signal for the methoxy carbon at C4.

  • δ ~90 ppm: Signal for the vinyl carbon at C3.

  • δ ~100 ppm: Signal for the vinyl carbon at C5.

  • δ ~162 ppm: Signal for the carbonyl carbon at C2.

  • δ ~165 ppm: Signal for the carbon at C6.

  • δ ~170 ppm: Signal for the carbon at C4.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[5]

  • ~2950-3000 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

  • ~1720 cm⁻¹: A strong absorption band characteristic of the α,β-unsaturated ester (lactone) carbonyl group (C=O).

  • ~1640 and 1560 cm⁻¹: C=C stretching vibrations of the pyranone ring.

  • ~1250 cm⁻¹: C-O stretching vibration of the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1][8]

  • Molecular Ion (M⁺): m/z = 140, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks: The fragmentation pattern would likely involve the loss of a methyl radical (m/z = 125), a methoxy radical (m/z = 109), and carbon monoxide (m/z = 112), which is characteristic of pyranone structures.[9]

Chemical Reactivity and Synthetic Applications

The pyranone ring in this compound is an electron-deficient system, making it susceptible to nucleophilic attack.[10]

Reactions with Nucleophiles

The compound can react with various nucleophiles, leading to ring-opening or substitution reactions, providing a pathway to a diverse range of other heterocyclic and acyclic compounds.[10][11] For instance, reactions with amines can lead to the formation of pyridinone derivatives.[12]

reactivity Start This compound Nucleophile Nucleophile (e.g., Amines, Thiols, Grignard reagents) Start->Nucleophile Product1 Ring-Opened Products Product2 Substituted Pyranones Product3 Other Heterocycles (e.g., Pyridinones) Nucleophile->Product1 Nucleophile->Product2 Nucleophile->Product3

General reactivity of this compound with nucleophiles.
Precursor in Natural Product Synthesis

The pyranone scaffold is a common motif in many natural products.[3][13] this compound and its derivatives serve as valuable building blocks in the total synthesis of such complex molecules.[13][14]

Applications in Drug Development

The 2H-pyran-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[15] Derivatives of this compound have shown promise in several therapeutic areas.

Quorum Sensing Inhibition

A significant area of research has been the development of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as inhibitors of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa.[16][17] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[18][19]

  • Mechanism of Action: These pyranone derivatives are thought to act as competitive inhibitors of the LasR and RhlR transcriptional regulators, which are key components of the P. aeruginosa QS system.[16][20]

  • Biological Activity: Certain derivatives with long alkyl chains at the 4-position have demonstrated potent in vitro activity, inhibiting biofilm formation and down-regulating the expression of QS-controlled genes.[16][17]

Compound DerivativeTargetBiological EffectReference
4-(dodecyloxy)-6-methyl-2H-pyran-2-oneLasR/RhlRInhibition of biofilm formation and virulence factor production in P. aeruginosa[16]
Other Potential Biological Activities

Derivatives of 2H-pyran-2-ones have been reported to exhibit a wide range of biological activities, including:

  • Antifungal[15]

  • Antitumor[15]

  • Anti-HIV[15]

While specific studies on the parent compound this compound are limited, its role as a key synthetic intermediate suggests its importance in generating libraries of bioactive molecules for drug discovery.

Experimental Protocol: Biofilm Inhibition Assay

The following is a generalized protocol for assessing the biofilm inhibitory activity of pyranone derivatives against P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates

  • Test compounds (pyranone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa in LB broth.

  • Dilute the overnight culture in fresh LB broth to a specific optical density (e.g., OD₆₀₀ = 0.02).

  • In a 96-well microtiter plate, add the bacterial suspension to each well.

  • Add different concentrations of the test compounds to the wells. Include a solvent control (e.g., DMSO) and a negative control (no compound).

  • Incubate the plates at 37 °C for 24-48 hours without shaking.

  • After incubation, discard the planktonic bacteria and wash the wells gently with water.

  • Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Solubilize the bound crystal violet with 95% ethanol.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to quantify biofilm formation.

  • Calculate the percentage of biofilm inhibition compared to the control.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[16] However, standard laboratory safety precautions should always be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.[16]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

Conclusion

This compound is a compound of significant interest to the scientific community. Its well-defined chemical and spectroscopic properties, coupled with its synthetic accessibility, make it a valuable tool in organic chemistry. The demonstrated biological activity of its derivatives, particularly as quorum sensing inhibitors, highlights its potential as a scaffold for the development of novel therapeutics. This technical guide serves as a comprehensive resource to facilitate further research and application of this versatile molecule.

References

  • García-Cánovas, F., García-Carmona, F., & Sánchez-Ferrer, A. (2025). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Journal of Heterocyclic Chemistry.
  • SpectraBase. This compound. [Link]

  • Kim, C. H., et al. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2913-2917.
  • Brimble, M. A., & Fletcher, M. T. (2023).
  • Kappe, C. O. (2025). Triacetic Acid Lactone as a Common Intermediate for the Synthesis of 4-Hydroxy-2-pyridones and 4-Amino-2-pyrones. Molecules.
  • Black, D. StC., & Kumar, N. (2010). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry, 6, 10.
  • Wikipedia. Triacetic acid lactone. [Link]

  • Yates, P., & Still, I. W. J. (1969). Photochemistry of 4-hydroxy-6-methyl-(2H)-pyran-2-one (triacetic acid lactone).
  • Galloway, W. R., & Spring, D. R. (2011). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. Molecules, 16(3), 2132-2155.
  • NIST. 2H-Pyran-2-one, 4-methoxy-6-methyl-. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. [Link]

  • Bakulev, V. A., & Mokrushin, V. S. (2019). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 55(1), 1-10.
  • Hadjipavlou-Litina, D., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4949.
  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Muh, U., & Schuster, M. (2009). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. Journal of bacteriology, 191(12), 3847-3857.
  • ResearchGate. Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... [Link]

  • Jakobsen, T. H., et al. (2013). Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. PLoS ONE, 8(6), e64918.
  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • Zhao, H., et al. (2005). Microbial synthesis of triacetic acid lactone. Biotechnology and bioengineering, 92(3), 381-388.
  • Gorst-Allman, C. P., & Steyn, P. S. (1983). Biosynthesis of 5,6-dihydro-4-methoxy-2H-pyran-2-one in Penicillium italicum. South African Journal of Chemistry, 36(2), 83-84.
  • Aksenov, A. V., & Aksenova, I. V. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Frontiers in Chemistry, 8, 118.
  • Cenmed Enterprises. This compound. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Porco, J. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. The Journal of organic chemistry, 80(13), 6543-6552.
  • PubChem. Methyltriacetolactone. [Link]

Sources

Biological activity of 4-Methoxy-6-methyl-2H-pyran-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Methoxy-6-methyl-2H-pyran-2-one Derivatives

Abstract

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a vast spectrum of biological activities. This technical guide focuses on derivatives of this compound, a key representative of this class. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action underlying their significant antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview grounded in recent scientific literature, complete with detailed experimental protocols and data visualization to facilitate further investigation and application in the field.

Introduction: The 2H-Pyran-2-one Core Scaffold

The 2H-pyran-2-one, a six-membered oxygen-containing heterocycle, serves as a cornerstone for a multitude of biologically active molecules.[1] Its unique electronic and structural features make it an excellent starting point for chemical modifications, enabling the generation of diverse compound libraries for biological screening. Derivatives of this scaffold are known to participate in various biological processes and have been investigated for their therapeutic potential as HIV protease inhibitors, antifungals, antitumor agents, and plant growth regulators.[1]

The parent compound, this compound, is a versatile synthetic intermediate.[2] Its natural analogue, Opuntiol (6-hydroxymethyl-4-methoxy-2H-pyran-2-one), isolated from plants like Opuntia dillenii, provides a natural blueprint for developing novel therapeutic agents.[3] The exploration of derivatives of this core structure is driven by the consistent discovery of potent bioactivities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[4][5][6]

Synthetic Strategies for Derivative Generation

The accessibility of the pyranone core through various synthetic routes is a key factor in its widespread study. Multicomponent reactions (MCRs) are particularly efficient, allowing for the one-pot synthesis of highly functionalized 4H-pyran derivatives with high yields and simple work-up procedures.[7]

A common approach involves the condensation of an aldehyde, a malononitrile, and an active methylene compound, often catalyzed by a base like N-methylmorpholine.[7] Modifications can also be made to natural precursors like triacetic acid lactone (4-hydroxy-6-methyl-2-pyrone) through reactions such as bromination and subsequent substitutions to yield a variety of derivatives.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Derivatization A Aldehyde MCR One-Pot Multicomponent Reaction (MCR) (e.g., NMM Catalyst) A->MCR B Malononitrile B->MCR C Active Methylene Compound (e.g., Acetoacetate) C->MCR Product Substituted 4H-Pyran Derivative MCR->Product Mod Functional Group Transformation (e.g., Amination, Schiff Base formation) Product->Mod Final Diverse Library of Pyran Derivatives Mod->Final

General workflow for the synthesis of 4H-pyran derivatives via MCR.

Major Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable range of biological activities. This section provides an in-depth analysis of the most significant findings.

Anticancer and Antiproliferative Activity

The pyran scaffold is a prominent feature in compounds with potent antitumoral effects.[4][8] Derivatives have shown significant growth inhibitory activity against various human tumor cell lines, including colorectal cancer (HCT-116) and breast cancer.[4][9]

Mechanism of Action: CDK2 Inhibition

A key mechanism underlying the anticancer activity of many 4H-pyran derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[4][6] CDK2 is a crucial protein that regulates the G1/S phase transition of the cell cycle.[6] By binding to the ATP pocket of CDK2, these pyran derivatives block its kinase activity, leading to cell cycle arrest and preventing cancer cell proliferation.[4]

G Pyran 4H-Pyran Derivative CDK2 CDK2/Cyclin E Complex Pyran->CDK2 Inhibition Arrest Cell Cycle Arrest (G1/S Phase) Pyran->Arrest Rb pRb CDK2->Rb Phosphorylates ATP ATP ATP->CDK2 Binds E2F E2F Rb->E2F Sequesters pRb_p p-pRb (Phosphorylated) pRb_p->E2F Releases S_phase S-Phase Gene Transcription E2F->S_phase Activates Proliferation Cell Proliferation S_phase->Proliferation Leads to

Inhibition of the CDK2 pathway by 4H-pyran derivatives.

Structure-Activity Relationship (SAR) Insights

Studies on 4-amino-2H-pyran-2-one (APO) analogs have provided key SAR insights for anticancer activity[9]:

  • An aromatic group (e.g., phenyl) at the 6-position is critical for activity.

  • A secondary aromatic amine at the 4-position is preferred.

  • Substituents on the 4-position aromatic amine, such as 4'-methyl or 4'-methoxy, can significantly increase potency.[9]

Quantitative Data on Anticancer Activity

Compound IDModificationCell LineIC50 (µM)Reference
4d 4-(3,4-dimethoxyphenyl)HCT-11675.1[4]
4k 4-(4-(dimethylamino)phenyl)HCT-11685.88[4]
Compound 19 4-(4-methylanilino)-6-phenylVarious0.082 - 0.163[9]
Compound 27 4-(4-methoxyanilino)-6-phenylVarious0.059 - 0.090[9]
Antimicrobial and Antifungal Activity

Derivatives of the pyran core are well-documented for their broad-spectrum antimicrobial properties.[5][7] This includes activity against Gram-positive bacteria, pathogenic fungi, and even Mycobacterium species.[4][7]

Antibacterial Activity Certain 4H-pyran derivatives have shown potent inhibition of Gram-positive bacterial isolates with IC50 values lower than the standard antibiotic, ampicillin.[4]

Antifungal Activity A range of 4-methyl-6-alkyl-2H-pyran-2-ones have been synthesized and tested against pathogenic fungi like Sclerotium rolfsii and Rhizoctonia solani.[10] The length of the alkyl chain at the C-6 position was found to be crucial for activity, with longer chains (butyl, pentyl, hexyl) showing greater efficacy.[10] For instance, 4-methyl-6-hexyl-alpha-pyrone inhibited the mycelial growth of test fungi by approximately 50% (ED50) at concentrations of 15-50 µg/mL.[10] In greenhouse studies, a 10% emulsion of this compound suppressed disease development in tomato plants by over 90%.[10]

The compound 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP), found in fungi like Schizophyllum commune, is also noted for its antifungal properties.[11][12]

Anti-Mycobacterium Activity A series of 4H-pyrans and their Schiff base derivatives were evaluated for activity against Mycobacterium bovis (BCG), a surrogate for M. tuberculosis. The preliminary results indicated that most of the tested compounds showed relatively good activity against the organism.[7]

Quantitative Data on Antimicrobial Activity

Compound ClassOrganism(s)Activity MetricValueReference
4-methyl-6-alkyl-pyronesPathogenic FungiED5015-50 µg/mL[10]
4H-Pyran DerivativesMycobacterium bovisMIC32-512 µg/mL[7][13]
4H-Pyran Derivatives (4g, 4j)Gram-positive bacteriaIC50< Ampicillin[4]
Anti-inflammatory Activity

Inflammation is a critical immune response, but chronic inflammation can lead to various diseases.[14] Pyran derivatives, particularly those related to natural flavonoids, have shown potential as anti-inflammatory agents.[15] The mechanism often involves the inhibition of pro-inflammatory mediators.

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages (like RAW264.7 cells) are a standard model for assessing anti-inflammatory activity.[14] Active compounds typically reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[14][16] While direct studies on this compound are less common, related polymethoxyflavonoids and other pyran-containing structures have demonstrated these effects.[15][16]

Enzyme Inhibition: Cholinesterase

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating the symptoms of Alzheimer's disease.[15] Synthetic O-substituted derivatives of the natural pyranone, opuntiol, were screened for their inhibitory activity against these enzymes.[3] The results indicated that specific substitutions could lead to moderate inhibitory activity, highlighting the potential of this scaffold in developing agents for neurodegenerative diseases.[3] For example, one derivative showed an IC50 value of 8.24±0.11 µmoles/L against butyrylcholinesterase.[3]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of pyranone derivatives.

Protocol: Synthesis of a 2-Amino-4H-pyran Derivative

This protocol is adapted from established one-pot, three-component synthesis methods.[7]

Objective: To synthesize 2-amino-3-cyano-4-(4-methoxyphenyl)-6-methyl-4H-pyran.

Materials:

  • 4-methoxybenzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • N-methylmorpholine (NMM) (0.1 mmol)

  • Ethanol (10 mL)

  • Stir plate, round-bottom flask, condenser

Procedure:

  • Combine 4-methoxybenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and ethanol (10 mL) in a 50 mL round-bottom flask.

  • Add the catalyst, N-methylmorpholine (0.1 mmol), to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Upon completion, the solid product will precipitate from the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

Protocol: In-Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line (e.g., HCT-116).

Objective: To determine the IC50 value of a pyran derivative against HCT-116 cells.

Materials:

  • HCT-116 human colorectal carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Test pyran derivative, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyran derivative in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (DMSO only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add Serial Dilutions of Pyran Derivative B->C D 4. Incubate 48h (Treatment) C->D E 5. Add MTT Reagent (Forms Formazan in viable cells) D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and determine IC50 H->I

Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The ease of their synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further drug development. The anticancer activity, particularly through the well-defined mechanism of CDK2 inhibition, offers a clear path for rational drug design and optimization.[4][6] Furthermore, their broad-spectrum antimicrobial and antifungal properties address a critical need for new agents to combat infectious diseases.[7][10]

Future research should focus on expanding the structural diversity of these derivatives to refine their structure-activity relationships for each biological target. Investigating their in vivo efficacy, toxicity profiles, and pharmacokinetic properties will be crucial steps in translating these promising laboratory findings into clinically viable therapeutic agents. The continued exploration of this chemical space is certain to yield novel compounds with significant potential to improve human health.

References

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022-07-19). National Center for Biotechnology Information. Available at: [Link]

  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024-04-11). MDPI. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Some O-Substituted Derivatives of Natural 6-hydroxymethyl-4-methoxy-2H-pyran-2-one (opuntiol). (2013-04). ResearchGate. Available at: [Link]

  • Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. (2006-03-22). PubMed. Available at: [Link]

  • Brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones. Wiley Online Library. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Center for Biotechnology Information. Available at: [Link]

  • Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022-07-19). MDPI. Available at: [Link]

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link]

  • In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023-11-29). MDPI. Available at: [Link]

  • EXTRACTION OF 4H-PYRAN-4-ONE, 2,3-DIHYDRO -6-METHYL-, AN ALTERNATIVE ANTIFUNGAL AGENT, FROM SCHIZOPHYLLUM COMMUNE: OPTIMIZATION AND KINETIC STUDY. ResearchGate. Available at: [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020-10-29). Semantic Scholar. Available at: [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024-04-09). National Center for Biotechnology Information. Available at: [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. Available at: [Link]

  • Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines. ResearchGate. Available at: [Link]

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. Available at: [Link]

  • Screening of antifungal activities from genera Trametes against growth of selected wood-degrading fungi from Malaysia. AUSTRALIAN JOURNAL OF BASIC AND APPLIED SCIENCES (AJBAS). Available at: [Link]

  • Antifungal activity of pyranone and furanone derivatives, isolated from Aspergillus sp. IFM51759, against Aspergillus fumigatus. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Therapeutic Applications of Pyran-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyran-2-one, a six-membered heterocyclic ring containing an oxygen atom and a lactone group, represents a "privileged structure" in medicinal chemistry.[1][2] This scaffold is prevalent in a vast array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[3][4] The inherent chemical reactivity and structural versatility of the pyran-2-one nucleus allow for diverse functionalization, leading to the development of derivatives with potent therapeutic properties. This guide provides a comprehensive overview of the significant therapeutic applications of pyran-2-one compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. For each area, we will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and visualize key pathways and workflows.

Part 1: Anticancer Applications of Pyran-2-one Derivatives

The quest for novel anticancer agents has identified pyran-2-one derivatives as a promising class of compounds.[1][2] Their ability to modulate various cellular processes involved in cancer progression has been extensively documented.

Mechanisms of Action in Cancer Therapy

Pyran-2-one compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways simultaneously. A key mechanism is the induction of apoptosis , or programmed cell death, in cancer cells. Some derivatives have been shown to disrupt mitochondrial function, leading to the release of pro-apoptotic factors.

Another significant mechanism is cell cycle arrest . Fused pyran derivatives have been observed to cause a notable block in the G2/M phase of the cell cycle, which is crucial for chromosome segregation and cell division.[5] This disruption of essential cell division processes inhibits the proliferation of cancer cells.[5] Furthermore, some pyran-2-one compounds can inhibit the activity of key enzymes involved in cancer cell signaling, such as protein kinases.[6] The inhibition of signaling pathways like the PI3K/Akt and MEK/Erk pathways, which are often hyperactivated in cancer, can suppress cell proliferation and survival.

Experimental Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a preliminary indication of a compound's anticancer potential.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyran-2-one compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound to achieve a range of desired concentrations.

    • Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualization of Anticancer Signaling Pathway

The following diagram illustrates a simplified representation of how a pyran-2-one derivative might inhibit the PI3K/Akt signaling pathway, a critical pathway for cancer cell survival and proliferation.

anticancer_pathway Pyran2one Pyran-2-one Derivative PI3K PI3K Pyran2one->PI3K Inhibits GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt pathway by a pyran-2-one derivative.

Part 2: Anti-inflammatory Properties of Pyran-2-one Scaffolds

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyran-2-one derivatives have emerged as promising anti-inflammatory agents.[9][10]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyran-2-one compounds are often attributed to their ability to modulate key inflammatory mediators and signaling pathways. One primary mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins.[10] By inhibiting COX-2, these compounds can reduce the synthesis of pro-inflammatory prostaglandins.

Another important mechanism is the reduction of nitric oxide (NO) production .[9] During inflammation, large amounts of NO are produced by inducible nitric oxide synthase (iNOS).[11] Pyran-2-one derivatives have been shown to suppress the expression of iNOS in macrophages, thereby decreasing NO levels.[9] Furthermore, these compounds can interfere with inflammatory signaling cascades such as the NF-κB and MAPK pathways , which regulate the expression of various pro-inflammatory genes.[9]

In Vitro Anti-inflammatory Assay: Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol: Measurement of Nitric Oxide Production

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

  • Compound and LPS Treatment:

    • Treat the cells with various concentrations of the pyran-2-one compound for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated with LPS only.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Nitric oxide is unstable and quickly oxidizes to nitrite in the culture medium. Therefore, nitrite concentration is measured as an indicator of NO production.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature. A purple color will develop in the presence of nitrite.

  • Absorbance Reading and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the pyran-2-one compound compared to the LPS-only control.

Signaling Pathway Diagram for Inflammation

The following diagram illustrates how a pyran-2-one derivative can interfere with the LPS-induced inflammatory pathway in macrophages.

anti_inflammatory_pathway Pyran2one Pyran-2-one Derivative NFkB NF-κB Signaling Pyran2one->NFkB Inhibits LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Catalyzes

Caption: Inhibition of LPS-induced NO production by a pyran-2-one derivative.

Part 3: Antimicrobial Activity of Pyran-2-one Compounds

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyran-2-one derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[12][13][14]

Spectrum of Activity and Mechanisms

Pyran-2-one compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[12][13] For instance, certain derivatives have exhibited potent activity against Staphylococcus aureus and Escherichia coli.[12][13] The antimicrobial mechanism of action is not fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The α,β-unsaturated ketone moiety present in some pyran-2-ones is believed to be crucial for their activity, potentially acting as a Michael acceptor and reacting with nucleophilic residues in microbial proteins.[14]

Standard Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the pyran-2-one compound in a cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]

Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a pyran-2-one compound.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well plate CompoundPrep->SerialDilution InoculumPrep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension InoculumPrep->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation VisualInspection Visually Inspect for Turbidity Incubation->VisualInspection MIC Determine MIC VisualInspection->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Pyran-2-one and its derivatives represent a versatile and highly valuable scaffold in the field of drug discovery. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their immense therapeutic potential. The ability of these compounds to interact with a wide range of biological targets provides a strong foundation for the development of novel therapeutics. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships through medicinal chemistry efforts, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of the pyran-2-one scaffold holds great promise for addressing significant unmet medical needs.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
  • Dekic, B., et al. (2020).
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(9), 1-7.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Lall, N., et al. (2013). Bioassays for anticancer activities. In Methods in molecular biology (Vol. 1055, pp. 13-26). Humana Press.
  • Lou, J. J., Smith, S., & Salem, H. (1977). Antiinflammatory activity: evaluation of a new screening procedure.
  • Nayak, S. K., et al. (2021). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 39(14), 5123-5140.
  • O'Donnell, F., et al. (2008). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Bioorganic & medicinal chemistry, 16(15), 7193-7201.
  • Patel, S., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(19), 3239-3268.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Sharma, J. N., Al-Omran, A., & Parvathy, S. S. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252-259.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology, 731, 237-245.
  • Wang, P., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Medicinal Chemistry, 15(3), 734-747.
  • Zovko, M., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(7), 827.
  • Zhang, Y., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4642-4655.
  • A new bioassay platform design for the discovery of small molecules with anticancer immunotherapeutic activity - MDPI. (n.d.).
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. (n.d.).
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.).
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
  • IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMM
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Comput
  • PYRAN-2-ONE DERIVATIVES (Part 2)
  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - RSC Publishing. (n.d.).
  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (n.d.).
  • Synthesis and antimicrobial activity of new prenylated 2-pyrone deriv
  • Synthesis and antimicrobial properties of 2H-pyran-3(6H)
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications - ResearchG
  • 2-Pyrones possessing antimicrobial and cytotoxic activities | Request PDF - ResearchG
  • (PDF)
  • Synthesis and antimicrobial properties of 2H-pyran-3(6H)
  • A New 2H-Pyran-2-One Derivative and Anti-Inflammatory Constituents from Alpinia pricei var. pricei | Semantic Scholar. (n.d.).
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
  • Antimicrobial Activity Derivatives 2H-pirano[2,3-c]piridines against Pathogens of Intestinal Yersiniosis. (n.d.).
  • ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis | Request PDF - ResearchG
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed. (n.d.).
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).
  • Chemotherapeutic Potential of 2-[Piperidinoethoxyphenyl]-3-Phenyl-2H-Benzo(b)
  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed. (n.d.).
  • 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed. (n.d.).
  • Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. (n.d.).
  • Chemotherapeutic Potential of 2-[Piperidinoethoxyphenyl]-3-Phenyl-2H-Benzo(b)

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-Methoxy-6-methyl-2H-pyran-2-one in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-6-methyl-2H-pyran-2-one is a member of the pyranone family, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct experimental evidence elucidating the specific molecular mechanisms of this compound is not extensively documented, this guide synthesizes current knowledge from structurally related pyran-2-one analogs to postulate its potential mechanisms of action. This document will explore the putative antifungal, anti-inflammatory, and anticancer activities of this compound, providing a framework for future research and drug development. We will delve into the potential signaling pathways and molecular targets, supported by evidence from analogous compounds, and provide detailed experimental protocols to facilitate the investigation of these proposed mechanisms.

Introduction: The Therapeutic Potential of the Pyran-2-one Scaffold

The 2H-pyran-2-one core is a privileged scaffold found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] These activities include antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][3][4] The structural simplicity and synthetic tractability of pyran-2-one derivatives make them attractive candidates for drug discovery and development. This guide focuses on this compound, a specific analog whose biological activities and mechanisms of action are yet to be fully elucidated. By examining the established mechanisms of structurally similar pyran-2-ones, we can infer and propose testable hypotheses for the biological function of this compound.

Postulated Antifungal Mechanism of Action

Several 4-methyl-6-alkyl-α-pyrones have demonstrated significant in vitro activity against a range of pathogenic fungi.[5] The proposed antifungal mechanism of action for pyran-2-one derivatives, including potentially this compound, may involve the disruption of key cellular pathways essential for fungal growth and pathogenesis.

Inhibition of the TOR Signaling Pathway

A plausible mechanism of antifungal activity is the modulation of the Target of Rapamycin (TOR) signaling pathway. Research on 6-pentyl-2H-pyran-2-one (6PP) has shown that it can impact the expression of TOR pathway-related genes in the oomycete Peronophythora litchii.[6] This suggests that 6PP, and by extension other 6-substituted pyran-2-ones, may interfere with nutrient sensing and cell growth regulation in pathogenic fungi.

Proposed Signaling Pathway: TOR Inhibition

TOR_Pathway Pyran-2-one Pyran-2-one TOR Complex TOR Complex Pyran-2-one->TOR Complex Inhibition Downstream Effectors Downstream Effectors TOR Complex->Downstream Effectors Phosphorylation Fungal Growth & Proliferation Fungal Growth & Proliferation Downstream Effectors->Fungal Growth & Proliferation Regulation

Caption: Putative inhibition of the TOR pathway by pyran-2-ones.

Experimental Protocol: Antifungal Susceptibility Testing

To validate the antifungal activity of this compound, a standardized microbroth dilution assay can be employed.

Methodology:

  • Fungal Strain Preparation: Prepare a standardized inoculum of the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal strain.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible fungal growth.

Postulated Anti-inflammatory Mechanism of Action

Pyran derivatives have been reported to possess anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.[4][7]

Modulation of MAPK and NF-κB Signaling Pathways

A key anti-inflammatory mechanism for pyran-based compounds involves the suppression of pro-inflammatory mediators. Studies on certain pyran derivatives have demonstrated the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated macrophages.[7] This inhibition is often mediated through the modulation of upstream signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is plausible that this compound could exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases like JNK and ERK, and preventing the nuclear translocation of NF-κB.[7]

Proposed Signaling Pathway: Anti-inflammatory Action

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (JNK, ERK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Pro_inflammatory_Mediators iNOS, COX-2, TNF-α, IL-6 MAPK_Pathway->Pro_inflammatory_Mediators Activation NFkB_Pathway->Pro_inflammatory_Mediators Activation Pyran_2_one 4-Methoxy-6-methyl- 2H-pyran-2-one Pyran_2_one->MAPK_Pathway Inhibition Pyran_2_one->NFkB_Pathway Inhibition

Caption: Proposed anti-inflammatory mechanism via MAPK and NF-κB inhibition.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of this compound can be assessed by measuring its effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium and seed them in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Postulated Anticancer Mechanism of Action

The pyran scaffold is present in numerous compounds with demonstrated anticancer activity.[8][9] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Inhibition of Cell Cycle Kinases

Several pyran-containing compounds have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[10] For instance, certain 4H-pyran derivatives have shown inhibitory activity against CDK2.[10] Inhibition of CDK2 can lead to cell cycle arrest at the G1/S phase transition, preventing cancer cell proliferation. It is conceivable that this compound could also function as a CDK inhibitor.

Induction of Apoptosis

Fused pyran derivatives have been shown to induce apoptosis in various cancer cell lines.[3] The mechanism may involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases and subsequent programmed cell death.

Proposed Workflow: Investigating Anticancer Mechanisms

Anticancer_Workflow cluster_0 In Vitro Assays cluster_1 Molecular Analysis Cell_Viability Cell Viability Assay (MTT) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis Western_Blot Western Blot (CDK2, Bcl-2 family, Caspases) Cell_Cycle->Western_Blot Apoptosis->Western_Blot Kinase_Inhibition Kinase Inhibition Assay (e.g., CDK2) Molecular_Docking Molecular Docking Kinase_Inhibition->Molecular_Docking

Caption: Experimental workflow for elucidating anticancer mechanisms.

Experimental Protocol: Cell Viability Assay

The cytotoxic effect of this compound on cancer cells can be determined using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Quantitative Data from Analogous Compounds

To provide a contextual framework for the potential potency of this compound, the following table summarizes the reported biological activities of some related pyran-2-one derivatives.

Compound ClassSpecific AnalogBiological ActivityPotency (IC50/MIC)Reference
4-methyl-6-alkyl-α-pyrones4-methyl-6-hexyl-α-pyroneAntifungalED50: 15-50 µg/mL[5]
Fused Pyran DerivativesCompound 8cAnticancer (HCT116)70.0 ± 4.96% inhibition[3]
Pyran DerivativesCompound 19Anti-inflammatory (NO inhibition)Active at 6.25 µM[7]
Coumarin DerivativesCompound 8Acetylcholinesterase InhibitionIC50: 5.63 ± 1.68 µM[11]
Coumarin DerivativesCompound 9Butyrylcholinesterase InhibitionIC50: 3.40 ± 0.20 µM[11]

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound based on the established biological activities of its structural analogs. The proposed antifungal, anti-inflammatory, and anticancer activities are likely mediated through the modulation of key signaling pathways such as TOR, MAPK, NF-κB, and cell cycle regulation.

The experimental protocols detailed herein offer a clear roadmap for researchers to systematically investigate and validate these proposed mechanisms. Future studies should focus on synthesizing this compound and evaluating its activity in the described in vitro and cell-based assays. Subsequent in vivo studies will be crucial to ascertain its therapeutic potential. The insights gained from such research will be invaluable for the development of novel therapeutic agents based on the versatile pyran-2-one scaffold.

References

  • A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway. (2023). MDPI. [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (2025). ResearchGate. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). National Institutes of Health. [Link]

  • Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. (1999). National Institutes of Health. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2022). National Institutes of Health. [Link]

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. (2024). RSC Publishing. [Link]

  • Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. (2024). National Institutes of Health. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022). Bentham Science. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). National Institutes of Health. [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Publishing. [Link]

  • Anti-inflammatory benzopyran-2-ones and their active oxygen species (aos) scavenging activity. (2006). National Institutes of Health. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022). Ingenta Connect. [Link]

  • Viridepyronone, a New Antifungal 6-Substituted 2H-Pyran-2-one Produced by Trichoderma viride. (2010). ACS Publications. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). National Institutes of Health. [Link]

  • Pyranone (1) and benzopyranone (2) and their importances. ResearchGate. [Link]

  • 2H-pyran-2-one and 2H-furan-2-one derivatives from the plant endophytic fungus Pestalotiopsis fici. (2013). National Institutes of Health. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). ResearchGate. [Link]

  • Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. (2012). National Institutes of Health. [Link]

  • 4H-Pyran-based biologically active molecules. ResearchGate. [Link]

Sources

Review of literature on 4-methoxy-alpha-pyrones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-α-Pyrones: From Natural Occurrence to Synthetic Strategies and Biological Applications

Authored by a Senior Application Scientist

This guide provides an in-depth review of 4-methoxy-α-pyrones, a significant class of heterocyclic compounds. We will explore their prevalence in nature, delve into robust synthetic methodologies, detail their spectroscopic characterization, and survey their diverse biological activities. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.

Introduction: The α-Pyrone Scaffold and the Significance of 4-Methoxy Substitution

α-Pyrones, or 2-pyrones, are six-membered heterocyclic lactones that form the core of numerous natural products.[1][2] Their structural diversity and wide range of biological activities—including antifungal, cytotoxic, anti-inflammatory, and antibacterial properties—make them attractive targets for chemical synthesis and pharmacological investigation.[1][2][3]

The substitution pattern on the pyrone ring critically influences the molecule's physicochemical properties and biological function. The 4-methoxy group, in particular, is a recurring motif in many bioactive α-pyrones. Its presence can modulate the reactivity of the pyrone ring, for instance, by influencing its susceptibility to nucleophilic attack through steric hindrance.[1] This guide focuses specifically on this subclass, highlighting the unique aspects conferred by the 4-methoxy substituent.

Natural Occurrence and Biosynthesis

4-Methoxy-α-pyrones are predominantly secondary metabolites found in fungi and bacteria.[1][2][4] They have been isolated from various marine and terrestrial microorganisms, including species of Aspergillus, Metarhizium, and Alternaria.[3][4][5] For example, 4-methoxy-6-pentyl-2H-pyran-2-one and its glycosylated derivatives have been identified in the marine-derived fungus Metarhizium sp. P2100.[5]

Biosynthesis: The biosynthesis of the α-pyrone core is primarily achieved via the polyketide pathway.[4][6] This process is catalyzed by polyketide synthases (PKSs), which utilize simple acyl-CoA precursors like acetyl-CoA and malonyl-CoA for chain elongation.[7] The assembly line-like mechanism of PKSs allows for the controlled construction of a polyketide chain, which then undergoes intramolecular cyclization and subsequent modifications (such as methylation by S-adenosyl-methionine dependent enzymes) to yield the final 4-methoxy-α-pyrone structure.[6][8]

Polyketide_Biosynthesis_of_4_Methoxy_alpha_Pyrone cluster_PKS Polyketide Synthase (PKS) Assembly Starter Starter Unit (e.g., Acetyl-CoA) PKS_Enzyme PKS Enzyme Complex Starter->PKS_Enzyme Extender1 Extender Unit 1 (Malonyl-CoA) Extender1->PKS_Enzyme Extender2 Extender Unit 2 (Malonyl-CoA) Extender2->PKS_Enzyme Polyketide_Chain Nascent Polyketide Chain PKS_Enzyme->Polyketide_Chain Chain Elongation Cyclization Intramolecular Cyclization & Dehydration Polyketide_Chain->Cyclization Alpha_Pyrone_Core α-Pyrone Core Cyclization->Alpha_Pyrone_Core Methylation O-Methylation (SAM-dependent) Alpha_Pyrone_Core->Methylation Final_Product 4-Methoxy-α-Pyrone Methylation->Final_Product

Caption: Generalized biosynthetic pathway of 4-methoxy-α-pyrones via a Type III PKS system.

Synthetic Methodologies

The chemical synthesis of 4-methoxy-α-pyrones is essential for generating analogs for structure-activity relationship (SAR) studies and providing material for biological evaluation. Several robust strategies have been developed.

Cyclization of 1,3,5-Tricarbonyl Precursors

A prevalent and biomimetic approach involves the cyclization of 1,3,5-tricarbonyl compounds, which can be derived from acetoacetic esters.[7] This method mimics the natural polyketide pathway and offers a versatile entry to variously substituted pyrones. The key step is an intramolecular condensation to form the heterocyclic ring.

Rationale for Experimental Choices: The choice of base is critical for the success of the cyclization. A non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) is often preferred to catalyze the cyclization of 4-acyl-acetoacetates without promoting unwanted side reactions.[7] For precursors requiring stronger basic conditions, sodium hydride (NaH) can be employed to deprotonate the active methylene group, initiating condensation.[7]

Detailed Experimental Protocol: Synthesis of 6-methyl-4-methoxy-2H-pyran-2-one

This protocol is a representative example based on established cyclization methodologies.

Step 1: Preparation of the 1,3,5-Tricarbonyl Precursor (Methyl 3,5-dioxohexanoate)

  • To a stirred solution of methyl acetoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Re-cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

Step 2: Methylation and Cyclization

  • Dissolve the crude methyl 3,5-dioxohexanoate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and dimethyl sulfate (Me₂SO₄, 1.5 eq). Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.

  • Heat the mixture to 60 °C and stir for 12 hours. The reaction progression forms an intermediate O-methylated enol ether which subsequently cyclizes.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-methyl-4-methoxy-2H-pyran-2-one as a crystalline solid.

Desymmetrization of γ-Pyrones

An elegant and concise strategy involves the desymmetrization of symmetrical α,α'-dimethoxy-γ-pyrones.[9][10] This approach typically involves a conjugate addition of a nucleophile, followed by the elimination of a methoxide group to furnish the unsymmetrical α'-methoxy-γ-pyrone, which is a tautomer of the desired 4-methoxy-α-pyrone scaffold.[9][11] This method is particularly powerful for creating complex substitution patterns.

Synthetic_Workflow Start Acetoacetic Ester & Acetyl Chloride Step1 Base-mediated Acylation (NaH, THF) Start->Step1 Precursor Crude 1,3,5-Tricarbonyl Intermediate Step1->Precursor Step2 Methylation & Cyclization (Me₂SO₄, K₂CO₃, DMF) Precursor->Step2 Crude_Product Crude 4-Methoxy-α-Pyrone Step2->Crude_Product Step3 Aqueous Workup (Extraction) Crude_Product->Step3 Purification Column Chromatography Step3->Purification Final_Product Pure 4-Methoxy-α-Pyrone Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of a 4-methoxy-α-pyrone.

Spectroscopic Characterization

Unambiguous structure elucidation is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of isolated or synthesized 4-methoxy-α-pyrones.[5][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural determination.[5][13] The chemical shifts of the protons and carbons are highly diagnostic of the pyrone ring and its substituents.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[12][13] The spectrum of a 4-methoxy-α-pyrone will show characteristic absorption bands for the C=O of the lactone and the C=C bonds within the ring.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of structure and absolute configuration.[5]

Spectroscopic Data for a Representative 4-Methoxy-α-Pyrone (4-methoxy-6-pentyl-2H-pyran-2-one)
Technique Characteristic Signals and Assignments
¹H NMR (CDCl₃)δ ~5.8-6.0 (1H, d, H-5), δ ~5.2-5.4 (1H, s, H-3), δ ~3.8 (3H, s, -OCH₃), δ ~2.3 (2H, t, α-CH₂ of pentyl), δ ~1.2-1.6 (6H, m, pentyl chain), δ ~0.9 (3H, t, terminal CH₃ of pentyl).[5]
¹³C NMR (CDCl₃)δ ~164 (C-2, lactone C=O), δ ~170 (C-4, C-OCH₃), δ ~162 (C-6), δ ~98 (C-5), δ ~88 (C-3), δ ~56 (-OCH₃), plus signals for the pentyl side chain.[5]
IR (KBr, cm⁻¹)~1720 (lactone C=O stretch), ~1640 (C=C stretch), ~1560 (C=C stretch), ~1250 (C-O stretch).[12][13]
HRESIMS Calculated m/z for C₁₁H₁₆O₃, [M+H]⁺. The observed mass will match the calculated mass to within 5 ppm.[5]

Biological Activities and Potential Applications

4-Methoxy-α-pyrones exhibit a fascinating array of biological activities, positioning them as valuable lead compounds in drug discovery.

  • Enzyme Inhibition: Certain 4-methoxy-α-pyrone glycosides have demonstrated inhibitory activity against α-amylase, suggesting potential for developing agents to control blood sugar levels in diabetes.[5] The pyrone core acts as a scaffold that presents substituents in a specific orientation to interact with the enzyme's active site.

  • Antibacterial Activity: Derivatives have shown inhibitory effects against pathogenic bacteria, including Staphylococcus aureus and E. coli.[4] The lipophilicity and electronic properties of the side chains often play a crucial role in their antibacterial potency.

  • Anti-inflammatory Activity: Weak anti-inflammatory properties have also been reported for some members of this class.[5]

  • Antiproliferative and Cytotoxic Effects: The 4-methoxy-α-pyrone unit is a substructure in potent mycotoxins like the aurovertins, which show strong antiproliferative activity against breast cancer cells.[1] This highlights the potential of the scaffold in oncology research.

Enzyme_Inhibition Enzyme Active Site Substrate Binding Pocket Catalytic Residues Product Glucose (Product) Enzyme->Product Catalyzes Hydrolysis No_Reaction Hydrolysis Blocked Substrate Starch (Substrate) Substrate->Enzyme:head Binds Inhibitor 4-Methoxy-α-Pyrone (Inhibitor) Inhibitor->Enzyme:head

Caption: Mechanism of α-amylase inhibition by a 4-methoxy-α-pyrone competitive inhibitor.

Conclusion and Future Perspectives

The 4-methoxy-α-pyrone scaffold is a privileged structure in medicinal chemistry and natural product science. Its prevalence in nature, coupled with the development of elegant and efficient synthetic routes, ensures its continued exploration. Future research will likely focus on expanding the chemical space around this core through combinatorial synthesis, elucidating the precise molecular mechanisms behind their biological activities, and optimizing their pharmacological properties for therapeutic applications. The versatility of their synthesis and their diverse bioactivities promise that 4-methoxy-α-pyrones will remain a fruitful area of scientific inquiry.

References

  • Ma, Z., Yu, Z., Zheng, Y., & Wang, C. (2022). Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100. Journal of Fungi. [Link]

  • Cimmino, A., Evidente, A., & Masi, M. (2024). An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi. Journal of Fungi. [Link]

  • De Paolis, M., Rosso, H., Henrot, M., d'Hérouville, F., & Natchus, M. G. (2010). A Concise Route to α'-Methoxy-γ-pyrones and Verticipyrone Based Upon the Desymmetrization of α,α'-Dimethoxy-γ-pyrone. Angewandte Chemie International Edition. [Link]

  • Gervais, S., & Paquette, L. A. (2014). Synthetic study toward tridachiapyrone B. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, P., Li, Y., et al. (2020). Production of New Antibacterial 4-Hydroxy-α-Pyrones by a Marine Fungus Aspergillus niger Cultivated in Solid Medium. Marine Drugs. [Link]

  • Azizian, I., Evidente, A., & Masi, M. (2024). α-Pyrones: Natural Occurrence, Chemistry, and Biological Approaches—An Update. Revista Brasileira de Farmacognosia. [Link]

  • De Paolis, M., Rosso, H., Henrot, M., d'Hérouville, F., & Natchus, M. G. (2010). A Concise Route to α'-Methoxy-γ-pyrones and Verticipyrone Based Upon the Desymmetrization of α,α'-Dimethoxy-γ-pyrone. SciSpace. [Link]

  • Balandina, M. M., Vatsuro, I. P., & Nenajdenko, V. G. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics. [Link]

  • Parvatkar, P. T., Parameswaran, P. S., & Tilve, S. G. (2019). Pyrone-derived Marine Natural Products: A review on Isolation, Bio-activities and Synthesis. DRS@nio. [Link]

  • Zocher, G., & Hertweck, C. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry. [Link]

  • Evidente, A., & Masi, M. (2024). Discovery, Biosynthesis, Total Synthesis, and Biological Activities of Solanapyrones: [4 + 2] Cycloaddition-Derived Polyketides of Fungal Origin. Journal of Natural Products. [Link]

  • Tan, Y., He, H., et al. (2019). Natural Dibenzo-α-Pyrones and Their Bioactivities. Molecules. [Link]

  • University of Zaragoza. (n.d.). Spectroscopic Characterization. Instituto de Nanociencia y Materiales de Aragón. [Link]

  • Al Kremawi, D. Z. (2004). Preparation and characterization of α-(4-methoxy) and α-(2-flouro)phenyl-N-phenyl nitrone and study of their biological activity against positive and negative grame bacteria invitro. ResearchGate. [Link]

  • Zocher, G., & Hertweck, C. (2016). Biosynthesis of α-pyrones. ResearchGate. [Link]

  • Zocher, G., & Hertweck, C. (2016). Biosynthesis of α-pyrones. Semantic Scholar. [Link]

  • Zocher, G., & Hertweck, C. (2016). Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry. [Link]

  • da Silva, A. C., et al. (2020). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules. [Link]

  • Puzzarini, C., & Bloino, J. (2021). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules. [Link]

  • Farnaby, J. H., et al. (2021). Spectroscopic and electrochemical characterization of a Pr4+ imidophosphorane complex and the redox chemistry of Nd3+ and Dy3+ complexes. Dalton Transactions. [Link]

  • University of Liverpool. (n.d.). Interactive 3D Chemistry Animations. ChemTube3D. [Link]

Sources

The Discovery and Enduring Legacy of Methyltriacetolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyltriacetolactone, a seemingly simple pyrone, stands as a cornerstone in the edifice of natural product chemistry and biosynthesis. Its journey from a laboratory curiosity in the late 19th century to a key exemplar of the polyketide pathway and a versatile modern biosynthetic building block is a compelling narrative of scientific inquiry. This technical guide provides an in-depth exploration of the discovery, history, and scientific milestones of methyltriacetolactone, also known as triacetic acid lactone (TAL) or 4-hydroxy-6-methyl-2-pyrone. We will delve into its initial chemical synthesis, its eventual isolation from a natural source, the elucidation of its biosynthetic pathway, and its contemporary applications, offering researchers, scientists, and drug development professionals a comprehensive understanding of this pivotal molecule.

A Tale of Two Discoveries: Unraveling the History of Methyltriacetolactone

The history of methyltriacetolactone is unique in that its chemical synthesis predates its discovery as a natural product by over seven decades. This chronological inversion highlights the evolution of chemical sciences, from the exploratory organic synthesis of the Victorian era to the sophisticated bio-organic investigations of the mid-20th century.

The Dawn of a Molecule: J. Norman Collie and the First Synthesis (1891)

The first documented synthesis of what he termed "the lactone of triacetic acid" was achieved by Professor J. Norman Collie of the University of London in 1891.[1] His work, published in the Journal of the Chemical Society, described the treatment of dehydroacetic acid with concentrated sulfuric acid at elevated temperatures.[2] This process induced a ring-opening and subsequent decarboxylation to yield methyltriacetolactone.

Experimental Rationale (19th Century Context): Collie's choice of dehydroacetic acid as a starting material was logical for the time. It was a readily available compound, and its structure suggested a potential relationship to simpler acetic acid units. The use of strong acid and heat was a common, albeit forceful, method to induce molecular rearrangements and degradations, allowing early chemists to probe the fundamental building blocks of more complex molecules.

Protocol: Collie's Synthesis of Methyltriacetolactone (1891)

Objective: To synthesize the lactone of triacetic acid from dehydroacetic acid.

Materials:

  • Dehydroacetic acid

  • Concentrated sulfuric acid

  • Water

Procedure:

  • Dehydroacetic acid is treated with concentrated sulfuric acid.

  • The mixture is heated to approximately 135°C. At this temperature, the dehydroacetic acid undergoes ring-opening and hydration to form a transient "tetracetic acid" intermediate.

  • Upon cooling, the intermediate cyclizes, losing a carboxyl group, to form triacetic acid lactone.

  • The product is recovered by crystallization from cold water.[2]

A Natural Revelation: The Polyketide Hypothesis and Isolation from Penicillium stipitatum

It wasn't until the mid-20th century that methyltriacetolactone was identified as a natural product. This discovery was intrinsically linked to the development of the polyketide hypothesis by A. J. Birch.[3] This groundbreaking theory proposed that a large class of natural products were synthesized in living organisms through the head-to-tail condensation of acetate units.

In 1967, as part of the broader effort to validate the polyketide theory, methyltriacetolactone was isolated from the fungus Penicillium stipitatum. This discovery was significant as it provided a tangible example of a simple polyketide, lending crucial support to Birch's hypothesis. The structure of this naturally occurring compound was found to be identical to the one synthesized by Collie decades earlier.

Causality in Experimental Choice: The search for simple polyketides in microorganisms like fungi was a deliberate strategy. These organisms were known to produce a vast array of secondary metabolites, and it was reasoned that they would be a rich source of compounds formed via the acetate pathway.

The Architecture of Life: Biosynthesis of Methyltriacetolactone

The discovery of methyltriacetolactone as a natural product opened the door to understanding its biological synthesis. It is now known to be a classic example of a compound produced by a polyketide synthase (PKS) enzyme.

The biosynthesis begins with a starter unit of acetyl-CoA, which is then extended by two successive condensations with malonyl-CoA.[2] This process is catalyzed by the enzyme 2-pyrone synthase (2-PS).[2] The resulting polyketide chain, a 3,5-diketohexanoate thioester intermediate, then undergoes a ring closure (lactonization) to form the stable 4-hydroxy-6-methyl-2-pyrone ring system.[2]

Biosynthesis_of_Methyltriacetolactone acetyl_coa Acetyl-CoA (Starter Unit) enzyme 2-Pyrone Synthase (2-PS) acetyl_coa->enzyme malonyl_coa1 Malonyl-CoA (Extender Unit) malonyl_coa1->enzyme malonyl_coa2 Malonyl-CoA (Extender Unit) malonyl_coa2->enzyme intermediate 3,5-Diketohexanoate Thioester Intermediate enzyme->intermediate Condensation x2 tal Methyltriacetolactone (4-Hydroxy-6-methyl-2-pyrone) intermediate->tal Ring Closure (Lactonization)

Caption: Biosynthetic pathway of methyltriacetolactone via 2-pyrone synthase.

From Nature to the Lab: Modern Synthetic Approaches

While Collie's original synthesis is of historical importance, modern applications demand more efficient and scalable methods. A significant advancement has been the development of microbial synthesis platforms.

Microbial Synthesis: A Sustainable Route

The elucidation of the biosynthetic pathway has enabled the production of methyltriacetolactone in engineered microorganisms. Recombinant hosts, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, have been successfully engineered to express the 2-pyrone synthase gene.[2][4][5]

Self-Validating System: The success of these microbial factories is validated by the direct measurement of methyltriacetolactone in the culture broth, typically via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The identity of the product is confirmed by comparing its retention time and mass spectrum to an authentic standard. Saccharomyces cerevisiae has proven to be a particularly effective host, achieving higher yields than E. coli in some studies.[2][4]

Workflow: Microbial Production of Methyltriacetolactone in S. cerevisiae

  • Gene Identification and Cloning: The gene encoding 2-pyrone synthase (e.g., g2ps1 from Gerbera hybrida) is identified and cloned into a yeast expression vector.[4][5]

  • Yeast Transformation: The expression vector is transformed into a suitable strain of Saccharomyces cerevisiae.

  • Fermentation: The engineered yeast is cultured in a fermentor under controlled conditions (e.g., temperature, pH, aeration) with a suitable carbon source, such as glucose.

  • Induction of Gene Expression: If an inducible promoter is used, gene expression is initiated by the addition of an inducing agent.

  • Product Isolation and Purification: After fermentation, the culture broth is harvested. Methyltriacetolactone is then extracted from the broth using an organic solvent and purified using techniques like column chromatography.

  • Analysis and Quantification: The concentration and purity of the isolated methyltriacetolactone are determined using HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Microbial_Synthesis_Workflow cluster_molecular_biology Molecular Biology Phase cluster_fermentation Fermentation & Production cluster_downstream Downstream Processing gene_cloning 1. Gene Cloning (2-PS into vector) transformation 2. Yeast Transformation gene_cloning->transformation fermentation 3. Fermentation of engineered yeast transformation->fermentation induction 4. Induction of Gene Expression fermentation->induction isolation 5. Product Isolation & Purification induction->isolation analysis 6. Analysis & Quantification (HPLC, MS) isolation->analysis

Caption: Workflow for the microbial synthesis of methyltriacetolactone.

Structural Elucidation: From Classical Chemistry to Modern Spectroscopy

The determination of the structure of methyltriacetolactone has mirrored the evolution of analytical chemistry.

  • Early Chemical Methods: In Collie's time, structure elucidation relied on elemental analysis (to determine the empirical formula), chemical degradation studies, and the synthesis of derivatives. The lactone ring, for instance, could be inferred by its hydrolysis to a carboxylic acid.

  • Spectroscopic Revolution: By the time of its isolation from P. stipitatum, spectroscopic methods were becoming commonplace.

    • Infrared (IR) Spectroscopy: Would have revealed the presence of a hydroxyl group (-OH), a carbonyl group (C=O) in a lactone, and carbon-carbon double bonds (C=C).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would have provided detailed information about the connectivity of the atoms, confirming the 6-methyl-4-hydroxy-2-pyrone structure.

    • Mass Spectrometry (MS): Would have determined the precise molecular weight, confirming the molecular formula of C₆H₆O₃.[6]

Modern structure elucidation of novel natural products, including more complex polyketides, now routinely employs a combination of high-resolution mass spectrometry and advanced 2D NMR techniques.

Contemporary Significance and Applications

Methyltriacetolactone is more than a historical curiosity; it is a valuable platform chemical .[2] Its polyfunctional nature makes it a versatile starting material in organic synthesis for the creation of a wide range of other molecules, including pharmaceuticals, polymers, and agrochemicals.[7][8] It serves as a precursor for the synthesis of sorbic acid (a food preservative) and other fine chemicals.[2]

The study of methyltriacetolactone and its biosynthesis continues to inform the field of synthetic biology, providing a model system for understanding and engineering PKS enzymes to produce novel, "unnatural" polyketides with potentially valuable biological activities.

Conclusion

The journey of methyltriacetolactone from a synthetic novelty in a 19th-century laboratory to a key molecule in our understanding of biosynthesis is a testament to the interconnectedness of chemical disciplines. Its history underscores the importance of fundamental synthetic chemistry, the power of biosynthetic hypotheses, and the transformative potential of biotechnology. As a versatile and readily accessible building block, methyltriacetolactone is poised to remain a relevant and valuable compound for researchers and developers in the chemical and life sciences for the foreseeable future.

References

  • Triacetic acid lactone. In: Wikipedia. Accessed January 1, 2026. [Link]

  • Collie, J. N. (1891). LVI.—The lactone of triacetic acid. Journal of the Chemical Society, Transactions, 59, 607–617. [Link]

  • Birch, A. J. (1967). Biosynthesis of polyketides and related compounds. Science, 156(3772), 202-206. [Link]

  • Natural 4-Hydroxy-2-pyrones. (2024). Encyclopedia.pub. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023). MDPI. [Link]

  • Xie, D., Shao, Z., Achkar, J., Zha, W., Frost, J. W., & Zhao, H. (2006). Microbial synthesis of triacetic acid lactone. Biotechnology and Bioengineering, 93(4), 727–736. [Link]

  • Microbial synthesis of triacetic acid lactone. (2006). ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methoxy-6-methyl-2H-pyran-2-one

This compound is a versatile heterocyclic compound with significant applications across various scientific disciplines.[1] As a derivative of the naturally occurring pyrone scaffold, it serves as a valuable building block in the synthesis of more complex, biologically active molecules, finding utility in pharmaceutical and agrochemical research and development.[1] Its distinct structural features and reactivity make it an important intermediate for medicinal chemists.[1] Furthermore, its pleasant, sweet, and fruity aroma has led to its use as a flavoring agent in the food industry and as a fragrance component in cosmetics and personal care products.[1]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from the readily available dehydroacetic acid. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedure but also the underlying chemical principles and safety considerations.

Synthetic Strategy: O-Methylation of Dehydroacetic Acid

The most direct and efficient route to this compound is the O-methylation of the enolic hydroxyl group of dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is first deprotonated by a mild base to form a more nucleophilic pyronate anion. This anion then attacks the electrophilic methyl group of a methylating agent.

For this synthesis, we have selected dimethyl sulfate (DMS) as the methylating agent due to its high reactivity and efficacy in methylating hydroxyl groups. Sodium carbonate is chosen as the base to facilitate the deprotonation of the acidic hydroxyl group of dehydroacetic acid. Acetone is used as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction.

Reaction Mechanism

The reaction proceeds in two main steps:

  • Deprotonation: The sodium carbonate, a mild base, abstracts the acidic proton from the 4-hydroxyl group of dehydroacetic acid, forming a resonance-stabilized enolate anion.

  • Nucleophilic Attack (SN2): The resulting pyronate anion acts as a nucleophile and attacks the electrophilic methyl group of dimethyl sulfate in a classic SN2 reaction. This results in the formation of the desired this compound and the harmless sodium methyl sulfate byproduct.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Dehydroacetic Acid (DHA)≥98%Sigma-Aldrich
Dimethyl Sulfate (DMS)≥99%Sigma-Aldrich
Anhydrous Sodium Carbonate≥99.5%Fisher Scientific
AcetoneACS GradeVWR
DichloromethaneACS GradeVWR
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateFisher Scientific
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating
Separatory funnel (500 mL)
Rotary evaporator
Filtration apparatus
Melting point apparatus
NMR Spectrometer (for characterization)
Safety Precautions

DANGER: Dimethyl sulfate (DMS) is extremely toxic, carcinogenic, and corrosive. It can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations involving DMS must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. An ammonia solution should be readily available to neutralize any spills.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dehydroacetic acid (16.82 g, 0.1 mol) and anhydrous sodium carbonate (12.72 g, 0.12 mol).

    • Add 150 mL of acetone to the flask.

    • Attach a reflux condenser to the flask and place the setup on a magnetic stirrer with a heating mantle.

  • Addition of Dimethyl Sulfate:

    • While stirring the suspension at room temperature, slowly add dimethyl sulfate (13.88 g, 10.4 mL, 0.11 mol) dropwise to the reaction mixture using a dropping funnel or a syringe over 15-20 minutes.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 56°C) and maintain the reflux with vigorous stirring for 4-6 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the inorganic salts (sodium carbonate and sodium methyl sulfate). Wash the solid residue with a small amount of acetone.

    • Combine the filtrates and evaporate the acetone using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of dichloromethane.

    • Transfer the dichloromethane solution to a 500 mL separatory funnel and wash it twice with 50 mL of saturated sodium bicarbonate solution and then once with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

    • Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dehydroacetic Acid + Sodium Carbonate in Acetone add_dms Add Dimethyl Sulfate start->add_dms reflux Reflux (4-6 h) add_dms->reflux cool Cool to RT reflux->cool filter Filter Salts cool->filter evaporate Evaporate Acetone filter->evaporate extract DCM Extraction & Wash evaporate->extract dry Dry & Evaporate DCM extract->dry recrystallize Recrystallize dry->recrystallize final_product 4-Methoxy-6-methyl- 2H-pyran-2-one recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be a white to light yellow crystalline powder.[1]

  • Melting Point: 86-90 °C[1]

  • Molecular Formula: C7H8O3[1]

  • Molecular Weight: 140.14 g/mol [1]

  • 1H NMR (CDCl3): Expected chemical shifts (δ, ppm): ~5.8-6.0 (1H, d, vinyl H), ~5.2-5.4 (1H, d, vinyl H), ~3.8 (3H, s, -OCH3), ~2.2 (3H, s, -CH3).

  • 13C NMR (CDCl3): Expected chemical shifts (δ, ppm): ~164 (C=O), ~163 (C-O), ~162 (C-OCH3), ~100 (vinyl CH), ~90 (vinyl CH), ~56 (-OCH3), ~20 (-CH3).

    • Note: Actual NMR chemical shifts may vary depending on the solvent and instrument. Spectroscopic data for the final compound can be compared with reference spectra available in databases such as SpectraBase.[2]

Discussion and Field-Proven Insights

  • Choice of Base: While stronger bases could be used, sodium carbonate is advantageous as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the acidic enol of dehydroacetic acid without promoting side reactions.

  • Stoichiometry: A slight excess of the base and methylating agent is used to ensure complete conversion of the starting material.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the reaction's progress. The disappearance of the dehydroacetic acid spot and the appearance of the product spot indicate the reaction is proceeding as expected.

  • Purification: Recrystallization is an effective method for obtaining a highly pure product. The choice of solvent may need to be optimized based on the crude product's solubility.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from dehydroacetic acid. By following the outlined procedure and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their applications in organic synthesis, medicinal chemistry, and the flavor and fragrance industry.

References

  • Organic Syntheses. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • Freitas, M. S., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. Retrieved from [Link]

  • Kranjc, K., & Kočevar, M. (2010). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones. ResearchGate. Retrieved from [Link]

  • El-Mekabaty, A. (2013). Reactivity of Dehydroacetic Acid in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001264). Retrieved from [Link]

  • Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Research Square. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesizing dehydro sodium acetate.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Reese, C. B., & Thompson, E. A. (1988). Efficient preparation of 4-methoxy-5,6-dihydro-2H-pyran. ResearchGate. Retrieved from [Link]

  • Yadav, C. K., et al. (2024). Synthesis, Characterization, and Biological Studies of Novel 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one Based Azo Dyes. ResearchGate. Retrieved from [Link]

  • Ciriminna, R., et al. (2011). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of dehydroacetic acid and sodium salt thereof.
  • El Ghayati, M., et al. (2022). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. IUCrData. Retrieved from [Link]

Sources

The Versatility of 4-Methoxy-6-methyl-2H-pyran-2-one: A Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Methoxy-6-methyl-2H-pyran-2-one, a readily available and versatile heterocyclic compound, has emerged as a powerful synthon for the synthesis of a diverse array of valuable molecules, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this multifaceted reagent.

Physicochemical Properties and Reactivity Profile

This compound is a white to light yellow crystalline powder with a melting point of 83-86 °C.[2] Its structure, featuring a conjugated pyran-2-one ring with an electron-donating methoxy group at the 4-position and a reactive methyl group at the 6-position, endows it with a unique reactivity profile. The electrophilic centers at C2, C4, and C6, coupled with a nucleophilic C5 position, allow for a wide range of chemical transformations.

PropertyValueReference
Molecular Formula C₇H₈O₃--INVALID-LINK--
Molecular Weight 140.14 g/mol --INVALID-LINK--
CAS Number 672-89-9--INVALID-LINK--
Melting Point 83-86 °C[2]
Appearance White to light yellow crystalline powder--INVALID-LINK--

Key Synthetic Applications and Protocols

The strategic positioning of functional groups on the pyranone ring allows for its use in a variety of synthetic transformations, including cycloaddition reactions, ring-opening reactions, and condensations at the C-6 methyl group.

Diels-Alder Reactions: Access to Aromatic Scaffolds

The 2H-pyran-2-one moiety can act as a diene in Diels-Alder reactions, providing a powerful tool for the construction of substituted aromatic rings. The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction, leading to the extrusion of carbon dioxide and the formation of a new aromatic system. This "Diels-Alder/retro-Diels-Alder" strategy is a highly efficient method for synthesizing polysubstituted benzenes and naphthalenes.[3][4]

A particularly useful application is the reaction with acetylenic dienophiles, such as dimethyl acetylenedicarboxylate (DMAD), to generate highly functionalized phthalate derivatives.[5]

Protocol 1: Synthesis of Dimethyl 4-Amino-5-methylphthalate Precursor via Diels-Alder Reaction

This protocol describes a general procedure for the Diels-Alder reaction of a 2H-pyran-2-one with dimethyl acetylenedicarboxylate (DMAD). While the specific substrate in the cited literature is a 3-acylamino-2H-pyran-2-one, the conditions are illustrative for the reaction of this compound.

Reaction Scheme:

reagents + DMAD intermediate intermediate reagents->intermediate arrow -> product product arrow->product conditions Xylene, 190 °C pyrone pyrone pyrone->reagents intermediate->arrow product->conditions

A representative Diels-Alder reaction of a 2H-pyran-2-one.

Materials:

  • This compound

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Xylene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous xylene.

  • Add dimethyl acetylenedicarboxylate (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to 190 °C under a nitrogen atmosphere and maintain for several hours, monitoring the reaction progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phthalate derivative.

Expert Insights: The choice of a high-boiling solvent like xylene is crucial for achieving the necessary temperature for both the initial cycloaddition and the subsequent retro-Diels-Alder reaction.[5] The use of an excess of the dienophile can help to drive the reaction to completion.

Ring-Opening Reactions: Synthesis of Heterocycles

The lactone functionality of the pyran-2-one ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be harnessed to synthesize a variety of acyclic and heterocyclic compounds. For instance, reaction with primary amines or hydrazines can lead to the formation of substituted pyridinones or pyrazolones, respectively.

Protocol 2: Synthesis of a Substituted Pyridinone Derivative

This protocol is a conceptual illustration of how this compound can be converted to a pyridinone derivative, a common structural motif in medicinal chemistry. The reaction with ammonia or primary amines would lead to the corresponding pyridin-2-one.

Reaction Workflow:

start This compound reagent Nucleophile (e.g., NH3) start->reagent intermediate Ring-Opened Intermediate reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Pyridinone cyclization->product

General workflow for pyridinone synthesis from a 2H-pyran-2-one.

Materials:

  • This compound

  • Ammonia solution (or a primary amine)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of the ammonia solution or primary amine (e.g., 3-5 eq).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Trustworthiness Note: The self-validating nature of this protocol lies in the expected spectroscopic changes. The disappearance of the lactone carbonyl stretch in the IR spectrum and the appearance of an amide carbonyl, along with characteristic shifts in the ¹H and ¹³C NMR spectra, would confirm the successful transformation to the pyridinone.

Condensation Reactions at the C-6 Methyl Group: Elaboration of Side Chains

The methyl group at the C-6 position is activated by the conjugated pyrone system and can participate in condensation reactions with aldehydes and ketones. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde lacking an alpha-hydrogen, is a classic example of such a transformation.[5] This reaction allows for the extension of the side chain at the C-6 position, leading to the synthesis of styryl-pyranones, which are precursors to various natural products and biologically active molecules.[6][7][8]

Protocol 3: Synthesis of (E)-4-Methoxy-6-styryl-2H-pyran-2-one

This protocol details a base-catalyzed Claisen-Schmidt condensation between this compound and benzaldehyde.

Reaction Mechanism:

start This compound base Base (e.g., NaOH) start->base enolate Enolate Intermediate base->enolate aldehyde Benzaldehyde enolate->aldehyde aldol Aldol Adduct aldehyde->aldol dehydration Dehydration aldol->dehydration product (E)-4-Methoxy-6-styryl-2H-pyran-2-one dehydration->product

Mechanism of the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide in water dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water to remove excess base.

  • Recrystallize the crude product from ethanol to obtain pure (E)-4-Methoxy-6-styryl-2H-pyran-2-one.

Expertise & Experience: The use of a base catalyst is essential to deprotonate the C-6 methyl group, forming a reactive enolate. The subsequent aldol addition to the aldehyde and dehydration are typically spontaneous under these conditions, leading to the thermodynamically favored trans-alkene product.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich reactivity allows for the construction of a wide range of complex molecular scaffolds through cycloaddition, ring-opening, and condensation reactions. The protocols outlined in this guide provide a starting point for researchers to explore the synthetic potential of this remarkable compound in their own research and development endeavors.

References

Application Note: A Robust HPLC Method for the Quantification of 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Methoxy-6-methyl-2H-pyran-2-one. This compound, a naturally occurring pyranone derivative found in various fungal species, is of significant interest in the pharmaceutical, food, and fragrance industries.[1] The developed reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification, making it suitable for purity assessments, stability studies, and quality control of this compound in various sample matrices. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles.

Introduction

This compound (CAS No. 672-89-9) is a versatile organic compound with a distinct pyranone ring structure.[1] It serves as a key building block in the synthesis of more complex molecules in medicinal chemistry and is also utilized as a flavor and fragrance agent.[1] Given its wide range of applications, a validated and reliable analytical method is crucial for its accurate quantification and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[2][3]

This application note addresses the need for a specific HPLC method for this compound by providing a comprehensive, step-by-step protocol. The method development was guided by the physicochemical properties of the analyte and established principles of reversed-phase chromatography.[4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. Key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₈O₃
Molecular Weight 140.14 g/mol [5]
Appearance White to light yellow crystalline powder[1]
Melting Point 83-90 °C[1]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile); poorly soluble in water.[1][6]
UV Absorbance (λmax) Predicted to have significant absorbance in the UV region due to the conjugated system of the pyranone ring.Inferred from structure

The compound's solubility in common organic solvents like acetonitrile and methanol, coupled with its limited water solubility, makes it an ideal candidate for reversed-phase HPLC.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase:

    • A: Ultrapure Water

    • B: Acetonitrile (HPLC grade)

  • Reference Standard: A reference standard of this compound of known purity (≥97%).[7]

  • Sample Diluent: The mobile phase is recommended as the diluent to ensure peak shape integrity.

Chromatographic Conditions

The optimized HPLC conditions for the analysis of this compound are detailed in the table below. An isocratic elution is employed for simplicity and reproducibility.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Stationary Phase (C18): A C18 column is a versatile and widely used stationary phase in reversed-phase HPLC, offering excellent retention and separation for moderately polar compounds like this compound.

  • Mobile Phase Composition: The ratio of acetonitrile to water has been optimized to achieve a suitable retention time and good peak symmetry. A higher proportion of the organic modifier (acetonitrile) is used due to the analyte's relatively non-polar nature.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

  • Detection Wavelength: The selection of 230 nm is based on the UV absorbance profile of the pyranone chromophore, providing high sensitivity for the analyte.

Preparation of Solutions

Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of ultrapure water. Degas the solution for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Analytical Workflow

The overall analytical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation B->D C Sample Solution Preparation E Sample Injection C->E D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Calibration Curve Generation G->H I Quantification H->I

References

Definitive Analysis of 4-Methoxy-6-methyl-2H-pyran-2-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-6-methyl-2H-pyran-2-one (CAS No. 672-89-9), a heterocyclic compound, is of significant interest in medicinal chemistry for its role as a versatile synthetic building block and in the food and fragrance industries for its distinct sensory properties.[1] This application note presents a comprehensive and robust protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We detail a complete workflow, from sample preparation to data interpretation, and provide an in-depth analysis of the compound's characteristic electron ionization (EI) fragmentation pattern. This guide is designed to provide researchers with a validated methodology to ensure accurate and reproducible results.

Introduction: The Scientific Rationale

This compound, also known as methyltriacetolactone, possesses a pyranone ring structure that makes it a valuable precursor in the synthesis of various biologically active molecules and natural products.[1][2] Its presence as a flavoring agent and fragrance component also necessitates a reliable analytical method for quality control and identification.[1]

Gas Chromatography-Mass Spectrometry is the analytical technique of choice due to its superior separatory power and definitive identification capabilities. The coupling of GC with MS allows for the separation of the analyte from complex matrices, while the mass spectrometer provides a unique fragmentation "fingerprint," enabling unambiguous identification. This protocol is grounded in established chromatographic principles and mass spectrometric fragmentation mechanisms to provide a self-validating system for analysis.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound, ≥97% purity (e.g., Sigma-Aldrich, J&K Scientific).[2][3]

  • Solvent: Methanol (or Ethyl Acetate), HPLC or GC-grade.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Pipettes and Syringes: Calibrated volumetric glassware and microliter syringes.

Instrumentation

A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer equipped with an Electron Ionization (EI) source is required. The parameters outlined below are based on common system configurations (e.g., Agilent, Shimadzu, Thermo Fisher).

Standard Solution Preparation

The causality behind preparing a stock solution is to create a known concentration standard for instrument calibration and retention time verification.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask.

  • Dissolve the standard in the chosen solvent (e.g., Methanol) and bring it to volume. Ensure complete dissolution by vortexing.

  • Working Standard (10 µg/mL): Perform a 1:100 serial dilution of the stock solution. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Transfer the final working standard into a 2 mL autosampler vial for analysis.

GC-MS Instrumental Parameters

The following parameters are optimized for high-resolution separation and sensitive detection. The choice of a non-polar DB-1 type column is based on published retention index data for this compound.[4]

Parameter Condition Rationale
GC System
ColumnDB-1, HP-5ms, or equivalent non-polar (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides excellent separation for a wide range of semi-volatile organic compounds based on boiling point.
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks for a standard concentration. For trace analysis, a splitless injection would be chosen.[5]
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for reproducible injections.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow Mode)Optimal flow for column efficiency and resolution.[5]
Oven ProgramInitial Temp: 80°C (hold 2 min), Ramp: 15°C/min to 260°C (hold 5 min)The initial hold ensures proper focusing of the analyte on the column. The ramp rate provides a balance between analysis time and separation efficiency. The final hold cleans the column.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization energy (70 eV) produces reproducible fragmentation patterns that are comparable to established libraries like NIST.[6]
Ion Source Temperature230 °CMaintains the analyte in the gas phase and promotes consistent ionization.
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS, ensuring efficient transfer.
Mass AnalyzerQuadrupole
Scan ModeFull ScanAcquires a full mass spectrum, which is essential for structural elucidation and library matching.
Mass Rangem/z 40 - 250Covers the molecular weight of the analyte (140.14 g/mol ) and its expected fragments.[3][7]
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Analytical Workflow

The entire process, from sample preparation to final data analysis, follows a logical and systematic sequence to ensure data integrity.

Caption: GC-MS analytical workflow for this compound.

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, this compound elutes as a sharp, symmetrical peak. The retention time serves as the primary qualitative parameter for identification in conjunction with the mass spectrum. A system suitability check should confirm a narrow peak width and minimal tailing.

Mass Spectral Interpretation

The electron ionization mass spectrum is the definitive identifier. The molecular ion (M+) is observed at m/z 140, consistent with the compound's molecular weight (C₇H₈O₃).[7] The fragmentation pattern is a direct consequence of the molecule's structure, where the most stable ions are formed in higher abundance.[6][8]

Key Mass Fragments and Their Interpretation

m/zProposed Ion Structure / Neutral LossRelative IntensityMechanistic Explanation
140[C₇H₈O₃]⁺˙ (Molecular Ion)ModerateThe intact molecule after losing one electron during ionization.[8] Its presence confirms the molecular weight.
112[M - CO]⁺˙HighLoss of a neutral carbon monoxide (CO) molecule, a very common fragmentation for pyrone and lactone structures. This leads to the formation of a stable furan-derived radical cation.
97[M - CO - CH₃]⁺HighSubsequent loss of a methyl radical (•CH₃) from the m/z 112 fragment. This is the base peak in many published spectra, indicating the high stability of the resulting cation.[7]
69[C₄H₅O]⁺ModerateFurther fragmentation of the m/z 97 ion, often involving the loss of another CO molecule or ring rearrangement, leading to a stable acylium ion.
43[C₂H₃O]⁺ or [C₃H₇]⁺HighTypically represents the acetyl cation [CH₃CO]⁺, a highly stable fragment resulting from the cleavage of the pyranone ring.
Proposed Fragmentation Pathway

The fragmentation process begins with the formation of the high-energy molecular ion, which then undergoes a series of unimolecular decompositions to yield more stable charged fragments and neutral radicals or molecules.[8]

Sources

In vitro assays to test the bioactivity of 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating the Bioactivity of 4-Methoxy-6-methyl-2H-pyran-2-one

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing pipeline for this compound. This pyranone derivative belongs to a class of heterocyclic compounds found in various natural sources and recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] This guide eschews a rigid template in favor of a logically structured workflow, moving from broad cytotoxic screening to more specific antimicrobial, anti-inflammatory, and mechanistic enzyme inhibition assays. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure technical accuracy and field-proven insights.

Foundational Analysis: Cytotoxicity and Antiproliferative Screening

Expertise & Experience: Before exploring any specific therapeutic potential, it is imperative to establish the cytotoxic profile of a compound. This initial screen determines the concentration window in which the compound affects cell viability, providing essential data for designing all subsequent experiments. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a gold-standard, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4][5] This assay quantifies the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[4][6] A reduction in formazan production is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow: Cytotoxicity Screening

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Seed cells in 96-well plates and allow attachment (24h) A->C B Culture selected cancer and non-cancerous cell lines B->C D Treat cells with compound dilutions (e.g., 0.1 to 100 µM) C->D E Incubate for 48-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals with DMSO or Solubilization Buffer G->H I Measure absorbance at ~570 nm using a plate reader H->I J Calculate % Cell Viability vs. Control I->J K Plot dose-response curve and determine IC50 value J->K A Prepare serial dilutions of Test Compound in broth C Add compound and inoculum to 96-well plate A->C B Prepare standardized microbial inoculum (0.5 McFarland standard) B->C D Include Positive (no drug) and Negative (no microbe) Controls C->D E Incubate at 37°C (bacteria) or 28-30°C (fungi) for 18-24h D->E F Visually inspect wells for turbidity or use a viability indicator (e.g., Resazurin) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for broth microdilution MIC assay.

Protocol 2: Broth Microdilution for MIC Determination

Trustworthiness: This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and includes essential controls for sterility, inoculum viability, and positive/negative inhibition.

Materials:

  • Test Compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well U-bottom plates

  • Standardized microbial inoculum (~5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin, Amphotericin B)

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, add 50 µL of appropriate broth to wells 2 through 12. Add 100 µL of the test compound at a starting concentration (e.g., 512 µg/mL) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Plate Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 28°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The growth control (well 11) must be turbid and the sterility control (well 12) must be clear for the assay to be valid.

Data Presentation: Minimum Inhibitory Concentrations (MIC)
CompoundOrganismTypeMIC (µg/mL)
This compoundS. aureusGram-positive BacteriaExperimental Value
This compoundE. coliGram-negative BacteriaExperimental Value
This compoundC. albicansYeastExperimental Value
Ampicillin (Control)S. aureusGram-positive BacteriaReference Value
Amphotericin B (Control)C. albicansYeastReference Value

Assessment of Anti-inflammatory Activity

Expertise & Experience: Inflammation involves protein denaturation. [7]Natural products are a rich source of anti-inflammatory agents. [8]A simple, preliminary in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay. [9]This assay uses heat to denature a common protein like egg albumin, and the ability of the test compound to prevent this denaturation is measured spectrophotometrically. This serves as an indicator of its potential to mitigate inflammatory processes.

Experimental Workflow: Protein Denaturation Assay

A Prepare different concentrations of Test Compound C Add 2 mL of Test Compound to reaction mixture A->C B Prepare reaction mixture: 0.2 mL egg albumin + 2.8 mL PBS B->C E Incubate all tubes at 37°C for 20 min C->E D Prepare Control (no drug) and Standard (Diclofenac Sodium) D->E F Induce denaturation by heating at 70°C for 5 min E->F G Cool tubes to room temperature F->G H Measure absorbance (turbidity) at 660 nm G->H I Calculate % Inhibition of Denaturation H->I

Caption: Workflow for the egg albumin denaturation assay.

Protocol 3: Inhibition of Egg Albumin Denaturation

Trustworthiness: This protocol uses Diclofenac sodium, a well-known non-steroidal anti-inflammatory drug (NSAID), as a positive control to validate the assay's ability to detect anti-inflammatory effects.

Materials:

  • Test Compound

  • Fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Diclofenac sodium (Positive Control)

  • Water bath, spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1-2% solution of egg albumin in PBS.

  • Reaction Mixture: For each sample, mix 0.2 mL of the egg albumin solution with 2.8 mL of PBS.

  • Treatment: Add 2 mL of the test compound at various concentrations (e.g., 10 to 500 µg/mL) to the reaction mixture.

  • Controls:

    • Control: Mix 0.2 mL egg albumin, 2.8 mL PBS, and 2 mL of distilled water.

    • Standard: Prepare the same mixture as the test sample but use Diclofenac sodium instead of the test compound.

  • Incubation: Incubate all mixtures at 37°C for 20 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the absorbance (turbidity) of each solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs Control - Abs Sample) / Abs Control] x 100.

Data Presentation: Anti-inflammatory Activity
Concentration (µg/mL)% Inhibition by Test Compound% Inhibition by Diclofenac Sodium
10Experimental ValueExperimental Value
50Experimental ValueExperimental Value
100Experimental ValueExperimental Value
250Experimental ValueExperimental Value
500Experimental ValueExperimental Value

Probing the Mechanism: Enzyme Inhibition Assays

Expertise & Experience: Many bioactive compounds exert their effects by inhibiting specific enzymes. Pyrone derivatives have been shown to inhibit various enzymes, including kinases and PARP-1, which are critical in cancer progression. [10][11]An enzyme inhibition assay can provide crucial mechanistic insights. While the specific target for this compound is unknown, a general kinase inhibition assay can serve as a valuable screening tool, given the importance of kinases as drug targets. [5]

Conceptual Pathway: Kinase Signaling Inhibition

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS/RAF/MEK/ERK) Receptor->Kinase_Cascade Activates TF Transcription Factors Kinase_Cascade->TF Phosphorylates Response Cell Proliferation, Survival TF->Response Activates Transcription Compound 4-Methoxy-6-methyl- 2H-pyran-2-one Compound->Kinase_Cascade Inhibits

Caption: Potential inhibition of a generic kinase signaling pathway.

Protocol 4: General Kinase Inhibition Assay (Conceptual)

Trustworthiness: The use of commercial kits with a known inhibitor as a positive control ensures the reliability and reproducibility of the assay.

Principle: This protocol describes a generic, luminescence-based kinase assay (e.g., Kinase-Glo®). The assay quantifies the amount of ATP remaining in a solution following a kinase reaction. Lower ATP levels indicate higher kinase activity, and conversely, preserved ATP levels indicate inhibition.

Materials:

  • Commercial Kinase Assay Kit (containing a specific kinase, its substrate, and detection reagents)

  • Test Compound

  • Known Kinase Inhibitor (e.g., Staurosporine, as a positive control)

  • White, opaque 384-well plates

Step-by-Step Methodology:

  • Compound Plating: Dispense the test compound and controls into a 384-well plate at various concentrations.

  • Kinase Reaction: Add the kinase, substrate, and ATP mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 60 minutes).

  • Signal Detection: Add the kit's detection reagent, which simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Incubate for 10 minutes and measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to "no-inhibitor" controls. Plot the percent inhibition against the log of compound concentration to determine the IC50 value.

Data Presentation: Enzyme Inhibition Profile
CompoundTarget EnzymeIC50 (µM)
This compoundKinase NameExperimental Value
Staurosporine (Positive Control)Kinase NameReference Value

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. Retrieved from [Link]

  • Molecules. (2017). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Retrieved from [Link]

  • Wimana. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

  • Molecules. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2024). In Vitro Antibacterial Activity of Microbial Natural Products against Bacterial Pathogens of Veterinary and Zoonotic Relevance. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

  • Semantic Scholar. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Longdom Publishing. (n.d.). In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. Retrieved from [Link]

  • PubMed. (2024). Pyrones Isolated from Annona Acutiflora Exhibit Promising Cytotoxic Effects on Cancer Cell Lines. Retrieved from [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid screening of antimicrobial activity of extracts and natural products. Retrieved from [Link]

  • MDPI. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Retrieved from [Link]

  • PubMed Central. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Retrieved from [Link]

  • PubMed. (n.d.). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Retrieved from [Link]

  • PubMed. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Retrieved from [Link]

  • ACS Publications. (2025). Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. Journal of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

  • Semantic Scholar. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Retrieved from [Link]

  • ResearchGate. (n.d.). EXTRACTION OF 4H-PYRAN-4-ONE, 2,3-DIHYDRO -6-METHYL-, AN ALTERNATIVE ANTIFUNGAL AGENT, FROM SCHIZOPHYLLUM COMMUNE: OPTIMIZATION AND KINETIC STUDY. Retrieved from [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved from [Link]

  • National Institutes of Health. (2020). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal Activity of 4-Methyl-6-alkyl-2H-pyran-2-ones. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Retrieved from [Link]

  • MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]

  • PubMed. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. Retrieved from [Link]

  • Australian Journal of Basic and Applied Sciences. (n.d.). Screening of antifungal activities from genera Trametes against growth of selected wood-degrading fungi from Malaysia. Retrieved from [Link]

  • MDPI. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell Culture Experiments with 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyranone Scaffold

4-Methoxy-6-methyl-2H-pyran-2-one, also known as Methyltriacetolactone, is a heterocyclic compound belonging to the 2-pyranone class.[1] Its structure, featuring a pyranone ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] While it has applications as a flavoring agent, emerging research into the broader family of pyran derivatives suggests a potential for significant biological activity, including anticancer and anti-inflammatory properties.[3][4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cytotoxic and anti-inflammatory potential of this compound in cell culture models. The protocols detailed herein are based on established methodologies for characterizing novel bioactive compounds and are designed to be robust and reproducible.

Chemical and Physical Properties

PropertyValueSource
CAS Number 672-89-9[1]
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1]
Appearance White to light yellow crystalline powderChem-Impex
Melting Point 86-90 °CChem-Impex
Solubility Soluble in organic solvents[2]

Safety and Handling: This compound may cause skin and serious eye irritation, as well as respiratory irritation. It is also harmful if swallowed.[1] Standard laboratory personal protective equipment, including gloves, eye protection, and a lab coat, should be worn during handling.

Part 1: Investigating Anticancer Activity

The pyran scaffold is a recurring motif in a variety of natural and synthetic compounds exhibiting potent anticancer activities.[4] Studies on substituted 4-amino-2H-pyran-2-one analogs have demonstrated significant in vitro tumor cell growth inhibitory activity, suggesting that the pyranone core is a promising pharmacophore for the development of novel chemotherapeutic agents.[3] A key mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death.

Hypothesized Mechanism of Action: Induction of Apoptosis

We hypothesize that this compound may induce apoptosis in cancer cells through the intrinsic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of a caspase cascade. Key players in this cascade include the initiator caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[6][7][8]

cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induces Mito Mitochondrion ROS->Mito Impacts CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Example Data Presentation:

Cell LineCompoundIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)This compoundData to be determined
A549 (Lung Cancer)This compoundData to be determined
HCT116 (Colon Cancer)This compoundData to be determined
Note: The IC₅₀ values for various pyran derivatives against these cell lines have been reported in the literature, providing a rationale for this experimental design.[3][9]
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of the DNA-intercalating dye, propidium iodide.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with this compound at its predetermined IC₅₀ concentration and a lower concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Part 2: Investigating Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the inhibition of inflammatory pathways is a major therapeutic strategy. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[10][11] Studies on pyran derivatives have shown their potential to exert anti-inflammatory effects by modulating this pathway and inhibiting the expression of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We propose that this compound may attenuate the inflammatory response in macrophages by inhibiting the activation of the NF-κB pathway. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. Inhibition of this pathway would lead to a reduction in the production of inflammatory mediators such as nitric oxide (NO).[10][12][13]

LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces Compound 4-Methoxy-6-methyl- 2H-pyran-2-one Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by the compound.

Protocol 3: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol uses the Griess assay to quantify the amount of nitrite, a stable metabolite of nitric oxide, in the culture supernatant of LPS-stimulated RAW 264.7 macrophage cells. A reduction in nitrite levels indicates an inhibitory effect on NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Sodium nitrite standard

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS, no compound), a positive control (LPS only), and a compound-only control.

  • Griess Assay:

    • After 24 hours, collect the cell culture supernatant.

    • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Prepare a standard curve using the sodium nitrite standard.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage of inhibition of NO production compared to the LPS-only control.

Example Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
ControlBaseline-
LPS (1 µg/mL)Maximal Production0%
LPS + Compound (10 µM)Data to be determinedCalculate
LPS + Compound (25 µM)Data to be determinedCalculate
LPS + Compound (50 µM)Data to be determinedCalculate

Conclusion

The protocols outlined in this application note provide a robust starting point for elucidating the potential cytotoxic and anti-inflammatory properties of this compound. Based on the biological activities of related pyranone-containing compounds, it is plausible that this molecule may exhibit interesting effects in various cell-based assays. The experimental workflows described here will enable researchers to generate crucial data on its potency and potential mechanisms of action, thereby contributing to the broader understanding of the therapeutic potential of this chemical scaffold.

References

Enhancing a Privileged Scaffold: Application Notes for the Derivatization of 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Pyran-2-one Core

The 4-methoxy-6-methyl-2H-pyran-2-one scaffold, a prominent member of the pyran-2-one class of heterocyclic compounds, presents a fertile ground for the development of novel therapeutic agents. Pyran-2-one derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inherent structural features of this compound, including a methoxy group, a methyl group, and a lactone ring, offer multiple avenues for chemical modification to enhance its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of strategic derivatization of this core structure, complete with detailed protocols and the scientific rationale underpinning these modifications.

The strategic derivatization of this compound is centered around the modification of its key reactive sites to modulate its biological activity. Understanding the reactivity of the pyran-2-one core is paramount for designing effective synthetic strategies. The primary sites for derivatization on the this compound scaffold are the C-3 and C-5 positions of the pyran ring, as well as the methyl group at the C-6 position.[3] Electrophilic substitution reactions are favored at the electron-rich C-3 and C-5 positions, while the C-6 methyl group can be functionalized through various condensation and substitution reactions.[4]

Strategic Derivatization Pathways for Enhanced Bioactivity

The derivatization of this compound can be systematically approached by targeting its key reactive sites. The following diagram illustrates the primary pathways for modification:

Derivatization_Pathways cluster_electrophilic Electrophilic Substitution cluster_condensation Condensation Reactions cluster_substitution Substitution & Coupling This compound This compound Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation This compound->Vilsmeier-Haack Formylation  C-3/C-5 Formylation Bromination Bromination This compound->Bromination  C-3/C-5/C-6 Bromination Alkylation of C-6 Methyl Alkylation of C-6 Methyl This compound->Alkylation of C-6 Methyl  Functionalization of Methyl Group Claisen-Schmidt Condensation Claisen-Schmidt Condensation Vilsmeier-Haack Formylation->Claisen-Schmidt Condensation  Forms Aldehyde for Condensation Suzuki Coupling Suzuki Coupling Bromination->Suzuki Coupling  Provides Handle for C-C Coupling Anticancer_Mechanism Pyran-2-one Derivative Pyran-2-one Derivative CDK2/Cyclin E Complex CDK2/Cyclin E Complex Pyran-2-one Derivative->CDK2/Cyclin E Complex  Inhibition Rb Protein Rb Protein CDK2/Cyclin E Complex->Rb Protein  Phosphorylation E2F Transcription Factor E2F Transcription Factor Rb Protein->E2F Transcription Factor  Inactivation G1/S Phase Arrest G1/S Phase Arrest E2F Transcription Factor->G1/S Phase Arrest  Leads to Apoptosis Apoptosis G1/S Phase Arrest->Apoptosis  Induces

Sources

The Use of 4-Methoxy-6-methyl-2H-pyran-2-one as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Role of High-Purity Reference Standards

In the landscape of analytical chemistry, the accuracy and reliability of measurements are paramount. Quantitative analysis, whether for drug development, quality control in manufacturing, or impurity profiling, hinges on the use of well-characterized reference standards.[1][2][3] A reference standard is a highly purified and extensively tested substance used to calibrate analytical instruments, validate analytical methods, and quantify analytes in a sample.[1][2][3] Its purity and identity are critical to the success of any bioanalytical method validation.[4]

4-Methoxy-6-methyl-2H-pyran-2-one (CAS No. 672-89-9) is a versatile heterocyclic compound with applications as a building block in organic synthesis for pharmaceuticals and agrochemicals, and as a flavoring agent due to its sweet, fruity aroma.[5] These applications necessitate precise analytical methods for its identification and quantification. This guide establishes the framework for utilizing this compound as a reference standard, providing detailed protocols for its qualification and application in common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The principles outlined here adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), which provide a framework for validating analytical procedures and ensuring data integrity.[6][7][8][9]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is the foundation for developing robust analytical methods.

PropertyValueSource(s)
CAS Number 672-89-9[5][10]
Molecular Formula C₇H₈O₃[5][10]
Molecular Weight 140.14 g/mol [5][10]
Appearance White to light yellow crystalline powder/solid[5]
Melting Point 83 - 90 °C[5][11]
Purity ≥ 97-98% (by GC or HPLC)[5][12]
Solubility Poorly soluble in water; Soluble in organic solvents[5][11][13]
IUPAC Name 4-methoxy-6-methylpyran-2-one[14]
InChI Key MTZAUZNQAMNFME-UHFFFAOYSA-N[14]

Qualification of a Reference Standard

Before a substance can be used as a reference standard, it must be rigorously qualified to confirm its identity and purity. This process establishes its suitability for its intended analytical purpose.[6][7] When a primary standard from a pharmacopeial source (e.g., USP, EP) or a national metrology institute like NIST is unavailable, a non-compendial (secondary) reference standard must be established.[3][15]

The qualification workflow ensures that the secondary standard is traceable to a primary standard or has been thoroughly characterized using a comprehensive set of analytical tests.[6][8]

G cluster_0 Primary Reference Standard cluster_1 Secondary (In-House) Standard Qualification cluster_2 Routine Analysis PRS Pharmacopeial or NIST Standard Candidate Candidate Material (High Purity Lot of This compound) PRS->Candidate Traceability Comparison (if available) Characterization Full Characterization: - Spectroscopy (NMR, MS, IR) - Chromatography (HPLC, GC) - Thermal Analysis (DSC) - Elemental Analysis Candidate->Characterization Qualification Testing CoA Certificate of Analysis (CoA) Generation Characterization->CoA Documentation WS Qualified Working Standard (Used for daily analysis) CoA->WS Establishes as Working Standard Analysis Quantitative Analysis (HPLC, GC) WS->Analysis Calibration & SST Sample Test Sample (e.g., API, finished product) Sample->Analysis Quantification

Caption: Workflow for Reference Standard Qualification and Use.

Protocol 1: Use in High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound. RP-HPLC is chosen due to the compound's moderate polarity.

Equipment and Materials
  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v)Provides good resolution and retention for moderately polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CEnhances reproducibility by controlling retention time fluctuations.
Detection UV at 280 nmThe pyran-2-one ring system contains a chromophore expected to absorb in this region. Wavelength should be optimized by scanning the UV spectrum of the standard.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential impurities.
Standard and Sample Preparation

Causality: Accurate weighing and dilution are critical for quantitative analysis. Using the same diluent for both the standard and the sample minimizes solvent effects that could alter peak shape or retention time.

  • Reference Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound RS.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

  • Calibration Standards (e.g., 10-150 µg/mL):

    • Perform serial dilutions of the Stock Solution with the mobile phase to prepare at least five calibration standards covering the expected sample concentration range.[16][17] This is essential for establishing linearity.[17][18]

  • Sample Solution:

    • Accurately weigh the test sample expected to contain the analyte.

    • Dissolve in a known volume of Methanol.

    • Dilute with the mobile phase to a final concentration within the calibration range.

    • Filter through a 0.45 µm syringe filter before injection if particulates are present.

System Suitability Test (SST)

Causality: SST ensures the chromatographic system is performing adequately before running samples.[18] It is a mandatory requirement for any quantitative analysis submitted for regulatory review.[18]

  • Inject a mid-range calibration standard five times consecutively.

  • Calculate the Relative Standard Deviation (%RSD) for the peak area and retention time.

  • Calculate the tailing factor and theoretical plates for the analyte peak.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%[17]
%RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Analysis and Data Interpretation
  • Calibration Curve: Inject the calibration standards in order of increasing concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[16]

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample solutions.

G Prep Standard & Sample Preparation SST System Suitability Test (SST) Prep->SST Cal Calibration Curve (5+ levels) SST->Cal If SST Passes Inject Sample Injection Cal->Inject Calc Calculation (Using regression line) Cal->Calc Data Data Acquisition (Peak Area, RT) Inject->Data Data->Calc Report Final Report (Concentration, Purity) Calc->Report

Caption: General workflow for HPLC analysis using a reference standard.

Protocol 2: Use in Gas Chromatography (GC)

GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.[1]

Equipment and Materials
  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • This compound Reference Standard (RS)

  • Ethyl Acetate or Dichloromethane (GC grade)

  • Carrier gas (Helium or Hydrogen), high purity

  • Analytical balance, volumetric flasks, pipettes, and GC vials

Chromatographic Conditions
ParameterConditionRationale
Column DB-5 or similar non-polar columnProvides good separation for a wide range of compounds based on boiling point.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Detector Temp. 280 °C (FID)Prevents condensation of the analyte post-separation.
Oven Program Start at 100 °C, hold 1 min, ramp at 10 °C/min to 220 °C, hold 2 minA temperature ramp allows for separation of the analyte from potential lower or higher boiling impurities.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good efficiency.
Injection 1 µL, Split mode (e.g., 50:1)Split injection prevents column overloading for concentrated samples and ensures sharp peaks.
Standard and Sample Preparation
  • Reference Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the RS into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Ethyl Acetate.

  • Calibration and Sample Solutions:

    • Prepare calibration standards and sample solutions by diluting the stock solution or dissolving the sample in Ethyl Acetate to fall within the linear range of the FID.

System Suitability and Analysis
  • SST: Make five replicate injections of a mid-range standard. The %RSD for the peak area should be ≤ 2.0%.

  • Calibration: Generate a calibration curve by injecting standards at a minimum of five concentration levels.

  • Quantification: Inject the sample solutions and quantify using the established calibration curve, similar to the HPLC procedure. The high purity of GC reference standards, often >99.5%, ensures the accuracy of this quantification.[1]

Conclusion

This compound serves as a reliable reference standard for quantitative analysis in various scientific and industrial settings. The successful implementation of the HPLC and GC protocols described in this guide depends on the initial, thorough qualification of the reference material and strict adherence to system suitability criteria. By following these validated methodologies, researchers, scientists, and drug development professionals can ensure the generation of accurate, reproducible, and defensible analytical data.

References

  • GC Reference Substances | Analytics and Sample Preparation - Merck Millipore. (n.d.).
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2025, September 29). ResolveMass Laboratories Inc.
  • Standard Reference Materials | NIST. (n.d.). National Institute of Standards and Technology.
  • Standards, GC for laboratory. (n.d.). Scharlab.
  • Reference materials | NIST. (n.d.). National Institute of Standards and Technology.
  • Reference Standard Solvents for Gas Chromatography. (n.d.). Biosolve Shop.
  • Reference Materials | NIST. (2024, May 1). National Institute of Standards and Technology.
  • GC MS and LC MS Standards. (n.d.). Fisher Scientific.
  • Gas Chromatography Consumables. (n.d.). Separation Systems.
  • This compound. (n.d.). Chem-Impex.
  • NIST Standard Reference Materials Catalogue. (n.d.). Sigma-Aldrich.
  • Office of Reference Materials | NIST. (n.d.). National Institute of Standards and Technology.
  • This compound (C007B-229604). (n.d.). Cenmed Enterprises.
  • This compound | 672-89-9. (2025, January 27). ChemicalBook.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • Borer, M. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones.
  • This compound 97 672-89-9. (n.d.). Sigma-Aldrich.
  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.).
  • HPLC Content Determination Method Validation: A Comprehensive Guide. (2025, March 31). Welch Materials.
  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.).
  • This compound CAS#: 672-89-9; ChemWhat Code: 8847. (n.d.). ChemWhat.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH.
  • SOP for Working/Reference Standard Qualification. (2020, February 22). Pharma Beginners.
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf.
  • ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024, December 15). Pharmaguideline.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). ijarsct.
  • 4-Methoxy-6-pentyl-2H-pyran-2-one | C11H16O3 | CID 13866618. (n.d.). PubChem.
  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
  • Reference Standard Materials Program. (n.d.). Intertek.
  • 4-Methoxy-6-phenethyl-2H-pyran-2-one.pdf. (n.d.). Cheméo.
  • A Simple Preparation of Some 4Methyl2H-pyran-2-ones. (2025, August 5). ResearchGate.
  • CN110372654A - The method of two-step method synthesis 4- methyl -6- (2,4,4- tri-methyl-amyl) -2H- pyran-2-one. (n.d.). Google Patents.
  • This compound 97 672-89-9. (n.d.). Sigma-Aldrich.
  • This compound, min 98%, 1 gram. (n.d.).
  • This compound, 98% | 672-89-9. (n.d.). J&K Scientific.
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. (2021, September 3). Semantic Scholar.
  • Functionalization of 4-Hydroxy-6-methyl-2H-pyran-2-one via Modified Biginelli Reaction. (n.d.).
  • This compound (C007B-229602). (n.d.). Cenmed Enterprises.
  • Salvinorin B ethoxymethyl ether. (n.d.). Wikipedia.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022, July 19). PMC.
  • 2-(4-Chlorophenyl)-6-methoxychroman-4-one. (n.d.). PMC - NIH.
  • Efficient preparation of 4-methoxy-5,6-dihydro-2H-pyran | Request PDF. (2025, August 6). ResearchGate.

Sources

Experimental setup for studying enzyme inhibition by 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Kinetic Characterization of 4-Methoxy-6-methyl-2H-pyran-2-one as an Enzyme Inhibitor

Introduction

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1][2] Compounds from this class have been identified as inhibitors of various enzymes, making them attractive starting points for drug discovery programs.[2][3] This application note presents a comprehensive experimental framework for the characterization of this compound as a potential enzyme inhibitor.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide the underlying principles and rationale for each experimental step. The objective is to equip the user with a robust, self-validating system to determine an inhibitor's potency (IC₅₀), assess its reversibility, and elucidate its kinetic mechanism of action (MOA).[4][5] This systematic approach is fundamental to transforming a potential inhibitor into a viable candidate for therapeutic development.[6]

Part 1: Initial Potency Determination (IC₅₀)

The first step in characterizing any potential inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used for this purpose. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[7][8]

Causality Behind the IC₅₀ Experiment

The IC₅₀ value provides a quantitative measure of a compound's effectiveness, allowing for direct comparison between different inhibitors.[9] The experiment is designed as a dose-response study, where the enzyme's activity is measured across a range of inhibitor concentrations.[10] For initial screening, it is often practical to use a substrate concentration at or near its Michaelis constant (Kₘ), as this condition is sensitive to various modes of inhibition.[10][11]

Experimental Workflow: IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_reagents Step 1: Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock in DMSO) prep_dilutions Step 2: Create Serial Dilutions of this compound prep_reagents->prep_dilutions add_inhibitor Step 3: Add Inhibitor Dilutions & Controls to Wells prep_dilutions->add_inhibitor add_enzyme Step 4: Add Enzyme (Pre-incubate if necessary) add_inhibitor->add_enzyme start_reaction Step 5: Initiate Reaction (Add Substrate) add_enzyme->start_reaction monitor Step 6: Monitor Reaction Rate (e.g., Spectrophotometer) start_reaction->monitor calculate Step 7: Calculate % Inhibition vs. Control monitor->calculate plot Step 8: Plot % Inhibition vs. log[Inhibitor] calculate->plot fit_curve Step 9: Fit Data to a 4-Parameter Logistic Curve plot->fit_curve determine_ic50 Step 10: Determine IC₅₀ fit_curve->determine_ic50

Caption: Workflow for IC₅₀ determination of an enzyme inhibitor.

Protocol 1: IC₅₀ Determination Assay

This protocol assumes a colorimetric or fluorometric assay performed in a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5).[12]

    • Enzyme Stock: Prepare a concentrated enzyme solution in assay buffer. The final concentration in the assay should be determined empirically to ensure the reaction rate is linear over the measurement period (initial velocity conditions).[10]

    • Substrate Stock: Prepare a substrate stock solution in assay buffer. The final concentration should ideally be around the Kₘ value.

    • Inhibitor Stock: Prepare a high-concentration stock of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 11-point, 1:3 dilution series). Ensure the final DMSO concentration in all wells is constant and non-inhibitory (typically ≤1%).[13]

  • Assay Plate Setup (96-well format):

    • Test Wells: Add a small volume (e.g., 2 µL) of each inhibitor dilution.

    • Positive Control (100% Activity): Add the same volume of DMSO vehicle without the inhibitor.[4]

    • Negative Control (0% Activity): Add assay buffer instead of the enzyme.

    • Add assay buffer to each well to bring the volume to a pre-substrate addition total (e.g., 80 µL).

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme solution (e.g., 10 µL) to all wells except the negative control.

    • Mix gently and pre-incubate the plate for 10-15 minutes at the desired temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[13]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the substrate solution (e.g., 10 µL) to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. Ensure the measurement is taken within the linear (initial velocity) phase of the reaction.[10][14]

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the progress curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_neg_ctrl) / (V_pos_ctrl - V_neg_ctrl))

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) non-linear regression model to determine the IC₅₀ value.[10][15]

Data Presentation: IC₅₀ Value
CompoundTarget EnzymeSubstrate Conc. (µM)IC₅₀ (µM) [95% CI]
This compoundPutative Target X10 (at Kₘ)5.2 [4.5 - 6.0]
Control InhibitorPutative Target X10 (at Kₘ)0.8 [0.7 - 0.9]

Part 2: Assessment of Inhibition Reversibility

After confirming inhibitory activity, it is crucial to determine if the inhibition is reversible or irreversible. Reversible inhibitors bind non-covalently and can dissociate from the enzyme, while irreversible inhibitors typically form a stable, covalent bond.[16] This distinction is critical for drug development, as irreversible inhibitors can have a longer duration of action but also a higher potential for toxicity.[17]

Causality Behind the Reversibility Experiment

A rapid dilution experiment is a straightforward method to assess reversibility.[11] The principle is to first incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) to ensure significant binding. The enzyme-inhibitor complex is then rapidly diluted. If the inhibitor is reversible, it will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity. If it is irreversible, the activity will remain low.[11]

Reversibility_Concept cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition E_rev E EI_rev E-I E_rev->EI_rev + I Activity_High Activity Recovers EI_rev->Activity_High Dilution E_irr E EI_irr E--I E_irr->EI_irr + I Activity_Low Activity Remains Low EI_irr->Activity_Low Dilution Inhibition_Models cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E_c E ES_c ES E_c->ES_c +S EI_c EI E_c->EI_c +I ES_c->E_c +P E_n E ES_n ES E_n->ES_n +S EI_n EI E_n->EI_n +I ES_n->E_n +P ESI_n ESI ES_n->ESI_n +I EI_n->ESI_n +S E_u E ES_u ES E_u->ES_u +S ES_u->E_u +P ESI_u ESI ES_u->ESI_u +I

Caption: Simplified binding models for different inhibition types.

Protocol 3: Mechanism of Action Study
  • Experimental Design: Create a matrix of experimental conditions. This involves measuring the initial reaction rate at several fixed inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x, 4x IC₅₀) across a wide range of substrate concentrations (e.g., 0.2x to 5x Kₘ). [10]

  • Assay Execution:

    • For each fixed inhibitor concentration, perform a substrate titration experiment as described in the IC₅₀ protocol.

    • Ensure all measurements are taken under initial velocity conditions. [10] * Include appropriate controls (no enzyme, no inhibitor) for each experimental run.

  • Data Analysis and Plotting:

    • Calculate the initial velocity (V) for every combination of substrate and inhibitor concentration.

    • Michaelis-Menten Plot: For each inhibitor concentration, plot V versus substrate concentration [S]. Fit this data to the Michaelis-Menten equation using non-linear regression to determine the apparent Kₘ (Kₘ,app) and apparent Vₘₐₓ (Vₘₐₓ,app).

    • Lineweaver-Burk Plot: For visualization, plot 1/V versus 1/[S]. Each inhibitor concentration will yield a distinct line. The pattern of line intersections is diagnostic of the inhibition mechanism. [18] * Dixon Plot: To determine the inhibition constant (Kᵢ), plot 1/V versus inhibitor concentration [I] at several fixed substrate concentrations. The intersection point of the lines can be used to find -Kᵢ. [19]

Interpreting Kinetic Data
Inhibition TypeEffect on KₘEffect on VₘₐₓLineweaver-Burk Plot Appearance
Competitive Increases (Kₘ,app > Kₘ)Unchanged (Vₘₐₓ,app = Vₘₐₓ)Lines intersect on the y-axis.
Non-competitive Unchanged (Kₘ,app = Kₘ)Decreases (Vₘₐₓ,app < Vₘₐₓ)Lines intersect on the x-axis.
Uncompetitive Decreases (Kₘ,app < Kₘ)Decreases (Vₘₐₓ,app < Vₘₐₓ)Lines are parallel.
Mixed Increases or DecreasesDecreases (Vₘₐₓ,app < Vₘₐₓ)Lines intersect in the second quadrant (off-axes).

Conclusion

This application note provides a structured, three-part methodology for the comprehensive characterization of this compound as an enzyme inhibitor. By systematically determining the IC₅₀, assessing reversibility, and elucidating the kinetic mechanism of action, researchers can build a detailed profile of the compound's interaction with its target. This rigorous approach, grounded in the principles of enzyme kinetics, is essential for validating new inhibitors and guiding subsequent efforts in medicinal chemistry and drug development.

References

  • Creative Enzymes. (n.d.). Molecular Mechanism Studies of Enzyme Inhibition. Retrieved from a URL providing details on MOA studies.
  • Goličnik, M. (2012). Lineweaver-Burk, Hanes, Eadie-Hofstee and Dixon plots in non-steady-state situations. FEBS Journal. Available at: [Link]

  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Tipton, K. F., & Unzeta, M. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. EdX. Available at: [Link]

  • Creative BioMart. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. Retrieved from a URL detailing types of enzyme inhibition.
  • Basu, A., et al. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]

  • Ammam, M., & Tlili, C. (2013). Analytical aspects of enzyme reversible inhibition. Talanta. Available at: [Link]

  • Biotech Dadan. (2024). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Biotech Dadan. Available at: [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. Available at: [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available at: [Link]

  • Klink, T. A., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]

  • Lorenzo, J. M., et al. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • ResearchGate. (n.d.). Dixon plot, Lineweaver–Burk plot and slope replot of a parabolic.... ResearchGate. Available at: [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Lineweaver-Burk plots (A) and Dixon plots (B) for each inhibitor. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Guseman, A. J., et al. (2022). Analysis of continuous enzyme kinetic data using ICEKAT. PLoS ONE. Available at: [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. Retrieved from a URL discussing enzyme inhibition analysis.
  • Jalicy, S. M. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Available at: [Link]

  • Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. Available at: [Link]

  • Al-Juburi, O. (2023). Partial Reversible Inhibition of Enzymes and Its Metabolic and Pharmaco-Toxicological Implications. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • Kemmer, G. C., & Keller, S. (2020). Fitting enzyme kinetics data with Solver. Protocols.io. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Determine Enzyme Kinetic Parameters?. YouTube. Available at: [Link]

  • Zhang, Y., et al. (2020). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry. Available at: [Link]

  • Sharma, S., et al. (2001). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mahdavi, M., et al. (2024). Pyrano[2,3-b]chromone derivatives as novel dual inhibitors of α-glucosidase and α-amylase: Design, synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 4H-Pyran-based biologically active molecules. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Bioorganic Chemistry. Available at: [Link]

  • NIST. (n.d.). 4-Methoxy-6-phenethyl-2H-pyran-2-one. NIST WebBook. Available at: [Link]

  • LibreTexts. (2024). Enzyme Inhibition. Biology LibreTexts. Available at: [Link]

  • Molecules. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Available at: [Link]

  • Nazari, M., et al. (2024). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Molecules. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Methoxy-6-methyl-2H-pyran-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our focus is on maximizing yield and purity by addressing common challenges encountered during the experimental process.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic compound utilized as a building block in medicinal chemistry and as a flavoring agent. The most common and direct synthetic route involves the O-methylation of its precursor, 4-hydroxy-6-methyl-2H-pyran-2-one, also known as Triacetic Acid Lactone (TAL). While seemingly straightforward, this reaction is often plagued by issues such as incomplete conversion, side-product formation, and purification difficulties, all of which contribute to diminished yields.

The core of the challenge lies in the multiple reactive sites of the TAL precursor and the stability of the pyrone ring under various reaction conditions. This guide provides a systematic approach to troubleshooting and optimizing the synthesis, grounded in the principles of organic chemistry.

Primary Synthesis Workflow: O-Methylation of Triacetic Acid Lactone (TAL)

The fundamental transformation is the selective methylation of the hydroxyl group at the C4 position. This is typically achieved using a methylating agent in the presence of a base.

General O-Methylation Protocol

This protocol serves as a baseline for optimization. The causality behind each choice is explained to empower rational adjustments.

Table 1: Baseline Protocol for O-Methylation of TAL

Parameter Reagent/Condition Rationale & Expert Insight
Starting Material 4-hydroxy-6-methyl-2H-pyran-2-one (TAL)Purity is critical. TAL can be synthesized from dehydroacetic acid or via biosynthesis.[1] Ensure it is dry and free from acidic impurities which can consume the base.
Solvent Acetone or DMF (anhydrous)Acetone is a good choice due to its polarity, ability to dissolve TAL, and ease of removal. DMF can be used for less soluble substrates but is harder to remove. Anhydrous conditions prevent hydrolysis of the methylating agent and side reactions.
Base Anhydrous Potassium Carbonate (K₂CO₃)A mild, non-nucleophilic base is preferred. It is strong enough to deprotonate the C4-hydroxyl but minimizes the risk of pyrone ring-opening, which can occur with stronger bases like NaOH or KOH.[2]
Methylating Agent Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)Dimethyl sulfate is often more reactive and cost-effective. Methyl iodide is also effective. Both are toxic and should be handled with extreme care in a fume hood.
Stoichiometry TAL:Base:Methylating Agent (1 : 1.5 : 1.2)A slight excess of the base ensures complete deprotonation of the TAL. A slight excess of the methylating agent drives the reaction to completion.
Temperature Reflux (Acetone, ~56°C) or 50-60°C (DMF)Moderate heat increases the reaction rate without promoting significant degradation of the product or starting material.
Reaction Time 4-6 hours (Monitor by TLC)Reaction progress should be monitored to avoid prolonged heating, which can lead to byproduct formation.
Step-by-Step Methodology
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) and anhydrous acetone (10-15 mL per gram of TAL).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 eq). Stir the suspension for 15-20 minutes at room temperature.

  • Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes), checking for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a light-yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The pure product is a white to light yellow crystalline solid with a melting point of 86-90°C.

Troubleshooting Guide & FAQs

This section addresses the most common issues that lead to reduced yields and provides actionable solutions.

dot

SynthesisWorkflow TAL Start: 4-Hydroxy-6-methyl- 2H-pyran-2-one (TAL) ReactionVessel Reaction: - Acetone (Solvent) - K2CO3 (Base) - (CH3)2SO4 (Methylating Agent) - Reflux, 4-6h TAL->ReactionVessel TLC_Monitor Monitor Progress (TLC/LC-MS) ReactionVessel->TLC_Monitor Sample periodically TLC_Monitor->ReactionVessel Incomplete? Continue Workup Workup: 1. Cool & Filter 2. Evaporate Solvent TLC_Monitor->Workup Complete? Crude Crude Product Workup->Crude Purify Purification: Recrystallization or Column Chromatography Crude->Purify Final Final Product: 4-Methoxy-6-methyl- 2H-pyran-2-one Purify->Final

Sources

Solubility issues of 4-Methoxy-6-methyl-2H-pyran-2-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-Methoxy-6-methyl-2H-pyran-2-one

Topic: Solubility Issues of this compound in Aqueous Solutions Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for researchers encountering challenges with the aqueous solubility of this compound. It is structured as a series of troubleshooting steps and frequently asked questions to directly address common experimental issues.

Physicochemical Properties Summary

A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting its solubility.

PropertyValueSource
Molecular Formula C₇H₈O₃[1][2][3]
Molecular Weight 140.14 g/mol [1][2][3]
Appearance White to light yellow crystalline powder/solid[2][4]
Melting Point 83 - 90 °C[2][4]
Aqueous Solubility Poorly soluble in water[1][5][6]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a systematic approach to addressing solubility challenges with this compound. Start with the simplest methods and proceed to more complex techniques as required.

G start Start: Undissolved Compound in Aqueous Solution step1 Q: Have you applied mechanical & thermal energy? (e.g., vortex, sonicate, gentle warming) start->step1 step1_yes A: Compound Dissolved (Proceed with experiment, monitor for precipitation) step1->step1_yes Yes step2 Q: Is pH adjustment a viable option for your experiment? step1->step2 No step2_yes A: Adjust pH (Explore acidic/basic conditions, check for degradation) step2->step2_yes Yes step3 Q: Can a co-solvent be used? step2->step3 No end_success End: Solubility Achieved (Validate final concentration) step2_yes->end_success step3_yes A: Introduce a water-miscible organic co-solvent (e.g., DMSO, Ethanol, PEG 400) step3->step3_yes Yes step4 Q: Have you considered solubility-enhancing excipients? step3->step4 No step3_yes->end_success step4_yes A: Use surfactants or cyclodextrins (e.g., Tween®, β-cyclodextrins) step4->step4_yes Yes end_fail End: Re-evaluate Formulation (Consider nanosuspension, solid dispersion, etc.) step4->end_fail No step4_yes->end_success

Caption: A systematic workflow for troubleshooting solubility issues.

Issue 1: My compound is not dissolving in my aqueous buffer.

Cause: The low aqueous solubility of this compound is the primary barrier.[1][5][6] This can be due to its crystalline structure and molecular properties that are not conducive to forming favorable interactions with water molecules.

Solution Protocol:

  • Particle Size Reduction & Energy Input:

    • Rationale: Increasing the surface area of the solid can improve the dissolution rate.[7][8] Mechanical and thermal energy can help overcome the activation energy barrier for dissolution.

    • Method:

      • Ensure the compound is a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

      • Add the powdered compound to your aqueous solution.

      • Vortex the solution vigorously for 1-2 minutes.

      • Place the solution in an ultrasonic bath for 15-30 minutes.

      • If compatible with your experimental design, gently warm the solution (e.g., to 37°C) while stirring. Be cautious, as temperature can affect compound stability.

      • Visually inspect for any remaining solid particles. If the solution is clear, proceed.

Issue 2: The compound precipitates out of solution over time.

Cause: The initial preparation may have formed a supersaturated, metastable solution.[7][9] Over time, the compound crashes out as it reaches its true equilibrium solubility.

Solution Protocol:

  • Employing Co-solvents:

    • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[10] They can disrupt the hydrogen-bonding network of water, creating a more favorable environment for the solute.[10]

    • Method:

      • Prepare a concentrated stock solution of this compound in a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.

      • Add the stock solution dropwise to your aqueous buffer while vortexing to create the desired final concentration.

      • Crucially, ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid impacting your biological system. Always run a vehicle control (buffer + co-solvent) in your experiments.

    • Common Co-solvents: Propylene glycol, ethanol, glycerin, and polyethylene glycol (PEG) are frequently used.[9]

G cluster_0 Aqueous Solution cluster_1 Aqueous Solution with Co-solvent W1 H2O W2 H2O W1->W2 H-Bond W3 H2O W2->W3 H-Bond CW1 H2O W4 H2O Compound Pyranone (Insoluble) CS1 Co-solvent CW1->CS1 Sol_Compound Pyranone (Solubilized) CS1->Sol_Compound CW2 H2O CW2->Sol_Compound CS2 Co-solvent

Caption: Mechanism of co-solvency to improve drug solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Can I use pH modification to improve solubility?

For ionizable compounds, adjusting the pH to favor the charged (ionized) form can significantly increase aqueous solubility.[11] However, this compound does not have readily ionizable functional groups like carboxylic acids or primary amines. Therefore, pH modification is unlikely to be an effective strategy for enhancing its solubility.[11] Furthermore, extreme pH values could lead to the hydrolysis of the ester group in the pyranone ring, degrading the compound.

Q3: Are there more advanced methods if co-solvents and other simple techniques fail?

Yes, for challenging formulations, particularly in drug development, several advanced methods can be employed. These techniques often require specialized equipment and formulation expertise.[7]

  • Inclusion Complexation: Using host molecules like cyclodextrins to encapsulate the nonpolar guest molecule (the pyranone) can dramatically increase aqueous solubility.[7] The hydrophobic interior of the cyclodextrin cavity accommodates the drug, while the hydrophilic exterior interacts with water.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[8] Polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) are common carriers that can improve the wettability and dissolution of the drug.[10]

  • Nanosuspensions: This technique reduces the particle size of the drug down to the nanometer range.[9] This significant increase in surface area can enhance the dissolution rate according to the Noyes-Whitney equation.[10]

Q4: How can I accurately determine the concentration of my final solubilized solution?

It is critical to verify the final concentration, as visual clarity does not guarantee that the target concentration was achieved.

  • UV-Vis Spectrophotometry: If the compound has a chromophore, you can create a standard curve in a suitable solvent (where it is freely soluble) and use it to measure the concentration of your final aqueous preparation after appropriate dilution.

  • High-Performance Liquid Chromatography (HPLC): This is a more accurate and specific method.[12] An HPLC method with UV detection can be used to precisely quantify the amount of dissolved compound by comparing the peak area to that of known standards.[12][13]

  • LC-MS/MS: For very low concentrations or complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[13][14]

References

  • Bhalani, D. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 18-27. [Link]

  • Pawar, P. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Research, 3(8), 2381-2394. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2009, 1-10. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • Madikizela, L. M., Ncube, S., & Chimuka, L. (2023). Analytical methods for determining environmental contaminants of concern in water and wastewater. Heliyon, 9(6), e16828. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 672-89-9. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

Sources

Stability and degradation of 4-Methoxy-6-methyl-2H-pyran-2-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of 4-Methoxy-6-methyl-2H-pyran-2-one

Welcome to the dedicated technical support resource for this compound (MMP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyranone derivative. Our goal is to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of MMP under various experimental conditions. Understanding the stability profile of MMP is critical for ensuring the accuracy of your experimental results and for the development of stable formulations.

Introduction to the Stability of this compound

This compound is a substituted α-pyrone, a class of heterocyclic compounds found in numerous natural products with a wide range of biological activities.[1] The reactivity of the α,β-unsaturated lactone system in the pyrone ring makes MMP susceptible to degradation under various conditions, including hydrolysis, oxidation, heat, and light. A thorough understanding of its degradation pathways is essential for developing robust analytical methods and stable formulations.[2][3]

This guide is structured to address the most common stability challenges encountered during the handling and analysis of MMP. Each section provides a troubleshooting guide in a question-and-answer format, followed by a more general FAQ section. We also provide detailed experimental protocols for conducting forced degradation studies and visualizations of potential degradation pathways.

Hydrolytic Stability: The Effect of pH

The ester linkage within the lactone ring of MMP is a primary site for hydrolytic degradation. The rate and mechanism of this degradation are highly dependent on the pH of the solution.

Troubleshooting Guide: Hydrolytic Degradation
Issue Observed Possible Cause Recommended Troubleshooting Steps
Rapid disappearance of MMP in neutral or basic solutions. The lactone ring is undergoing rapid base-catalyzed hydrolysis. Lactones are generally unstable in neutral to alkaline conditions.[4]1. Confirm pH: Immediately verify the pH of your solution. 2. Adjust pH: For short-term experiments, consider working in a slightly acidic buffer (pH 4-5) to slow down hydrolysis. 3. Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis. 4. Use Aprotic Solvents: If compatible with your experimental design, consider using aprotic solvents to prevent hydrolysis.
Inconsistent results in buffered solutions. 1. Buffer Catalysis: Some buffer components can actively participate in the hydrolysis reaction. 2. pH Shift: The pH of the solution may be changing over time due to the reaction or interactions with other components.1. Buffer Selection: Choose a buffer system that is known to have minimal catalytic effects. Citrate and acetate buffers are often good choices. 2. Monitor pH: Periodically check and adjust the pH of your experimental solution. 3. Increase Buffer Capacity: If appropriate, increase the concentration of your buffer to better resist pH changes.
Appearance of a new peak in HPLC, corresponding to a more polar compound. This is likely the ring-opened hydrolysis product, 5-hydroxy-3-methoxy-5-methyl-2,4-hexadienoic acid.1. Peak Tracking: Use a diode array detector (DAD) to compare the UV spectrum of the new peak with the parent compound. 2. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to confirm the mass of the new peak, which should correspond to the addition of a water molecule (M+18) to MMP. 3. Kinetics: Monitor the decrease in the MMP peak area and the corresponding increase in the new peak area over time to confirm the degradation pathway.
Frequently Asked Questions (FAQs): Hydrolytic Stability

Q1: What is the primary degradation pathway of MMP under hydrolytic conditions?

A1: The primary degradation pathway is the hydrolysis of the ester bond in the lactone ring, leading to the formation of the corresponding open-chain carboxylic acid, 5-hydroxy-3-methoxy-5-methyl-2,4-hexadienoic acid. This reaction can be catalyzed by both acids and bases.

Q2: At what pH is this compound most stable?

A2: While specific data for MMP is limited, lactones are generally most stable in mildly acidic conditions (pH 3-5).[4] Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly.

Q3: How can I prevent the hydrolysis of MMP during sample preparation for analysis?

A3: To minimize hydrolysis, prepare your samples in a slightly acidic, non-aqueous, or mixed aqueous-organic solvent and analyze them as quickly as possible. If you must use aqueous solutions, keep them at a low temperature (e.g., on ice) and consider using a pH 4-5 buffer.

Q4: What are the expected products of acid- and base-catalyzed hydrolysis?

A4: In both cases, the primary product is the ring-opened carboxylic acid. The mechanism differs, with acid catalysis involving protonation of the carbonyl oxygen and base catalysis involving nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The double bonds and the methoxy group in MMP are potential sites for oxidative attack.

Troubleshooting Guide: Oxidative Degradation
Issue Observed Possible Cause Recommended Troubleshooting Steps
Formation of multiple degradation products in the presence of air or peroxides. MMP is undergoing oxidative degradation. The complex mixture of products is due to multiple reactive sites on the molecule.1. Inert Atmosphere: Handle and store MMP under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Antioxidants: If permissible in your formulation, consider the addition of antioxidants. 3. Solvent Purity: Ensure that your solvents are free of peroxides, which can initiate oxidation.
Unexpected degradation in a formulation containing metal ions. Metal ions can catalyze oxidative degradation reactions.1. Chelating Agents: Add a chelating agent like EDTA to your formulation to sequester metal ions. 2. Use High-Purity Reagents: Use reagents and solvents with low levels of metal contamination.
Change in the color of the sample to yellow or brown. The formation of colored degradation products is often an indication of oxidation.1. Visual Inspection: Regularly inspect your samples for any color changes. 2. Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor for the appearance of new chromophores. 3. Isolate and Identify: Use preparative HPLC to isolate the colored impurities and identify them using techniques like NMR and MS.
Frequently Asked Questions (FAQs): Oxidative Stability

Q1: What are the likely sites of oxidative attack on the MMP molecule?

A1: The electron-rich double bonds in the pyrone ring and the methyl group are susceptible to oxidative attack. The methoxy group can also be a target. This can lead to the formation of epoxides, hydroxylated derivatives, or cleavage of the ring.

Q2: What are some common oxidizing agents used in forced degradation studies?

A2: Hydrogen peroxide (H₂O₂) at various concentrations (e.g., 3-30%) is a commonly used oxidizing agent. Other agents like AIBN (azobisisobutyronitrile) can be used to initiate free-radical oxidation.[5]

Q3: How can I protect MMP from oxidation during long-term storage?

A3: For long-term storage, it is recommended to store solid MMP in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (e.g., 2-8°C or frozen).[6]

Thermal Stability

Elevated temperatures can provide the energy needed to overcome the activation barrier for degradation reactions. For pyrones, thermal degradation can lead to complex rearrangements and fragmentation.

Troubleshooting Guide: Thermal Degradation
Issue Observed Possible Cause Recommended Troubleshooting Steps
Degradation of MMP at temperatures below its melting point. Solid-state degradation is occurring. This can be influenced by factors like crystal form and impurities.1. Lower Storage Temperature: Store MMP at a lower, controlled temperature. 2. Purity Analysis: Ensure the purity of your MMP sample, as impurities can lower the degradation temperature. 3. Differential Scanning Calorimetry (DSC): Use DSC to determine the onset of thermal decomposition.
Discoloration or charring upon heating. This indicates significant thermal decomposition, potentially involving polymerization or the formation of complex degradation products.1. Thermogravimetric Analysis (TGA): Use TGA to determine the temperature at which mass loss occurs. 2. Avoid High Temperatures: If possible, avoid exposing MMP to high temperatures during processing or experiments.
Formation of gaseous byproducts upon heating. Decarboxylation or other fragmentation reactions may be occurring.1. Headspace GC-MS: Use headspace gas chromatography-mass spectrometry to identify any volatile degradation products. 2. Controlled Heating: When heating is necessary, do so in a well-ventilated area or under controlled conditions.
Frequently Asked Questions (FAQs): Thermal Stability

Q1: What is the expected thermal degradation pathway for 2-pyrones?

A1: Theoretical studies on 2-pyrones suggest that thermal decomposition can proceed through ring-opening to form intermediate species, which can then undergo further reactions like decarboxylation or rearrangement.

Q2: How does the substitution pattern of MMP affect its thermal stability?

A2: The methoxy and methyl groups on the pyrone ring can influence the electronic distribution and steric environment, which in turn can affect the activation energy for thermal decomposition. Generally, substituent groups can impact the thermal stability of pyran compounds.[7]

Q3: What are the recommended storage conditions to ensure the thermal stability of MMP?

A3: It is recommended to store MMP in a cool, dry place, away from direct heat sources. For long-term storage, refrigeration (2-8°C) is advisable.[6]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in MMP, leading to degradation. The conjugated system in the pyrone ring is a chromophore that can absorb light and initiate these reactions.

Troubleshooting Guide: Photodegradation
Issue Observed Possible Cause Recommended Troubleshooting Steps
Degradation of MMP when exposed to ambient laboratory light. The compound is photolabile.1. Protect from Light: Handle and store MMP in amber-colored vials or by wrapping containers in aluminum foil. 2. Work in a Dark Room: For highly sensitive experiments, work under red or yellow light to minimize exposure to UV and blue light.
Formation of a precipitate or change in solubility after light exposure. Photodegradation may be leading to the formation of less soluble products, possibly through dimerization or polymerization.1. Filter the Sample: Before analysis, filter the sample to remove any precipitated material. 2. Analyze the Precipitate: If possible, collect and analyze the precipitate to identify the photodegradation product.
Inconsistent results in experiments conducted at different times of the day or in different locations. Variations in ambient light conditions may be affecting the stability of MMP.1. Standardize Lighting Conditions: Conduct experiments under controlled and consistent lighting conditions. 2. Use a Photostability Chamber: For formal photostability studies, use a chamber with a calibrated light source as per ICH Q1B guidelines.[8][9]
Frequently Asked Questions (FAQs): Photostability

Q1: What are the potential photochemical reactions that MMP can undergo?

A1: Upon absorption of light, MMP can undergo a variety of photochemical reactions, including isomerization, dimerization, and photo-oxidation. The methoxy group can also be a site for photochemical reactions.[10][11]

Q2: How do I perform a formal photostability study for MMP?

A2: Formal photostability studies should be conducted according to ICH Q1B guidelines.[8][9][12] This involves exposing the sample to a specified amount of light from a combination of cool white fluorescent and near-UV lamps. A dark control should be run in parallel to differentiate between thermal and photodegradation.

Q3: Can the solvent affect the photodegradation of MMP?

A3: Yes, the solvent can play a significant role in photodegradation. Some solvents can act as photosensitizers, while others can quench excited states. The polarity of the solvent can also influence the stability of intermediates and the course of the photoreaction.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on MMP.

1. Sample Preparation:

  • Prepare a stock solution of MMP in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place a solid sample of MMP and a solution of MMP in an oven at 80°C.

  • Photolytic Degradation: Expose a solid sample and a solution of MMP to a light source according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[8][9]

3. Time Points:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Quenching:

  • For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively.

5. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate MMP from its degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of MMP.

  • Column Temperature: 30°C.

2. Method Development:

  • Inject a mixture of the stressed samples.

  • Optimize the gradient, mobile phase pH, and column type to achieve adequate separation of all degradation products from the parent peak (resolution > 1.5).

  • Use a photodiode array (PDA) detector to check for peak purity.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Visualizations

Proposed Degradation Pathways of this compound

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation MMP_H This compound HP 5-hydroxy-3-methoxy-5-methyl-2,4-hexadienoic acid MMP_H->HP H+ or OH- MMP_O This compound OP Hydroxylated/Epoxidized Products MMP_O->OP [O] MMP_T This compound TP Ring-Opened Intermediates MMP_T->TP Heat MMP_P This compound PP Isomers/Dimers MMP_P->PP hv

Caption: Potential degradation pathways of this compound.

Workflow for Forced Degradation Studies

start Start: Pure MMP stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample quench Quench Reaction (if applicable) sample->quench analyze Analyze by Stability-Indicating HPLC quench->analyze identify Identify Degradation Products (LC-MS) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Sources

Technical Support Center: Purification of 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methoxy-6-methyl-2H-pyran-2-one is a valuable heterocyclic compound utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, and as a flavor and fragrance agent.[1] Achieving high purity of this compound is critical for ensuring reproducible results in downstream applications and meeting regulatory standards. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude this compound.

Part 1: Initial Assessment & Purification Strategy

This section addresses the initial evaluation of your crude product and helps you select the most appropriate purification technique. The choice of method is fundamentally dictated by the physical state of your crude material and the nature of the impurities present.

Frequently Asked Questions (FAQs)

Q1: My crude product is a discolored solid/oil, but the pure compound is a white to light yellow crystalline powder. What are the likely impurities?

A1: The discoloration and physical state suggest the presence of several potential contaminants. These can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthetic route, precursors like dehydroacetic acid or triacetic acid lactone might persist.[2]

  • Reaction Byproducts: Self-condensation products, polymeric materials, or molecules arising from side reactions can be present. These are often highly colored and can form oily residues.

  • Residual Solvents: Solvents used in the synthesis or workup (e.g., ethyl acetate, hexanes, dichloromethane) can be trapped in the crude product.

  • Degradation Products: The pyran-2-one ring system can be susceptible to hydrolysis or other degradation pathways under harsh pH or temperature conditions, leading to impurities like orsellinic acid or orcinol.[3]

Q2: How do I choose the best purification method for my crude sample?

A2: The optimal strategy depends on the scale of your reaction and the primary impurities. Use the following workflow to guide your decision.

G start Crude 4-Methoxy-6-methyl- 2H-pyran-2-one Sample is_solid Is the crude product mostly solid? start->is_solid is_oily Is it a viscous oil or a sticky solid? is_solid->is_oily No recrystallization Primary Method: Recrystallization is_solid->recrystallization Yes chromatography Primary Method: Column Chromatography is_oily->chromatography Yes is_oily->chromatography No is_large_scale Is the scale >10g? is_large_scale->chromatography No (for trace impurities) distillation Consider Vacuum Distillation (if thermally stable) is_large_scale->distillation Yes recrystallization->is_large_scale

Caption: Decision workflow for selecting the primary purification method.

Part 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[4]

Key Physical Properties for Recrystallization
PropertyValueSource(s)
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Melting Point 83 - 90 °C[1][7]
Solubility Soluble in organic solvents; poorly soluble in water.[1][7][8]
Step-by-Step Recrystallization Protocol
  • Solvent Selection: In a test tube, dissolve a small amount of crude product in a minimal volume of a hot solvent. Good candidate solvents include isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding excess solvent, as this will reduce your final yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Recrystallization FAQs

Q3: My compound oiled out instead of crystallizing. What went wrong?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a very high degree.

  • Causality & Solution: The solute is coming out of solution above its melting point. To fix this, add a small amount of additional solvent to the hot mixture to reduce the saturation level, then allow it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystal lattice formation.

Q4: I have a very low recovery yield after recrystallization. How can I improve it?

A4: Low yield is a common issue and can stem from several factors:

  • Excess Solvent: Using too much solvent during the dissolution step will keep a significant portion of your product dissolved even at low temperatures. Solution: Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Solution: Ensure the filtration apparatus (funnel, receiving flask) is pre-heated.

  • Incomplete Crystallization: Cooling too rapidly or for too short a time can prevent maximum crystal formation. Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Solution: Always use ice-cold solvent for washing.

Part 3: Troubleshooting Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9] It is ideal for purifying oils or for separating multiple components from a solid mixture.

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A good system will show the target compound with an Rf value of ~0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare the column by packing it with silica gel or alumina as a slurry in the non-polar solvent. Ensure the packing is uniform and free of air bubbles or channels.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, dried, and the resulting powder loaded onto the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes or other suitable containers.

  • Gradient Elution (Optional): If separation is poor, you can gradually increase the polarity of the eluent during the run (e.g., from 10% ethyl acetate in hexanes to 20%). This helps to first elute non-polar impurities and then the more polar product.[9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Column Chromatography FAQs

Q5: My compound won't move off the top of the column. Why?

A5: This indicates that the compound is too strongly adsorbed to the stationary phase (silica gel) relative to the polarity of the mobile phase (eluent).

  • Causality & Solution: The eluent is not polar enough to displace the compound from the silica. Increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%. A small amount of methanol can be added for very polar compounds, but be aware this can sometimes dissolve the silica.

Q6: My TLC shows two spots that are very close together. How can I separate them on a column?

A6: Poor separation (low ΔRf) is a common challenge.

  • Causality & Solution: The chosen eluent system is not providing sufficient differential partitioning for the two compounds.

    • Optimize Eluent: Test different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

    • Fine-tune Polarity: Use a shallower gradient or an isocratic (single solvent ratio) elution with a very low polarity that maximizes the small difference in Rf values.

    • Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve resolution.

G start Poor Separation on Column check_tlc Re-evaluate TLC. Is ΔRf very small? start->check_tlc check_loading Was sample loaded in a narrow band? start->check_loading optimize_eluent Optimize Eluent System (change solvent or polarity) check_tlc->optimize_eluent Yes use_long_column Use a longer/narrower column for better resolution check_tlc->use_long_column Yes dry_load Use 'dry loading' technique to improve band sharpness check_loading->dry_load No

Caption: Troubleshooting logic for poor chromatographic separation.

Part 4: Purity Assessment

After purification, it is essential to verify the purity and confirm the identity of the final product.

Q7: How can I confirm the purity of my final product?

A7: A combination of methods should be used:

  • Melting Point: A sharp melting point that matches the literature value (83-90 °C) is a strong indicator of purity. Impure compounds typically exhibit a depressed and broad melting range.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and detect impurities. The spectrum should be clean, with integrations matching the expected number of protons. A troubleshooting guide for interpreting NMR spectra can be a useful resource.[10]

  • Chromatography (TLC/GC): The purified product should appear as a single spot on a TLC plate in multiple eluent systems. Gas Chromatography (GC) can provide a quantitative measure of purity (e.g., >97%).[11]

References

  • Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. [Link]

  • Separation of 2H-Pyran-2-one, 4-hydroxy-6-methyl- on Newcrom R1 HPLC column. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Synthesis of Some O-Substituted Derivatives of Natural 6-hydroxymethyl-4-methoxy-2H-pyran-2-one (opuntiol) - ResearchGate. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]

  • Nakagawa, M. - Organic Syntheses Procedure. [Link]

  • This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific. [Link]

  • 4-Methoxy-6-phenethyl-2H-pyran-2-one - the NIST WebBook. [Link]

  • This compound CAS#: 672-89-9; ChemWhat Code: 8847. [Link]

  • This compound - LookChem. [Link]

  • Methyltriacetolactone | C7H8O3 | CID 12651 - PubChem - NIH. [Link]

  • KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)

Sources

Overcoming common side reactions in 4-methoxy-alpha-pyrone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxy-α-pyrones, specifically focusing on 4-methoxy-6-methyl-2-pyrone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies grounded in chemical principles to ensure the success of your experiments.

I. Synthetic Overview & Key Challenges

The synthesis of 4-methoxy-6-methyl-2-pyrone is typically a two-stage process:

  • Formation of the Pyrone Core: Synthesis of the precursor, 4-hydroxy-6-methyl-2-pyrone, commonly known as Triacetic Acid Lactone (TAL).

  • Methylation: Etherification of the 4-hydroxy group to yield the target 4-methoxy product.

Each stage presents unique challenges, primarily concerning yield and the formation of difficult-to-separate side products. This guide will dissect these challenges and provide robust solutions.

G cluster_0 Stage 1: Pyrone Core Synthesis cluster_1 Stage 2: Methylation cluster_2 Purification A Dehydroacetic Acid B 4-Hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone - TAL) A->B H₂SO₄, Heat C 4-Methoxy-6-methyl-2-pyrone (Target Product) B->C Methylating Agent (e.g., DMS, MeI) D Side Products (e.g., C-Alkylated Isomer) B->D Side Reaction E Pure Product C->E Chromatography / Recrystallization

Caption: Overall workflow for 4-methoxy-6-methyl-2-pyrone synthesis.

II. Troubleshooting Guide & FAQs

Stage 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone (TAL)

The most common laboratory-scale synthesis involves the acid-catalyzed rearrangement of dehydroacetic acid (DHA).[1][2]

Question 1: My yield of TAL from dehydroacetic acid is very low, and the product is dark and impure. What is going wrong?

Answer: This is a common issue often related to reaction control and acid concentration. The conversion of DHA to TAL involves a ring-opening and decarboxylation sequence that is highly sensitive to temperature and the strength of the sulfuric acid used.

  • Causality (The "Why"): Excessive heat or overly concentrated sulfuric acid can lead to charring and decomposition of the organic material, resulting in a dark, tarry mixture and low yields. The reaction requires a delicate balance to favor the desired rearrangement over degradation pathways. A patent for this process specifies using aqueous sulfuric acid of about 93-99% concentration at temperatures between 60°C and 140°C.[3]

  • Troubleshooting Steps:

    • Control Acid Concentration: Ensure you are using the correct concentration of H₂SO₄. Using fuming sulfuric acid or highly concentrated acid without any water can promote side reactions.

    • Temperature Management: Maintain a stable reaction temperature. Use an oil bath and a thermocouple for precise temperature control. Avoid rapid heating. The original synthesis describes heating at 135 °C.[1]

    • Gradual Cooling & Crystallization: After the reaction is complete, allow the mixture to cool slowly before quenching in cold water or ice. Rapid quenching of the hot acid mixture can be hazardous and may affect crystallization. The product, TAL, is recovered by crystallization in cold water.[1]

Question 2: I observe significant gas evolution during the reaction and my final product yield is still low. Could this be decarboxylation of the product?

Answer: Yes, this is a possibility. While the formation of TAL from DHA involves a necessary decarboxylation step, the TAL product itself can undergo further decarboxylation under harsh conditions to form acetylacetone.[1]

  • Causality (The "Why"): The β-keto-lactone structure of TAL is susceptible to decarboxylation, especially at high temperatures in a strong acid. This reaction pathway competes with the desired product formation.

  • Mitigation Strategy:

    • Minimize Reaction Time: Do not prolong the heating time unnecessarily. Monitor the reaction by TLC (if a suitable solvent system can be found) or by running small test quenches to check for the disappearance of the starting material.

    • Optimize Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate. This may require some optimization for your specific setup, starting from the lower end of the reported range (e.g., 120-130°C).

Stage 2: Methylation of 4-Hydroxy-6-methyl-2-pyrone (TAL)

This is the most critical step where side reactions commonly occur. The primary challenge is achieving selective O-methylation over competing C-methylation.

Question 3: My methylation reaction produced a mixture of products that are very difficult to separate. How can I favor the desired 4-methoxy product?

Answer: This is the classic problem of O- vs. C-alkylation of an ambident nucleophile. The enolate of TAL can be alkylated at the oxygen (O-alkylation) to give the desired product or at the C-3 position (C-alkylation) to give an undesired isomer.

  • Causality (The "Why"): The outcome is governed by the principles of Hard and Soft Acids and Bases (HSAB) and reaction kinetics vs. thermodynamics.

    • The oxygen atom is a "hard" nucleophilic center, while the C-3 carbon is a "soft" nucleophilic center.

    • "Hard" alkylating agents (like dimethyl sulfate) tend to react faster at the hard oxygen center (kinetic product).

    • "Softer" alkylating agents (like methyl iodide) have a greater tendency to react at the soft carbon center.

    • Solvent choice is critical. Polar aprotic solvents (e.g., acetone, DMF) favor O-alkylation, while polar protic solvents (e.g., ethanol, water) can solvate the oxygen atom, leaving the carbon more accessible.

Caption: Competing O- vs. C-methylation pathways for Triacetic Acid Lactone (TAL).

  • Troubleshooting & Optimization:

    • Choice of Reagent & Base: A common and effective method is using dimethyl sulfate (DMS) with a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. K₂CO₃ is sufficient to deprotonate the acidic 4-hydroxy group without creating an overly reactive, "free" enolate that could lead to C-alkylation. Using a very strong base like NaH or LDA can increase the amount of C-alkylation.

    • Solvent: Use anhydrous acetone. The presence of water or other protic solvents can significantly increase the amount of C-alkylation.

    • Temperature: Run the reaction at a moderate temperature (e.g., refluxing acetone, ~56°C). High temperatures can lead to decomposition or other side reactions.

Table 1: Comparison of Methylation Conditions

Methylating AgentBaseSolventTypical OutcomeReference Insight
Dimethyl Sulfate (DMS)K₂CO₃AcetonePrimarily O-methylation (Good)DMS is a "hard" electrophile, favoring reaction at the hard oxygen site. This is a standard and reliable method.
Methyl Iodide (MeI)K₂CO₃AcetoneIncreased C-methylationMeI is a "softer" electrophile, leading to a higher proportion of the undesired C-alkylated product.
Dimethyl Sulfate (DMS)NaHTHF/DMFMixture of O- and C-methylationStronger bases create a more "naked" enolate, increasing reactivity at the carbon position.
"Magic Methyl" (MeSO₃F)--High O-methylation but highly toxicMethyl fluorosulfonate is very effective for O-alkylation but its extreme toxicity limits its practical use.[4][5]
Stage 3: Purification & Characterization

Question 4: How can I effectively purify the final 4-methoxy-alpha-pyrone product from the starting material and side products?

Answer: Purification typically requires column chromatography, as the polarity of the starting material (TAL), the desired product, and the C-alkylated side product can be quite similar.

  • Troubleshooting Steps:

    • Work-up: After the reaction, filter out the inorganic base (e.g., K₂CO₃). Evaporate the solvent. The crude residue can be dissolved in a suitable solvent like dichloromethane (DCM) or ethyl acetate and washed with water to remove any remaining salts or highly polar impurities.

    • Column Chromatography: Use silica gel with a gradient solvent system. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar 4-methoxy product should elute before the more polar 4-hydroxy starting material. The C-alkylated product will have a polarity similar to the starting material and may require careful fractionation to separate.

    • Recrystallization: If the column-purified product is a solid and contains minor impurities, recrystallization from a suitable solvent (e.g., ethyl acetate/hexane or isopropanol) can provide highly pure material.

Table 2: Representative Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Features
4-Hydroxy-6-methyl-2-pyrone (TAL)~2.2 (s, 3H, -CH₃), ~5.5 (d, 1H, H-5), ~5.9 (d, 1H, H-3), ~11.0 (br s, 1H, -OH)~20 (CH₃), ~90 (C3), ~100 (C5), ~162 (C6), ~165 (C2), ~175 (C4)Presence of a broad hydroxyl proton signal. C3 and C5 protons are distinct.
4-Methoxy-6-methyl-2-pyrone~2.3 (s, 3H, -CH₃), ~3.8 (s, 3H, -OCH₃), ~5.4 (d, 1H, H-5), ~5.8 (d, 1H, H-3)~20 (CH₃), ~57 (OCH₃), ~89 (C3), ~102 (C5), ~163 (C2), ~168 (C6), ~175 (C4)Appearance of a sharp methoxy singlet around 3.8 ppm and disappearance of the -OH proton.

Note: Exact chemical shifts can vary depending on the solvent and instrument.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone (TAL) from Dehydroacetic Acid

This protocol is based on established literature procedures.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dehydroacetic acid (1 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid (95-98%, ~2-3 times the weight of the DHA).

  • Heating: Heat the mixture in an oil bath to 130-135°C with stirring. The solid will dissolve, and the solution will darken. Maintain this temperature for 30-45 minutes.

  • Cooling: Remove the flask from the oil bath and allow it to cool to approximately 60-70°C.

  • Quenching & Crystallization: Very slowly and carefully, pour the warm reaction mixture into a large beaker containing crushed ice and water, with vigorous stirring. A precipitate will form.

  • Isolation: Allow the mixture to stir until all the ice has melted and the product has fully crystallized. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are no longer acidic (check with pH paper).

  • Drying: Dry the white to off-white solid product in a vacuum oven at 50°C. The typical yield is 70-80%.

Protocol 2: Optimized O-Methylation of TAL
  • Setup: To a dry round-bottom flask, add 4-hydroxy-6-methyl-2-pyrone (1 eq), anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), and anhydrous acetone (sufficient to make a stirrable slurry).

  • Reagent Addition: Add dimethyl sulfate (DMS, 1.1-1.2 eq) dropwise to the stirring suspension at room temperature. Caution: DMS is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (~56°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil/solid in ethyl acetate or DCM. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography as described in the FAQ section.

IV. References

  • ResearchGate. (2025). 4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions. Retrieved from ResearchGate.

  • Google Patents. (1981). Process for the preparation of 4-hydroxy-6-methyl-2-pyrone. CA1166646A.

  • Wikipedia. (2023). Triacetic acid lactone. Retrieved from [Link]

  • Iowa State University Digital Repository. (2018). Synthesis of an Antileukemic Pyrone from Alternaria phragmospora.

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 487-515.

  • PubMed. (2005). Microbial synthesis of triacetic acid lactone. Biotechnol Bioeng, 90(2), 145-53.

  • MDPI. (2021). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 26(11), 3363.

  • University of Illinois. Microbial synthesis of triacetic acid lactone. Retrieved from the Zhao Group website.

  • Wiley Online Library. (2010). A Concise Route to α'-Methoxy-γ-pyrones and Verticipyrone Based Upon the Desymmetrization of α,α'-Dimethoxy-γ-pyrone. Angewandte Chemie International Edition, 49(38), 6873-6876.

  • Beilstein Journals. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry, 10, 1159-1166.

  • MDPI. (2023). Metabolic Engineering of Pichia pastoris for the Production of Triacetic Acid Lactone. Journal of Fungi, 9(4), 494.

  • ResearchGate. (2010). A Concise Route to α′-Methoxy-γ-pyrones and Verticipyrone Based Upon the Desymmetrization of α,α′-Dimethoxy-γ-pyrone. Retrieved from ResearchGate.

  • SciSpace. (2010). A Concise Route to alpha '-Methoxy-gamma-pyrones and Verticipyrone Based Upon the Desymmetrization of. Angewandte Chemie International Edition, 49(38), 6873-6876.

Sources

Technical Support Center: Optimizing Williamson Ether Synthesis for Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis of pyranone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful yet nuanced reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Section 1: Core Principles & Reaction Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an electrophilic carbon center, displacing a leaving group.[1][2][3] In the context of pyranone derivatives, the hydroxyl group of the pyranone is first deprotonated by a base to form a pyranoxide ion, which then serves as the nucleophile.

While seemingly straightforward, the reaction's success is highly dependent on a delicate balance of several factors. The pyranone ring itself introduces unique electronic and steric considerations that must be carefully managed.

Williamson_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack ROH Pyranone-OH RO_minus Pyranoxide (RO⁻) ROH->RO_minus + B: BH Conjugate Acid (BH) Base Base (B:) Base->BH H⁺ TransitionState [RO⋯R'⋯X]⁻‡ Sₙ2 Transition State RO_minus->TransitionState Backside Attack R_X Alkyl Halide (R'-X) R_X->TransitionState Backside Attack Product Pyranone Ether (ROR') TransitionState->Product X_minus Halide Ion (X⁻) TransitionState->X_minus

Caption: The Sₙ2 mechanism for the Williamson ether synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis of pyranone ethers.

Issue 1: Low or No Yield of the Desired Ether

Q: My reaction is not proceeding, or the TLC plate shows only starting material. What are the primary causes and how can I fix this?

A: This is the most frequent challenge and typically points to one of four key areas: deprotonation, the alkylating agent, solvent, or temperature.

  • Ineffective Deprotonation: The pyranone hydroxyl group must be fully deprotonated to form the reactive alkoxide.

    • Weak Base: Ensure your base is strong enough to deprotonate the pyranone. The pKa of the base's conjugate acid should be significantly higher than the pKa of the pyranone's hydroxyl group. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often preferred over carbonates or hydroxides for less acidic alcohols.[2][4]

    • Moisture: Trace amounts of water in your reaction flask or solvent will quench strong bases like NaH, preventing deprotonation of your substrate. Always use freshly dried solvents and glassware.

  • Poorly Reactive Alkylating Agent: The SN2 reaction is sensitive to the structure of the electrophile.

    • Leaving Group: The leaving group's ability is critical. The general trend is I > Br > Cl > F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups and can be used if halides are unreactive.[2]

    • Steric Hindrance: The reaction works best with methyl and primary alkyl halides.[4][5] Secondary halides are sluggish and prone to elimination, while tertiary halides will almost exclusively undergo elimination and are not suitable for this reaction.[2][6]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.

    • Protic vs. Aprotic: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1] Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation but leave the nucleophile "bare" and highly reactive.[1][7][8]

  • Incorrect Temperature: A typical Williamson reaction is conducted between 50 to 100 °C.[1]

    • Too Low: The reaction may be kinetically too slow.

    • Too High: Can promote side reactions, especially E2 elimination.[9] It's best to start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC before increasing the heat.

Troubleshooting_Yield Start Low / No Yield CheckBase Is the base strong enough? (e.g., NaH, KH) Start->CheckBase CheckMoisture Are solvent & glassware perfectly dry? CheckBase->CheckMoisture Yes UseStrongerBase Action: Use a stronger base (e.g., NaH). CheckBase->UseStrongerBase No CheckAlkylHalide Is the alkylating agent primary or methyl? CheckMoisture->CheckAlkylHalide Yes DrySystem Action: Dry all components rigorously. CheckMoisture->DrySystem No CheckSolvent Is the solvent polar aprotic (DMF, ACN)? CheckAlkylHalide->CheckSolvent Yes UseBetterElectrophile Action: Use a more reactive electrophile (R-I, R-OTs). CheckAlkylHalide->UseBetterElectrophile No (Secondary/Tertiary) CheckTemp Is temperature adequate (50-100 °C)? CheckSolvent->CheckTemp Yes ChangeSolvent Action: Switch to DMF, DMSO, or Acetonitrile. CheckSolvent->ChangeSolvent No OptimizeTemp Action: Increase temperature gradually, monitoring by TLC. CheckTemp->OptimizeTemp No Success Problem Solved CheckTemp->Success Yes UseStrongerBase->Success DrySystem->Success UseBetterElectrophile->Success ChangeSolvent->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Significant Byproducts

Q: My reaction is working, but I'm getting a mixture of products. How can I improve selectivity?

A: Byproduct formation is common and arises from competing reaction pathways. Identifying the byproduct is the first step to suppression.

  • Elimination (E2) Byproduct: If you are using a secondary alkyl halide or a sterically hindered base/pyranoxide, the alkoxide may act as a base rather than a nucleophile, leading to an alkene byproduct via an E2 elimination pathway.[1][10]

    • Solution: Use a less sterically hindered base if possible. Most importantly, ensure your alkylating agent is primary.[11] If you must use a secondary substrate, keep the temperature as low as possible to favor the SN2 pathway, which has a lower activation energy.[9]

  • C-Alkylation: The pyranoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and certain carbons on the ring. Alkylation can sometimes occur on the ring (C-alkylation) instead of the oxygen (O-alkylation).

    • Solution: Solvent choice can dramatically influence this selectivity. For example, switching from methanol to acetonitrile has been shown to improve the ratio of O- to C-alkylation from 72:28 to 97:3 in a similar system.[12][13] Polar aprotic solvents generally favor O-alkylation.

Competing_Pathways Start Pyranoxide Anion + R'-X O_Alk O-Alkylation (Desired) Pyranone Ether Start->O_Alk SN2 at Oxygen (Favored by primary R'-X, polar aprotic solvent) C_Alk C-Alkylation (Side Product) Start->C_Alk SN2 at Ring Carbon (Influenced by solvent) Elimination E2 Elimination (Side Product) Alkene + Pyranone-OH Start->Elimination E2 Pathway (Favored by secondary/tertiary R'-X, high temp, hindered base)

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-6-methyl-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during synthesis, purification, and reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a valuable intermediate in organic synthesis, serving as a precursor for more complex molecules.[1] It is also utilized in the development of pharmaceuticals and agrochemicals.[1] Additionally, due to its pleasant aroma, it finds applications in the fragrance and flavoring industries.[1]

Q2: What are the main safety precautions to consider when handling this compound?

A2: Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.

Q4: What is the typical appearance and melting point of this compound?

A4: this compound is typically a white to light yellow crystalline powder with a melting point range of 83-86 °C.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and use of this compound.

Synthesis & Purification

Q5: My synthesis of this compound from the methylation of dehydroacetic acid is resulting in a low yield. What are the potential causes and solutions?

A5: Low yields in the methylation of dehydroacetic acid (or its tautomer, 4-hydroxy-6-methyl-2-pyrone) are a common issue. The causality often lies in incomplete reaction, side reactions, or degradation of the product.

  • Incomplete Deprotonation: The hydroxyl group of the pyrone is acidic, but incomplete deprotonation before the addition of the methylating agent can lead to unreacted starting material.

    • Solution: Ensure the use of a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and an appropriate solvent. Allow adequate time for the deprotonation to go to completion before adding the methylating agent.

  • Side Reactions with the Methylating Agent: Methylating agents like dimethyl sulfate or methyl iodide are reactive and can participate in side reactions.

    • Solution: Add the methylating agent slowly and at a controlled temperature to minimize side reactions. Using a milder methylating agent like methyl triflate might offer better selectivity in some cases.

  • Product Degradation: The pyrone ring can be susceptible to hydrolysis or decomposition under harsh basic or acidic conditions, especially at elevated temperatures.

    • Solution: Maintain a moderate reaction temperature and work up the reaction under neutral or slightly acidic conditions. Prolonged reaction times at high temperatures should be avoided.

Q6: I am observing an unexpected side product in my methylation reaction. How can I identify and minimize it?

A6: A common side product is the O-methylation at the C2-carbonyl oxygen, leading to the formation of 2,4-dimethoxy-6-methyl-pyran.

  • Identification: This isomer can be identified using spectroscopic methods. In the ¹H NMR spectrum, you would expect to see two distinct methoxy signals. Mass spectrometry would show a product with the same mass as the desired product.

  • Minimization: The regioselectivity of methylation (C4-OH vs. C2-OH) can be influenced by the choice of solvent and counter-ion. Using a non-polar aprotic solvent may favor C4-O-methylation.

Q7: What are the common challenges in the purification of this compound and how can they be overcome?

A7: Purification can be challenging due to the presence of unreacted starting material (dehydroacetic acid) and isomeric byproducts.

  • Removal of Unreacted Dehydroacetic Acid: Dehydroacetic acid is more polar and acidic than the methylated product.

    • Solution: A simple acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic dehydroacetic acid.

  • Separation from Isomeric Byproducts: Isomers can have very similar polarities, making chromatographic separation difficult.

    • Solution: Recrystallization is often the most effective method for obtaining a pure product. A solvent system of ethyl acetate/hexanes or ethanol/water can be explored. Careful optimization of the recrystallization conditions is crucial.

Reactions & Further Applications

Q8: I am attempting a nucleophilic addition to the pyrone ring of this compound, but the reaction is not proceeding as expected. What could be the issue?

A8: The pyrone ring is an electron-rich system, which can make direct nucleophilic attack challenging. The reactivity is also influenced by the nature of the nucleophile.

  • Insufficient Nucleophile Reactivity: Hard nucleophiles may not react efficiently.

    • Solution: Softer nucleophiles or the use of a catalyst to activate the pyrone ring may be necessary. For instance, in reactions with nitrogen nucleophiles, the outcome can be highly dependent on the nucleophile's structure.[2]

  • Ring Opening: Strong nucleophiles can lead to the opening of the pyrone ring, especially under harsh conditions.

    • Solution: Employ milder reaction conditions (lower temperature, shorter reaction time). Consider using a protecting group strategy if a sensitive nucleophile is required.

Q9: My Diels-Alder reaction using this compound as the diene is giving a low yield or a mixture of products. How can I troubleshoot this?

A9: The success of a Diels-Alder reaction depends on the electronic properties of both the diene and the dienophile, as well as the reaction conditions.

  • Poor Diene Reactivity: The electron-donating methoxy group at the 4-position activates the pyrone ring for Diels-Alder reactions. However, steric hindrance from the methyl group at the 6-position can be a factor.

    • Solution: Use a highly reactive dienophile (electron-deficient). High pressure or the use of a Lewis acid catalyst can also promote the reaction.

  • Regioselectivity Issues: With unsymmetrical dienophiles, a mixture of regioisomers can be formed.

    • Solution: The regioselectivity can be influenced by both steric and electronic factors.[3] Computational modeling may help predict the major regioisomer. Experimentally, careful analysis of the product mixture by NMR is necessary to determine the isomeric ratio.

  • Thermal Instability: As indicated by studies on related compounds, pyrones can undergo thermal decomposition at elevated temperatures.[4]

    • Solution: Optimize the reaction temperature. If high temperatures are required for the cycloaddition, consider microwave-assisted synthesis to reduce the overall reaction time and minimize decomposition.

Q10: I am observing hydrolysis of the methoxy group or the lactone during my reaction. How can I prevent this?

A10: Both the enol ether and the lactone functionalities are susceptible to hydrolysis under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Traces of acid in the reaction mixture can catalyze the hydrolysis of the methoxy group to the corresponding 4-hydroxy derivative or the opening of the lactone ring.

    • Solution: Ensure all reagents and solvents are anhydrous and free of acidic impurities. The addition of a non-nucleophilic base (e.g., proton sponge) can be beneficial.

  • Base-Catalyzed Hydrolysis: Strong bases can promote the hydrolysis of the lactone.

    • Solution: Avoid strongly basic conditions, especially in the presence of water. If a base is required, use a non-hydroxide base and anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-6-methyl-2-pyrone (1 equivalent) in anhydrous dimethylformamide (DMF). Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 1 hour.

  • Methylation: Cool the reaction mixture to 0 °C and add dimethyl sulfate (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Characterization Data
Property Value Reference
Molecular Formula C₇H₈O₃[1]
Molecular Weight 140.14 g/mol [1][5]
Appearance White to light yellow crystalline powder[1]
Melting Point 83-86 °C
¹H NMR Spectral data available[6]
¹³C NMR Spectral data available[6]
Mass Spectrum Spectral data available

Visualizations

Workflow for Troubleshooting Low Yield in Synthesis

Caption: Troubleshooting flowchart for low synthesis yield.

Reactivity Profile of this compound

Reactivity_Profile Pyrone This compound C4-Methoxy (Electron Donating) C6-Methyl (Steric Hindrance) Lactone (Hydrolysis Sensitive) Diene System Diels_Alder Diels-Alder Reaction Pyrone:diene->Diels_Alder Acts as Diene Pyrone:c4->Diels_Alder Activates Diene Pyrone:c6->Diels_Alder Steric Influence Nucleophilic_Addition Nucleophilic Addition Pyrone->Nucleophilic_Addition Ring Attack/Opening Hydrolysis Hydrolysis Pyrone:lactone->Hydrolysis Acid/Base Sensitive

Caption: Reactivity overview of the pyrone.

References

  • The thermal decomposition of cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran. (n.d.). ScienceDirect. Retrieved from [Link]

  • Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. (2009). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). SpectraBase. Retrieved from [Link]

  • This compound (C007B-229602). (n.d.). Cenmed Enterprises. Retrieved from [Link]

  • 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Late-stage oxidative C(sp3)–H methylation. (2020). PubMed Central. Retrieved from [Link]

  • 2H-Pyran-2-one, 4-methoxy-6-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • 2H-Pyran-2-one, 4-methoxy-6-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • A Simple Preparation of Some 4Methyl2H-pyran-2-ones. (2007). ResearchGate. Retrieved from [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. (2022). National Institutes of Health. Retrieved from [Link]

  • Methyltriacetolactone. (n.d.). PubChem. Retrieved from [Link]

  • Nakagawa, M. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. Retrieved from [Link]

  • Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS. (2023, January 16). YouTube. Retrieved from [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2023). National Institutes of Health. Retrieved from [Link]

  • Diels-Alder Reaction Practice Problems. (n.d.). Pearson. Retrieved from [Link]

  • Diels Alder Practice Problems. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • DEHYDROACETIC ACID. (n.d.). EWG Skin Deep. Retrieved from [Link]

  • Efficient preparation of 4-methoxy-5,6-dihydro-2H-pyran. (2008). ResearchGate. Retrieved from [Link]

  • Practice Problem: Diels-Alder Reactions. (2016, May 4). YouTube. Retrieved from [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). RSC Publishing. Retrieved from [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2023). ResearchGate. Retrieved from [Link]

  • C−H Methylation Using Sustainable Approaches. (2022). MDPI. Retrieved from [Link]

  • Identifying DNA methylation sites affecting drug response using electronic health record-derived GWAS summary statistics. (2022). PubMed. Retrieved from [Link]

  • Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. (2020). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Storage and Stability of 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-6-methyl-2H-pyran-2-one (CAS 672-89-9). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile pyranone derivative in their work.[1] Proper storage and handling are paramount to ensure the compound's integrity and the reproducibility of your experimental results. This document provides in-depth answers to frequently asked questions and troubleshooting advice based on the compound's chemical properties and established stability principles for related structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: The decomposition of this compound is primarily influenced by four key factors: hydrolysis, oxidation, photodegradation, and thermal stress. Understanding these pathways is the first step toward effective prevention.

  • Hydrolysis: The ester (lactone) linkage in the pyranone ring is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic catalysts.[2][3][4] This reaction opens the lactone ring, leading to the formation of a corresponding hydroxy carboxylic acid, which can alter the compound's biological activity and physical properties. Studies on similar lactone-containing compounds have shown that the rate of hydrolysis is significantly pH-dependent.[2][5][6]

  • Oxidation: Although the molecule does not contain exceptionally labile groups, prolonged exposure to atmospheric oxygen can lead to oxidative degradation.[7] This process can be accelerated by light and elevated temperatures.

  • Photodecomposition: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical reactions, leading to the formation of degradation products.[7] Compounds with conjugated double bonds, like this pyranone, can be particularly sensitive to light.

  • Thermal Decomposition: Elevated temperatures increase the rate of all chemical reactions, including decomposition.[8][9][10][11][12][13] While the compound is a solid with a melting point of 83-86 °C, long-term storage at temperatures significantly above ambient is not recommended.[14]

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: To mitigate the risks outlined in Q1, we recommend the following storage conditions for optimal long-term stability:

Storage ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all potential degradation pathways, including hydrolysis and thermal decomposition.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation by displacing atmospheric oxygen.[15][16]
Light In an amber or opaque vial, stored in the darkProtects the compound from photodecomposition initiated by UV and visible light.[15][16]
Container Tightly sealed, clean, and dry glass vialPrevents the ingress of moisture, which is a key reactant in hydrolysis.[14][15][16] Ensures no acidic or basic residues are present to catalyze decomposition.

These recommendations are based on general best practices for storing sensitive organic compounds and information from Safety Data Sheets (SDS) for this compound and related compounds.[14][15][16][17]

Q3: I've been storing my sample at room temperature on the lab bench. How can I check if it has degraded?

A3: If you suspect degradation, a comparative analytical approach is the most effective way to assess the purity of your sample.

  • Obtain a Reference Standard: If possible, acquire a new, unopened lot of this compound to use as a reference.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A stability-indicating HPLC method would show the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

    • Thin-Layer Chromatography (TLC): A simpler, qualitative method. Spot your sample alongside the reference standard on a TLC plate. The appearance of additional spots in your sample lane indicates the presence of impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of degradation products through the appearance of new signals or changes in the integration of existing signals.[18]

    • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.[18]

A logical workflow for assessing potential degradation is illustrated below:

Caption: Workflow for assessing sample degradation.

Troubleshooting Guide

Problem: I observe a new, more polar spot on my TLC plate after storing my compound in a solvent.
  • Potential Cause: This is a classic sign of hydrolysis. The opening of the lactone ring to form a carboxylic acid will significantly increase the polarity of the molecule.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure your solvent is anhydrous. The presence of water, even in small amounts, can facilitate hydrolysis over time.

    • Solvent Acidity/Basicity: Some solvents can be slightly acidic or basic. For example, chloroform can contain trace amounts of HCl. Consider using a solvent that has been passed through a neutral alumina plug to remove acidic impurities.

    • pH of Aqueous Solutions: If working with aqueous solutions, ensure they are buffered to a slightly acidic pH (around 4.5-5.5), as studies on other lactones suggest this is the pH of maximum stability.[5][6]

Problem: My white, crystalline solid has developed a yellowish tint over time.
  • Potential Cause: A color change can indicate the formation of chromophoric degradation products, often resulting from slow oxidation or photodecomposition.

  • Troubleshooting Steps:

    • Inert Atmosphere: If you did not store the compound under an inert atmosphere, this is the most likely cause. For future storage, flush the vial with argon or nitrogen before sealing.

    • Light Protection: Ensure the vial is amber or stored in a dark place. If the vial is clear, wrap it in aluminum foil.

    • Purity Check: Use HPLC or TLC to determine the extent of the degradation. If the impurity level is low, you may be able to purify the bulk material by recrystallization or column chromatography.

Experimental Protocols

Protocol for a Forced Degradation Study

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[7]

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Inert gas (Nitrogen or Argon)

  • Amber vials

  • UV chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 7 days.

    • At various time points, dissolve a portion of the sample in the initial solvent and analyze by HPLC.

  • Photochemical Degradation:

    • Place a solution of the compound in a quartz vial (or a transparent vial) and expose it to UV light (e.g., 254 nm) in a UV chamber for 48 hours.

    • Analyze by HPLC.

Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

G cluster_storage Optimal Storage Conditions cluster_degradation Decomposition Pathways Temperature (2-8°C) Temperature (2-8°C) Thermal Stress Thermal Stress Temperature (2-8°C)->Thermal Stress Prevents Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Oxidation Oxidation Inert Atmosphere (Ar/N2)->Oxidation Prevents Light Protection (Amber Vial) Light Protection (Amber Vial) Photodegradation Photodegradation Light Protection (Amber Vial)->Photodegradation Prevents Dry, Tightly Sealed Container Dry, Tightly Sealed Container Hydrolysis Hydrolysis Dry, Tightly Sealed Container->Hydrolysis Prevents This compound This compound This compound->Hydrolysis This compound->Oxidation This compound->Photodegradation This compound->Thermal Stress

Sources

Technical Support Center: A-Z Guide for Enhancing Cell Permeability of Pyran-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This comprehensive guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in pyran-2-one compounds. This document is designed to provide actionable insights and experimental guidance to help you overcome permeability barriers and advance your research.

Introduction: The Permeability Challenge with Pyran-2-one Scaffolds

Pyran-2-one derivatives are a significant class of heterocyclic compounds, widely explored for their diverse pharmacological activities.[1][2] However, their therapeutic potential is often limited by suboptimal physicochemical properties that lead to poor cell permeability. This guide will walk you through a systematic approach to diagnose and resolve these permeability issues, ensuring your most promising compounds can reach their intracellular targets.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of my pyran-2-one compounds?

Poor cell permeability of pyran-2-one compounds can often be attributed to their inherent physicochemical characteristics. These molecules may exhibit high polarity and possess multiple hydrogen bond donors and acceptors, which can impede their ability to passively diffuse across the lipid bilayer of cell membranes.[3] Furthermore, some derivatives of pyran-2-one might be recognized by efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, thereby lowering their intracellular concentration.[3][4]

Q2: How can I experimentally assess the cell permeability of my pyran-2-one derivatives?

To effectively troubleshoot permeability issues, it's crucial to first obtain reliable experimental data. Here are the recommended assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that provides a preliminary assessment of a compound's passive diffusion.[5][6] It's a cost-effective method for ranking compounds based on their ability to traverse an artificial lipid membrane.[6][7]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) to simulate the intestinal epithelium.[6][8] It offers a more thorough evaluation of permeability, encompassing both passive diffusion and active transport mechanisms.[6][9]

  • Cellular Uptake Assays: These experiments directly quantify the amount of a compound that accumulates within cells. This can be achieved through various methods, such as radiolabeling or fluorescently tagging the compound.[6]

Q3: What are the key strategies to enhance the cell permeability of my lead pyran-2-one compound?

There are two primary avenues for improving the cell permeability of your compounds:

  • Chemical Modification: This strategy involves altering the chemical structure to optimize its physicochemical properties.[3]

    • Increase Lipophilicity: By introducing lipophilic (fat-loving) groups, you can improve the molecule's ability to partition into the cell membrane.[3]

    • Prodrug Approach: A prodrug is an inactive precursor that is converted into the active drug within the body. For pyran-2-one compounds, a common technique is to mask polar functional groups with lipophilic moieties that are later cleaved by cellular enzymes.[3][10]

  • Formulation Strategies: This approach centers on the drug delivery system and does not alter the compound's chemical structure.[3]

    • Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can shield it from degradation and facilitate its entry into cells.[3][11][12]

    • Amorphous Solid Dispersions: Creating a solid dispersion of the compound within a polymer matrix can enhance its dissolution rate and apparent solubility, which can, in turn, improve permeability.[3][12]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during permeability studies.

Problem 1: Low Permeability Observed in the PAMPA Assay

If your pyran-2-one compound exhibits low permeability in the PAMPA assay, it suggests that passive diffusion is a limiting factor.

Initial Workflow for Diagnosing Low Passive Permeability

A workflow for investigating active efflux.

Troubleshooting Steps:

  • Investigate Active Efflux:

    • Action: The most probable cause is that your pyran-2-one compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp). [13][14]To confirm this, conduct a bidirectional Caco-2 assay to determine the efflux ratio. [8] * Interpretation: An efflux ratio greater than 2 suggests active efflux. [13] * Solution:

      • Co-dosing with Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate. [14] * Structural Modification: If efflux is confirmed, consider structural modifications to reduce the compound's affinity for the transporter. This often requires a detailed structure-activity relationship (SAR) study. [15]

  • Assess Metabolic Instability:

    • Action: The Caco-2 cells are metabolically active. It's possible your compound is being metabolized during the assay. Measure the concentration of the parent compound in both the donor and receiver compartments at the end of the assay.

    • Interpretation: A significant decrease in the parent compound concentration suggests metabolic degradation.

    • Solution:

      • Prodrug Strategy: Mask the metabolically labile groups with a promoiety that is cleaved after absorption. [3] * Formulation: Encapsulating the drug in nanoformulations can protect it from premature metabolism. [3]

  • Re-evaluate Solubility:

    • Action: While permeability is important, poor aqueous solubility can limit the amount of drug that is available for absorption in the gastrointestinal tract. [3]Determine the thermodynamic and kinetic solubility of your compound in relevant buffers.

    • Interpretation: Low solubility can lead to an underestimation of permeability.

    • Solution:

      • Formulation: Employ solubility-enhancing formulations such as amorphous solid dispersions or nano-suspensions. [3]

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a basic framework for conducting a PAMPA experiment.

  • Prepare the Donor and Acceptor Plates:

    • The donor plate contains the pyran-2-one compound dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific concentration.

    • The acceptor plate contains a fresh buffer.

  • Coat the Artificial Membrane:

    • A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane.

  • Assemble the PAMPA Sandwich:

    • The donor plate, the coated filter plate, and the acceptor plate are assembled in a "sandwich" format.

  • Incubation:

    • The sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Sample Analysis:

    • After incubation, the concentrations of the compound in the donor and acceptor wells are determined using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability:

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      • Papp = (V_A / (Area × Time)) × ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the key steps for performing a Caco-2 permeability assay.

  • Cell Culture:

    • Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). [16]2. Prepare Dosing Solution:

    • Dissolve the pyran-2-one compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration. [13]3. Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution containing the compound to the apical (upper) chamber of the Transwell insert. [13] * Add fresh transport buffer to the basolateral (lower) chamber. [13] * Incubate at 37°C with gentle shaking. [13] * At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. [13]4. Permeability Measurement (Basolateral to Apical):

    • To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • The Papp is calculated for both directions.

    • The efflux ratio is calculated as the ratio of the basolateral-to-apical Papp to the apical-to-basolateral Papp.

Part 4: Data Interpretation

The following table provides a general guide for interpreting permeability data.

AssayPermeability ClassificationPapp Value (x 10⁻⁶ cm/s)
PAMPA High> 5
Moderate1 - 5
Low< 1
Caco-2 High> 10
Moderate1 - 10
Low< 1

Table 1: General Permeability Classification

References

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthetic 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of synthetic 4-Methoxy-6-methyl-2H-pyran-2-one, a versatile building block in medicinal chemistry. We will delve into the nuances of chromatographic and spectroscopic techniques, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.

Introduction: The Synthetic Landscape and Potential Impurities

This compound is commonly synthesized via the methylation of its precursor, 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone.[1][2] This synthetic route, while generally efficient, can introduce specific impurities that necessitate rigorous analytical characterization.

The most probable process-related impurity is the unreacted starting material, 4-hydroxy-6-methyl-2H-pyran-2-one . Incomplete methylation can also lead to trace amounts of this precursor in the final product. Additionally, side reactions or degradation of the starting material or product can introduce other related substances. Therefore, a robust analytical method must be capable of separating and quantifying the target analyte from its primary potential impurity and other minor byproducts.

Core Analytical Strategies: A Head-to-Head Comparison

The two primary analytical techniques for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is governed by different analytical principles.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of analytes between a stationary and a mobile phase.[3]Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard.[4][5][6]
Primary Output Chromatogram showing retention time and peak area.NMR spectrum showing chemical shifts and signal integrals.
Strengths High resolving power for separating complex mixtures. Excellent for quantifying known impurities with available reference standards.[3]Provides both structural confirmation and quantitative information in a single experiment. Does not require a reference standard of the analyte for purity determination. Universal detection for proton-containing molecules.[5][6][7]
Limitations Requires a reference standard for each impurity to be quantified. Purity is often reported as a relative percentage of the main peak area, which may not account for non-UV active impurities.Lower sensitivity compared to HPLC for trace impurities. Requires careful experimental setup for accurate quantification.[3]
Best For Routine quality control, stability studies, and quantification of known impurities.Accurate determination of absolute purity without the need for a specific reference standard of the analyte. Characterization of new batches and primary standards.

Experimental Workflows and Protocols

A self-validating system is crucial for trustworthy results. The following sections provide detailed, step-by-step methodologies for both HPLC and qNMR analysis.

High-Performance Liquid Chromatography (HPLC) Workflow

The goal of the HPLC method is to achieve baseline separation between this compound and its primary potential impurity, 4-hydroxy-6-methyl-2H-pyran-2-one.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in diluent hplc_system Equilibrate HPLC system prep_sample->hplc_system prep_std Prepare a standard of 4-hydroxy-6-methyl-2H-pyran-2-one prep_std->hplc_system injection Inject sample and standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Integrate peak areas detection->integration calculation Calculate purity based on area percent integration->calculation

Caption: HPLC workflow for purity analysis.

Detailed HPLC Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% phosphoric acid, can be effective.[8] A suggested gradient is:

    • 0-5 min: 95% A

    • 5-20 min: 95% to 5% A

    • 20-25 min: 5% A

    • 25-30 min: 5% to 95% A

    • 30-35 min: 95% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting composition to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a standard solution of 4-hydroxy-6-methyl-2H-pyran-2-one in the same diluent.

  • Analysis: Inject equal volumes of the sample and standard solutions. Identify the peak for 4-hydroxy-6-methyl-2H-pyran-2-one in the sample chromatogram by comparing its retention time with that of the standard.

  • Purity Calculation: Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Workflow

qNMR provides a direct measure of purity against a certified internal standard, offering a high degree of accuracy.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve both in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve nmr_setup Set up quantitative NMR parameters dissolve->nmr_setup acquisition Acquire 1H NMR spectrum nmr_setup->acquisition processing Process spectrum (phasing, baseline correction) acquisition->processing integration Integrate analyte and standard signals processing->integration calculation Calculate purity using the qNMR formula integration->calculation

Sources

A Researcher's Guide to Validating Bioassays for 4-Methoxy-6-methyl-2H-pyran-2-one Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Validated Bioassay

4-Methoxy-6-methyl-2H-pyran-2-one is a pyranone derivative, a class of heterocyclic compounds recognized for a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties.[1][2][3] Specifically, certain 4-methyl-6-alkyl-α-pyrones have demonstrated efficacy against various pathogenic fungi.[4] To accurately quantify the antifungal potency of this compound and enable its potential development as a therapeutic agent, a robust and validated bioassay is paramount.

The validation of a bioanalytical method is a critical process that demonstrates an assay is suitable for its intended purpose.[5][6][7] This guide will detail the validation of a primary bioassay, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), and compare it with two alternative methods: the agar disk diffusion assay and a cell-based cytotoxicity assay. This comparative approach ensures a comprehensive understanding of the compound's activity profile.

Core Principles of Bioassay Validation

A properly validated bioassay provides confidence in the reliability of the generated data. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for method validation, which include assessing parameters such as accuracy, precision, specificity, and robustness.[5][7][8]

dot

G Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Microplate Inoculate Microplate Prepare Compound Dilutions->Inoculate Microplate Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Fungal Inoculum->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read Results (MIC) Read Results (MIC) Incubate->Read Results (MIC)

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-6-methyl-2H-pyran-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-pyran-2-one scaffold is a privileged heterocyclic motif found in a multitude of natural products and serves as a versatile building block in medicinal chemistry.[1][2] Its inherent biological activities and synthetic tractability make it a focal point for the development of new therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-Methoxy-6-methyl-2H-pyran-2-one, a prominent member of this class. We will objectively compare the performance of various structural modifications, supported by experimental data, to elucidate the key determinants of their biological activity, primarily focusing on anticancer and antimicrobial applications.

The this compound Core Scaffold

The foundational structure of this compound, also known as triacetic acid lactone methyl ether, offers several key positions for chemical modification.[3] The lactone ring, the C4-methoxy group, and the C6-methyl group are primary targets for derivatization to modulate the compound's physicochemical properties and biological efficacy.[4] Understanding the impact of substitutions at these positions is crucial for rational drug design.

Caption: Core structure of this compound with key modification sites.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Activities

The derivatization of the 2H-pyran-2-one core has yielded analogs with a broad spectrum of biological activities, most notably anticancer and antimicrobial effects.[1][5] The following sections dissect the SAR for each of these activities.

Anticancer Activity

The pyran-2-one scaffold has proven to be a fertile ground for the discovery of novel cytotoxic agents. The anticancer potency is highly dependent on the nature and position of substituents.

  • Modifications at the C6-Position: Replacing the C6-methyl group with larger, more complex moieties has been a successful strategy. For instance, derivatives with a 6-(2-hydroxy-6-phenylhexyl) side chain have demonstrated significant cytotoxicity against HeLa (cervical cancer) and HL-60 (leukemia) cells, with IC50 values in the low micromolar range.[6] Furthermore, introducing a sulfonyl-linked naphthalene group at this position resulted in a compound with potent activity against both L1210 murine leukemia and HeLa cells, with IC50 values of 0.95 µM and 2.9 µM, respectively.[1]

  • Modifications at the C4-Position: The 4-methoxy group is not sacrosanct. Its replacement with other functional groups can enhance anticancer potential. Studies on 4-substituted-6-methyl-2-pyrones revealed that derivatives bearing a 4-phenylethynyl group possess excellent potential as a new class of anticancer agents, with potent growth inhibitory activity against A2780 human ovarian carcinoma and K562 human chronic myelogenous leukemia cell lines.[5]

  • Halogenation of the Ring: The introduction of halogen atoms, typically bromine, at the C3 and C5 positions can significantly modulate the molecule's electronic properties and lipophilicity.[7] This strategy is often employed to enhance interactions with biological targets and improve cell membrane permeability. The synthesis of monobromo and dibromo derivatives of 4-hydroxy-6-methyl-2-pyrone has been a key step in exploring this chemical space.[1]

  • Formation of Fused Systems: A highly effective approach involves using the pyran-2-one as a synthon to construct more complex, fused heterocyclic systems. Multicomponent reactions to create pyrano[2,3-c]pyrazoles and other fused derivatives have yielded compounds with remarkable anti-proliferative effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer.[8] Some fused pyran derivatives have shown IC50 values as low as 0.23 µM.[8]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 2H-Pyran-2-one Analogs

Compound Class/DerivativeSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
Phenylhexyl Derivative6-(2-hydroxy-6-phenylhexyl)HeLa1.4[6]
Naphthylsulfonyl Derivative6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)L1210 (Leukemia)0.95[1]
Naphthylsulfonyl Derivative6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)HeLa (Cervical)2.9[1]
Fused Pyran DerivativeFused pyrano[2,3-c]pyrazoleA549 (Lung)0.23 ± 0.12[8]
Fused Pyran DerivativeFused pyrano[2,3-c]pyrazoleHCT-116 (Colon)7.58 ± 1.01[8]
Fused Pyran DerivativeFused pyrano[2,3-c]pyrazoleMCF-7 (Breast)12.46 ± 2.72[8]
Antimicrobial Activity

The 2H-pyran-2-one core is also a recognized scaffold for developing agents to combat bacterial and fungal pathogens.

  • Impact of Halogenation: As with anticancer activity, halogenation is a key strategy for enhancing antimicrobial effects. The electron-withdrawing nature of halogens can improve the compound's ability to interact with microbial targets or disrupt membrane integrity.[7] Certain halogenated derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus sp., with Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL and 0.75 µg/mL, respectively.[7]

  • Conversion to Pyridin-2-ones: A pivotal transformation for boosting antimicrobial activity is the conversion of the pyran-2-one's oxygen heterocycle to a nitrogen-containing pyridin-2-one. This modification can dramatically alter the molecule's hydrogen bonding capacity and overall biological profile. Studies have shown that the resulting 1H-pyridin-2-one analogs can exhibit potent and broad-spectrum antimicrobial activity.[9] For example, 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one was identified as a particularly powerful broad-spectrum antimicrobial agent.[9]

  • General Substituent Effects: Various 4H-pyran derivatives, structurally related to the 2H-pyran-2-one core, have been synthesized and evaluated for their antibacterial properties. Compounds bearing specific aromatic substitutions have demonstrated strong inhibitory effects against Gram-positive isolates, in some cases exceeding the potency of the reference antibiotic, ampicillin.[10]

Table 2: Comparative Antimicrobial Activity (MIC) of 2H-Pyran-2-one Analogs

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Reference
Halogenated 2H-Pyran-3(6H)-oneStaphylococcus aureus1.56[7]
Halogenated 2H-Pyran-3(6H)-oneStreptococcus sp.0.75[7]
Pyrazoline DerivativeEnterococcus faecalis32[11]
Pyrazoline DerivativeCandida albicans64[11]
1H-Pyridin-2-thione DerivativeMycobacterium tuberculosisWeakly Active[9]
2H-Thiopyran DerivativeCandida albicans0.25[12]

Key Experimental Protocols

To ensure the reproducibility and validation of SAR findings, standardized experimental protocols are paramount. The following sections detail the methodologies for the synthesis and biological evaluation of these analogs.

General Synthesis of 6-Aryl-3-cyano-4-methylthio-2H-pyran-2-ones

This protocol describes a common method for synthesizing pyran-2-one precursors, which can then be further modified. The choice of a potassium hydroxide-mediated reaction provides an efficient and high-yielding route.[3]

Procedure:

  • Dissolve the starting acetyl compound (1 mmol) and ethyl β,β-bis(methylthio)-α-cyanoacrylate (1 mmol) in a suitable solvent like DMSO.

  • Add powdered potassium hydroxide (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute HCl to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 2H-pyran-2-one derivative.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric, cell-viability assay that is a standard for in vitro cytotoxicity screening due to its reliability and suitability for high-throughput analysis.[5]

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Add serial dilutions of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at ~570nm add_dmso->read end Calculate IC50 values read->end

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Microbroth Dilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] It provides quantitative results that can be easily compared across different compounds.

MIC_Workflow start Prepare serial 2-fold dilutions of compound in 96-well plate inoculate Add standardized bacterial suspension to each well start->inoculate controls Prepare positive (no drug) & negative (no bacteria) controls incubate Incubate plate at 37°C for 18-24h start->incubate controls->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe end Determine MIC: Lowest concentration with no visible growth observe->end

References

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a validated therapeutic agent is both complex and challenging. This guide provides an in-depth technical comparison of the potential in vivo and in vitro efficacy of 4-Methoxy-6-methyl-2H-pyran-2-one, a member of the pyranone class of heterocyclic compounds. While direct experimental data on this specific molecule is emerging, this guide synthesizes the known biological activities of the pyran-2-one scaffold to provide a predictive framework for its evaluation. We will delve into the established experimental protocols, the causality behind these choices, and the anticipated data, offering a roadmap for future investigation.

Pyran-2-one derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The structural characteristics of this compound suggest its potential as a bioactive molecule worthy of rigorous scientific exploration.[4] This guide will objectively compare its projected performance in controlled laboratory settings (in vitro) with its potential effects within a living organism (in vivo).

Section 1: In Vitro Efficacy Assessment

In vitro studies are the foundational step in characterizing the biological activity of a novel compound. They provide a controlled environment to assess direct effects on cellular and molecular targets, minimizing the complex variables of a whole organism. For this compound, we will focus on three key areas of potential efficacy: anticancer, antimicrobial, and anti-inflammatory activities.

Anticipated Anticancer Activity: Cytotoxicity Profiling

The pyran-2-one scaffold is a constituent of numerous natural and synthetic compounds with demonstrated anticancer properties.[2][5] Therefore, a primary in vitro assessment for this compound would be to determine its cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Expected Data Summary: In Vitro Cytotoxicity

Target Cell LineCompoundPredicted IC50 (µM)
MCF-7 (Breast Cancer)This compoundTo be determined
HCT-116 (Colorectal Cancer)This compoundTo be determined
A549 (Lung Cancer)This compoundTo be determined

Causality and Interpretation: A low IC50 value would suggest potent cytotoxic activity against the tested cancer cell lines, indicating potential as an anticancer agent. The choice of diverse cell lines helps to identify if the compound has broad-spectrum activity or is selective for a particular cancer type.

Experimental Workflow for In Vitro Cytotoxicity

cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 Value G->H cluster_1 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

Section 2: In Vivo Efficacy Evaluation

While in vitro studies provide crucial initial data, in vivo models are essential to understand a compound's efficacy, pharmacokinetics, and safety in a complex biological system.

Projected In Vivo Anticancer Efficacy: Xenograft Models

To validate the in vitro cytotoxic findings, the anticancer activity of this compound should be evaluated in animal models. [5] Experimental Protocol: Human Tumor Xenograft Model in Mice

Methodology:

  • Tumor Implantation: Human cancer cells (the same lines used in in vitro studies) are subcutaneously injected into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound (administered orally or intraperitoneally) at various doses. A vehicle control group and a positive control (a known anticancer drug) group are included.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Analysis: The tumor growth inhibition (TGI) is calculated to determine the compound's efficacy.

Predicted In Vivo Antimicrobial Activity: Infection Models

The in vivo antimicrobial potential of this compound can be assessed in models of systemic or localized infection. [11] Experimental Protocol: Murine Model of Systemic Infection

Methodology:

  • Infection: Mice are infected with a lethal or sub-lethal dose of a pathogenic microorganism.

  • Treatment: The compound is administered at different doses and time points post-infection.

  • Monitoring: Survival rates, bacterial load in organs (e.g., spleen, liver), and clinical signs of illness are monitored.

  • Outcome: The efficacy of the compound is determined by increased survival rates and reduced bacterial burden compared to the untreated control group.

Potential In Vivo Anti-inflammatory Activity: Paw Edema Model

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound. [12][13][14] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Methodology:

  • Compound Administration: Rats are pre-treated with this compound or a reference anti-inflammatory drug (e.g., indomethacin). [13]2. Edema Induction: A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema. [12]3. Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. [13]4. Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

In Vivo Anti-inflammatory Experimental Workflow

cluster_2 Carrageenan-Induced Paw Edema Workflow A Administer Compound to Rats B Inject Carrageenan into Paw A->B C Measure Paw Volume at Time Intervals B->C D Calculate Percentage of Edema Inhibition C->D

Caption: Workflow for assessing the in vivo anti-inflammatory activity using the carrageenan-induced paw edema model.

Section 3: Bridging In Vitro and In Vivo Outcomes

A successful transition from in vitro promise to in vivo efficacy is the ultimate goal of preclinical drug development. A compound that demonstrates potent in vitro activity may not necessarily be effective in vivo due to factors such as poor bioavailability, rapid metabolism, or off-target toxicity. Therefore, a comprehensive evaluation of this compound will require a synergistic approach, where in vitro data guides the design of meaningful in vivo experiments.

Comparative Summary of Anticipated Efficacy

ParameterIn Vitro AssessmentIn Vivo AssessmentKey Considerations for Translation
Anticancer IC50 values in cancer cell linesTumor growth inhibition in xenograft modelsBioavailability, tumor penetration, metabolism
Antimicrobial MIC values against pathogensReduced mortality and bacterial load in infection modelsPharmacokinetics, host immune response
Anti-inflammatory Inhibition of inflammatory mediators (e.g., NO) in cellsReduction of edema and inflammatory markers in animal modelsSystemic exposure, mechanism of action in a complex system

Conclusion

While specific experimental data for this compound is yet to be extensively published, this guide provides a scientifically grounded framework for its comprehensive evaluation. Based on the well-documented bioactivities of the pyran-2-one scaffold, this compound holds significant promise as a potential anticancer, antimicrobial, and anti-inflammatory agent. The detailed in vitro and in vivo protocols outlined herein offer a clear and logical path for researchers to systematically investigate its therapeutic potential. The objective comparison of anticipated outcomes underscores the importance of a multi-faceted approach to drug discovery, bridging the gap between cellular assays and whole-organism efficacy. The scientific community eagerly awaits the empirical data that will either confirm or challenge these informed predictions.

References

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • PubMed Central. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • ResearchGate. Experimental design for carrageenan‐induced paw edema in rat. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Bio-protocol. Broth microdilution susceptibility testing. [Link]

  • Bio-protocol. 4.3.3. Carrageenan-Induced Paw Edema. [Link]

  • ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]

  • PubMed. Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]

  • NIH. Bioactive Compounds from Plant Origin as Natural Antimicrobial Agents for the Treatment of Wound Infections. [Link]

  • ResearchGate. Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]

  • ResearchGate. In vivo and In vitro Antimicrobial Effects of Natural Antibiotics Present in Crude Extracts of Various Medicinal Plants. [Link]

  • NIH. Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation. [Link]

  • ResearchGate. Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives | Request PDF. [Link]

  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. [Link]

  • PubMed. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. [Link]

  • Oriental Journal of Chemistry. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. [Link]

  • PMC - PubMed Central. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]

  • NIH. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

  • Brieflands. Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. [Link]

  • Microbiology Spectrum - ASM Journals. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. [Link]

  • MDPI. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Link]

  • PubMed. In Vitro and in Vivo Anti-Inflammatory Effects of 4-methoxy-5- hydroxycanthin-6-one, a Natural Alkaloid From Picrasma Quassioides. [Link]

  • Semantic Scholar. Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. [Link]

  • ResearchGate. 2-Pyrones possessing antimicrobial and cytotoxic activities | Request PDF. [Link]

  • ResearchGate. A Simple Preparation of Some 4Methyl2H-pyran-2-ones. [Link]

  • PubMed. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. [Link]

  • Cenmed Enterprises. This compound (C007B-229604). [Link]

  • NIH. Methyltriacetolactone | C7H8O3 | CID 12651 - PubChem. [Link]

  • PMC. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • MDPI. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. [Link]

  • PMC - NIH. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. [Link]

  • SciSpace. Anti-inflammatory compounds of plant origin. Part II. modulation of pro-inflammatory cytokines, chemokines and adhesion molecule. [Link]

  • ResearchGate. Diverse C-6 substituted 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines: synthesis, in vitro anticancer evaluation and in silico studies | Request PDF. [Link]

  • PMC - NIH. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. [Link]

  • PubMed. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. [Link]

  • Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Antioxidant Potential of Pyran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyran-2-ones in Combating Oxidative Stress

In the landscape of medicinal chemistry, the pyran-2-one scaffold is a recurring motif in a multitude of natural and synthetic compounds demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide focuses on a particularly compelling therapeutic avenue: the antioxidant potential of pyran-2-one derivatives. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[2][3] Antioxidants mitigate this damage by neutralizing these harmful free radicals. Pyran-2-one derivatives have emerged as a promising class of antioxidants, with their efficacy being a subject of intense research.[4][5]

This document provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the antioxidant potential of novel pyran-2-one derivatives. We will delve into the fundamental mechanisms of antioxidant action, provide detailed, field-proven experimental protocols for the most common assessment assays, and present a comparative analysis of existing data to guide future research and development.

Pillar 1: The Fundamental Chemistry of Antioxidant Action

At its core, the antioxidant capability of a compound is its ability to donate an electron or a hydrogen atom to a highly reactive free radical, thereby stabilizing it. This process can occur through several mechanisms, but the two most predominant are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a new, more stable radical from the antioxidant.

    • A-H + R• → A• + R-H

  • Single Electron Transfer (SET): Here, the antioxidant donates a single electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. This is often followed by proton transfer.

    • A-H + R• → A-H•+ + R-

The efficiency of a pyran-2-one derivative as an antioxidant is largely dictated by its molecular structure, which influences its ability to donate a hydrogen atom or an electron.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Pyranone_H Pyran-2-one (ArOH) Pyranone_Radical Pyran-2-one Radical (ArO•) Pyranone_H->Pyranone_Radical H• donation Free_Radical_HAT Free Radical (R•) Neutralized_Molecule_HAT Neutralized Molecule (RH) Free_Radical_HAT->Neutralized_Molecule_HAT H• acceptance Pyranone_H_SET Pyran-2-one (ArOH) Pyranone_Radical_Cation Pyran-2-one Radical Cation (ArOH•+) Pyranone_H_SET->Pyranone_Radical_Cation e- donation Free_Radical_SET Free Radical (R•) Anion Anion (R-) Free_Radical_SET->Anion e- acceptance

Caption: General mechanisms of free radical scavenging by an antioxidant.

Pillar 2: Validated Protocols for Quantifying Antioxidant Efficacy

To objectively compare the antioxidant potential of different pyran-2-one derivatives, standardized and reproducible assays are essential. The following protocols for DPPH, ABTS, and FRAP assays are widely accepted in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH free radical, which is a deep purple color, to the yellow-colored diphenylpicrylhydrazine upon accepting an electron or hydrogen radical from an antioxidant.[6][7] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[7]

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store this solution in a dark, amber-colored bottle at 4°C.[8]

    • Test Compounds: Prepare stock solutions of the pyran-2-one derivatives and a positive control (e.g., Ascorbic Acid, Trolox, or BHT) in a suitable solvent (e.g., DMSO, methanol) at a high concentration.[8]

    • Serial Dilutions: Prepare a series of dilutions of the test compounds and the positive control to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compounds and positive control to separate wells (e.g., 20 µL).

    • Add the DPPH working solution to each well (e.g., 200 µL).

    • Prepare a blank control containing only the solvent and the DPPH solution.[8]

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7][8]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[9]

DPPH_Workflow cluster_reaction Reaction A Prepare DPPH Solution (Purple) C Mix DPPH and Test Compound A->C B Prepare Test Compound Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & IC50 E->F DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction Antioxidant Pyran-2-one (ArOH) Antioxidant_Radical ArO• Antioxidant->Antioxidant_Radical Oxidation

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.[10][12]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.[10][13]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[10][12]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][11] Dilute the resulting blue-green solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds: Prepare serial dilutions of the pyran-2-one derivatives and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the diluted test compounds or standard to a cuvette or 96-well plate (e.g., 5-10 µL).[11]

    • Add a larger volume of the ABTS•+ working solution (e.g., 200 µL).

    • Mix and incubate at room temperature for a specified time (e.g., 5-30 minutes).[11]

    • Measure the absorbance at 734 nm.[10][11]

  • Calculation of Antioxidant Capacity:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[10]

ABTS_Workflow cluster_reaction Reaction A Generate ABTS•+ Radical (Blue-Green) C Mix ABTS•+ and Test Compound A->C B Prepare Test Compound Dilutions B->C D Incubate (e.g., 6 min) C->D E Measure Absorbance at 734 nm D->E F Calculate % Inhibition & TEAC E->F ABTS_Radical ABTS•+ (Blue-Green) ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral Reduction Antioxidant Pyran-2-one Antioxidant_Oxidized Oxidized Pyran-2-one Antioxidant->Antioxidant_Oxidized Oxidation

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[14]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with glacial acetic acid.[14]

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.[14]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.[14]

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm to 37°C before use.

    • Standard: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O).[14]

  • Assay Procedure:

    • Add a small volume of the test sample or standard to a 96-well plate (e.g., 10 µL).

    • Add the FRAP working reagent to each well (e.g., 220 µL).

    • Mix and incubate for a specific time (e.g., 4-30 minutes) at 37°C.[14]

    • Measure the absorbance at 593 nm.[14]

  • Calculation of Reducing Power:

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺. Results are typically expressed as µM Fe²⁺ equivalents.

FRAP_Workflow cluster_reaction Reaction A Prepare Fresh FRAP Reagent C Mix FRAP Reagent and Sample A->C B Prepare Test Compounds & Fe²⁺ Standards B->C D Incubate (e.g., 30 min at 37°C) C->D E Measure Absorbance at 593 nm D->E F Calculate FRAP Value (Fe²⁺ Equivalents) E->F Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Pyran-2-one Antioxidant_Oxidized Oxidized Pyran-2-one Antioxidant->Antioxidant_Oxidized Oxidation

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Pillar 3: Comparative Analysis and Structure-Activity Relationship (SAR)

The true measure of a novel pyran-2-one derivative's potential lies in its performance relative to established standards and other derivatives. The table below summarizes the antioxidant activity of several pyran-2-one derivatives reported in the literature, providing a baseline for comparison.

Compound/DerivativeAssayAntioxidant Activity (IC50/EC50)Reference StandardActivity of StandardSource
4g (a 4H-pyran derivative)DPPH90.50% scavenging at 1 mg/mLBHT95.30% scavenging[4]
4j (a 4H-pyran derivative)DPPH88.00% scavenging at 1 mg/mLBHT95.30% scavenging[4]
Pyrano-[2,3-c]-pyrazole 5a DPPHSignificantly greater than Ascorbic AcidAscorbic Acid-[15]
Pyrano-[2,3-c]-pyrazole 5b DPPHPotent antioxidant activityAscorbic Acid-[15]
Flavone derivative 41 -AChE IC50: 0.271 ± 0.012 µM--[16]
Flavone derivative 42 -AChE IC50: 1.006 ± 0.075 µM--[16]

Note: Direct comparison of IC50 values requires identical experimental conditions. This table serves as a qualitative guide.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of pyran-2-one derivatives is intrinsically linked to their chemical structure. Analysis of the existing data reveals several key trends:

  • Influence of Substituents: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic rings fused to or substituted on the pyran-2-one core generally enhances antioxidant activity.[17] These groups can more readily donate a hydrogen atom or an electron to stabilize free radicals. Conversely, electron-withdrawing groups (e.g., nitro) tend to decrease antioxidant potential.[17]

  • Halogenation: Studies on related benzopyran structures have shown that the presence and position of halogen substituents can significantly increase free radical scavenging activity, possibly by stabilizing the resulting antioxidant radical.[18]

  • Fused Ring Systems: The fusion of the pyran-2-one ring with other heterocyclic systems, such as pyrazoles, can lead to compounds with potent antioxidant properties.[4][17] This is likely due to the extended conjugation and altered electronic properties of the resulting molecule.

Conclusion and Future Directions

Pyran-2-one derivatives represent a versatile and promising scaffold for the development of novel antioxidant agents. Their synthetic accessibility allows for extensive structural modifications to optimize their activity. This guide provides a foundational framework for the systematic evaluation of these compounds, emphasizing the importance of standardized protocols and comparative analysis.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing libraries of pyran-2-one derivatives with varied substitution patterns to build a more comprehensive understanding of the structural requirements for high antioxidant activity.

  • Mechanistic Investigations: Moving beyond in vitro scavenging assays to explore the cellular antioxidant effects and the specific signaling pathways modulated by these compounds.

  • In Vivo Validation: Testing the most promising candidates in preclinical models of diseases associated with oxidative stress to validate their therapeutic potential.

By adhering to rigorous scientific principles and building upon the existing body of knowledge, the scientific community can unlock the full therapeutic potential of pyran-2-one derivatives in the fight against oxidative stress-related diseases.

References

  • ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure.
  • Benchchem. Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
  • Benkhaira et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Moreira, D. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • G-Biosciences.
  • G-Biosciences.
  • G-Biosciences. ABTS Antioxidant Capacity Assay.
  • Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • ResearchGate. FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE.
  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • M. S. Blois. (1958). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central.
  • Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. MDPI.
  • Zen-Bio. FRAP Antioxidant Assay Kit.
  • Rushing, J., et al. Antioxidant Assay: The DPPH Method. LOUIS.
  • Jilalat, J. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • Addoum, B., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology.
  • El-Sayed, N., et al. (2022).
  • Basha, S. J. S., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
  • El-Sayed, N., et al. (2022).
  • Addoum, B., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities.
  • Kumar, A., et al. (2023).
  • Al-Saeed, F. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar.
  • Chen, J. J., et al. (2025). A New 2H-Pyran-2-One Derivative and Anti-Inflammatory Constituents from Alpinia pricei var. pricei. Semantic Scholar.
  • O'Donovan, D., et al. (2021). 2-Pyrones possessing antimicrobial and cytotoxic activities.
  • Bîcu, E., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI.
  • Ranjbar, S., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. NIH.

Sources

A-Comparative-Guide-to-Antibody-Cross-Reactivity-Against-4-Methoxy-6-methyl-2H-pyran-2-one-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive comparison of antibody cross-reactivity against 4-Methoxy-6-methyl-2H-pyran-2-one (MMP) and its structurally related derivatives. Intended for researchers, scientists, and drug development professionals, this document delves into the critical nature of antibody specificity in immunoassays targeting small molecules. We present objective, data-driven comparisons, detailed experimental protocols for cross-reactivity assessment, and expert insights into the causal factors behind antibody binding behavior. Our goal is to equip researchers with the knowledge to design robust, self-validating experiments and make informed decisions when selecting antibodies for their specific research needs.

Introduction: The Challenge of Targeting Small Molecules

This compound (MMP) is a versatile heterocyclic compound utilized in the synthesis of various biologically active molecules and as a flavoring agent.[1][2] Its detection and quantification are crucial in pharmaceutical development and food science. Immunoassays, powered by the specific binding of antibodies to their targets, offer a highly sensitive and cost-effective method for this purpose.[3]

However, MMP, like many small molecules, is a hapten —a molecule that is not immunogenic on its own.[4][5] To generate an immune response and produce antibodies, the hapten must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[4][5] This process, while effective, introduces a significant challenge: cross-reactivity . The resulting antibodies may bind not only to the target hapten but also to structurally similar molecules, leading to inaccurate quantification and false-positive results.[6][7]

This guide will explore the nuances of antibody cross-reactivity using MMP as a model compound, providing a framework for evaluating antibody performance against a panel of its derivatives.

Comparative Analysis of Antibody Specificity

To objectively assess the performance of a hypothetical monoclonal antibody, designated mAb-MMP-01, we evaluated its binding against the parent molecule (MMP) and a panel of five synthetic derivatives. These derivatives feature substitutions at key positions on the pyranone ring, which are known to influence molecular recognition by antibodies.

Structures of MMP and its Derivatives

The chemical structures of the compounds tested are detailed in the table below. The modifications were designed to probe the antibody's tolerance to changes in steric bulk and electronic properties at different positions of the pyranone core. The synthesis of such derivatives is an established practice in medicinal chemistry.[8][9][10]

Compound IDR1 (Position 3)R2 (Position 5)R3 (Methyl Group at C6)Structure
MMP -H-H-CH₃4-Methoxy-6-methyl -2H-pyran-2-one
MMP-D1 -Br-H-CH₃3-Bromo -4-methoxy-6-methyl-2H-pyran-2-one
MMP-D2 -H-Br-CH₃5-Bromo -4-methoxy-6-methyl-2H-pyran-2-one
MMP-D3 -H-H-CH₂OH6-(Hydroxymethyl )-4-methoxy-2H-pyran-2-one
MMP-D4 -H-H-CH₂Br6-(Bromomethyl )-4-methoxy-2H-pyran-2-one
MMP-D5 -H-Cl-CH₃5-Chloro -4-methoxy-6-methyl-2H-pyran-2-one
Quantitative Cross-Reactivity Data (Competitive ELISA)

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed to determine the cross-reactivity of mAb-MMP-01.[11][12][13] This format is ideal for quantifying small molecule haptens.[14] The assay measures the concentration of each derivative required to inhibit 50% of the antibody's binding to a plate-coated MMP-BSA conjugate (IC50). Cross-reactivity is then calculated relative to the parent MMP molecule.

The results, summarized below, reveal the binding profile of mAb-MMP-01.

Compound IDIC50 (nM)Cross-Reactivity (%)Interpretation
MMP 15.2100%High affinity for the target antigen.
MMP-D1 350.84.3%Substitution at R1 significantly reduces binding.
MMP-D2 25.559.6%Moderate cross-reactivity; R2 is less critical for binding.
MMP-D3 > 10,000< 0.1%Modification of the C6 methyl group abolishes binding.
MMP-D4 > 10,000< 0.1%Modification of the C6 methyl group abolishes binding.
MMP-D5 31.248.7%Similar to MMP-D2, showing tolerance for halogen at R2.

Expert Interpretation: The data strongly suggest that the epitope recognized by mAb-MMP-01 critically involves the C6-methyl group and the unsubstituted C3 position. Any modification at these sites (MMP-D1, D3, D4) severely diminishes antibody binding. Conversely, the antibody shows considerable tolerance for halogen substitutions at the C5 position (MMP-D2, D5), indicating this region is likely oriented away from the core binding interface (paratope) of the antibody.[6]

Experimental Protocols for Cross-Reactivity Assessment

To ensure scientific rigor and reproducibility, we provide detailed protocols for the key experiments used to generate the comparative data. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Workflow for Antibody Cross-Reactivity Screening

The logical flow for assessing antibody specificity involves a primary screening method like ELISA, followed by more advanced techniques like Surface Plasmon Resonance (SPR) for detailed kinetic analysis if required.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Advanced Characterization (Optional) A Design & Synthesize MMP Derivatives B Develop Competitive ELISA Assay A->B C Determine IC50 Values for all Derivatives B->C D Calculate Cross-Reactivity Percentages C->D E Identify Critical Epitope Features D->E F Surface Plasmon Resonance (SPR) Analysis E->F For high-priority candidates G Determine Ka, Kd, and KD for Key Derivatives F->G

Caption: Workflow for assessing antibody cross-reactivity.

Detailed Protocol: Competitive ELISA

This protocol outlines the steps for quantifying the cross-reactivity of an anti-hapten antibody.

Causality Behind Choices:

  • Competitive Format: Necessary because small molecules like MMP do not bind well to ELISA plates and typically have only one epitope, precluding a "sandwich" assay format.[12][13]

  • BSA Conjugate for Coating: The MMP-BSA conjugate immobilizes the hapten on the plate, allowing for a solid-phase immunoassay.

  • Blocking Step: Crucial for preventing non-specific binding of the primary antibody to the plate surface, which would lead to high background noise.

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute MMP-BSA conjugate to 2 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Remove coating solution. Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature (RT).

  • Competition Reaction:

    • In a separate plate or tubes, prepare serial dilutions of the standards (MMP) and test derivatives (MMP-D1 to D5).

    • Add a fixed, pre-optimized concentration of the primary antibody (mAb-MMP-01) to each dilution.

    • Incubate this competition mixture for 1 hour at RT.

  • Incubation:

    • Wash the coated, blocked plate 3 times.

    • Transfer 100 µL/well of the competition mixture to the plate.

    • Incubate for 1 hour at RT. The free antibody will bind to the coated MMP-BSA, while the antibody bound to the derivative in solution will be washed away.

  • Secondary Antibody:

    • Wash the plate 4 times.

    • Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted according to the manufacturer's instructions in Blocking Buffer.

    • Incubate for 1 hour at RT.

  • Development & Reading:

    • Wash the plate 5 times.

    • Add 100 µL/well of TMB substrate. Incubate in the dark for 10-20 minutes.

    • Add 50 µL/well of Stop Solution (e.g., 1N HCl).

    • Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of the derivative in the sample.[11]

ELISA_Workflow Start Start Coat Coat Plate with MMP-BSA Conjugate Start->Coat Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Prepare Prepare Competition Mix: (Antibody + Free Derivative) Incubate Add Competition Mix to Coated Plate Prepare->Incubate Wash2->Incubate Wash3 Wash Incubate->Wash3 AddSecondary Add HRP-conjugated Secondary Antibody Wash3->AddSecondary Wash4 Wash AddSecondary->Wash4 Develop Add TMB Substrate (Color Development) Wash4->Develop Stop Add Stop Solution Develop->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: Step-by-step workflow of a competitive ELISA.

Advanced Characterization: Surface Plasmon Resonance (SPR)

For applications demanding a deeper understanding of binding kinetics, SPR is an invaluable tool.[15] It provides real-time, label-free data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[16] This level of detail is crucial for developing therapeutic antibodies or high-sensitivity diagnostic assays.[17][18][19]

Methodology Overview:

  • Chip Preparation: An anti-species antibody (e.g., anti-mouse IgG) is immobilized on the sensor chip surface.

  • Ligand Capture: The primary antibody (mAb-MMP-01) is injected and captured by the immobilized antibody.

  • Analyte Injection: A series of concentrations of the analyte (e.g., MMP or MMP-D2) are injected over the surface. The binding event causes a change in the refractive index, which is measured in real-time.

  • Dissociation: A buffer flow is initiated to monitor the dissociation of the analyte from the captured antibody.

  • Regeneration: A low-pH solution is used to strip the captured antibody, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 binding) to extract ka, kd, and KD values.

Discussion and Recommendations

The comparative data clearly demonstrate that mAb-MMP-01 is highly specific for the core structure of this compound, with a particular dependence on the integrity of the C6-methyl group.

Implications for Researchers:

  • High Specificity Assays: For assays requiring the specific detection of MMP with minimal interference from hydroxylated or halogenated metabolites (at C3 or C6), mAb-MMP-01 is an excellent candidate.

  • Broader Detection: If the goal is to detect a class of related pyranones that may include substitutions at the C5 position, this antibody would also be suitable, though quantification would be semi-quantitative unless the exact composition of derivatives is known.

  • Avoidance: Researchers studying MMP metabolism involving oxidation of the C6-methyl group (e.g., to an alcohol) should avoid this antibody, as it will not detect these metabolites.

Self-Validating System: The trustworthiness of any immunoassay hinges on proper validation. When screening a new antibody, it is imperative to test it against a panel of the most likely cross-reactants relevant to your specific sample matrix. This includes known metabolites, synthetic precursors, or structurally similar compounds present in the environment. A lack of cross-reactivity is just as important a data point as a positive binding signal.

Conclusion

The selection of an antibody for a small-molecule immunoassay is a critical decision that requires objective, data-driven evaluation. As demonstrated with our analysis of mAb-MMP-01 against a panel of this compound derivatives, subtle changes in a hapten's structure can have dramatic effects on antibody recognition. By employing systematic screening methods like competitive ELISA and leveraging advanced techniques like SPR, researchers can gain a deep understanding of an antibody's binding profile. This enables the development of highly specific, reliable, and trustworthy immunoassays for critical applications in research, diagnostics, and industry.

References

  • Sino Biological. (2025, October 21). Competitive ELISA Protocol — Quantitative Detection via Antigen Compet. Retrieved from [Link]

  • Pini, A., & Bracci, L. (1991). Antibodies against small molecules. Annali dell'Istituto Superiore di Sanità, 27(1), 139–143. Retrieved from [Link]

  • Porter, A. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist, 25(6), 35–37. Retrieved from [Link]

  • Reichert. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Retrieved from [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Retrieved from [Link]

  • Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved from [Link]

  • Schelp, C., & Ranal, M. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1324–1327. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis of Some O-Substituted Derivatives of Natural 6-hydroxymethyl-4-methoxy-2H-pyran-2-one (opuntiol). Journal of the Chemical Society of Pakistan, 35(2). Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2010). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Medina-Sánchez, M., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors, 8(4), 119. Retrieved from [Link]

  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved from [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 141(2), 859–862. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. In Antibody Engineering (pp. 523–544). Humana Press. Retrieved from [Link]

  • Kepe, V., & Kočevar, M. (2010). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Synthetic Communications, 30(19), 3469-3478. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4595. Retrieved from [Link]

  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928–9941. Retrieved from [Link]

  • van der Laken, C. J., et al. (2008). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. Current Opinion in Drug Discovery & Development, 11(2), 227–235. Retrieved from [Link]

  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]

  • VMD, K. F. (2018). Antibody Cross-Reactivity in Auto-Immune Diseases. Antibodies, 7(3), 20. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, 4-methoxy-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to LC-MS/MS Method Validation for the Quantitative Determination of Pyranone Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlling Pyranone Impurities

In pharmaceutical development, the control of impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety. Among the vast landscape of potential impurities, pyranone derivatives represent a class of compounds that can emerge from synthesis side-reactions or degradation pathways of active pharmaceutical ingredients (APIs). Given their potential for biological activity, including genotoxicity, regulatory bodies mandate their strict control to levels that are often in the parts-per-million (ppm) range relative to the API.[1]

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of such trace-level pyranone impurities. We will move beyond a simple checklist of validation parameters, offering a comparative analysis of methodological choices and explaining the scientific rationale that underpins a robust, defensible, and regulatory-compliant analytical procedure. The principles discussed are grounded in the internationally harmonized guidelines from the ICH and U.S. FDA, which provide the framework for analytical procedure validation.[2]

Why LC-MS/MS? The Argument for Superior Selectivity and Sensitivity

For the trace-level quantification demanded for potentially genotoxic impurities (PGIs), the analytical technique must offer exceptional sensitivity and selectivity.[3] While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are workhorses in pharmaceutical analysis, they often fall short for impurity analysis at ppm levels.[4]

  • HPLC-UV: This technique can be suitable for impurities at higher concentrations (e.g., >0.05%). However, its sensitivity is often insufficient for low ppm-level PGIs. Furthermore, its selectivity is limited; co-eluting compounds from the API or sample matrix can easily interfere with the impurity peak, leading to inaccurate quantification.[4]

  • LC-MS/MS: This has become the gold standard for trace quantitative analysis.[3][5] Its power lies in the coupling of chromatographic separation with the high specificity of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can detect and quantify a target analyte with phenomenal sensitivity and selectivity, even in the presence of a vast excess of the main API or complex matrix components.[6]

This guide will focus exclusively on LC-MS/MS, as it is the most appropriate and scientifically sound choice for this application. Our comparison will instead focus on validating two distinct LC-MS/MS methods to illustrate how different chromatographic or mass spectrometric approaches can be successfully validated for the same purpose.

The Validation Framework: A Scientifically-Grounded Approach

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[7] For quantitative impurity analysis, this purpose is to reliably measure the concentration of a specific pyranone impurity at or below its specification limit. Our validation protocol is designed around the core principles outlined in the ICH Q2(R1) guideline.[8]

The overall workflow for method validation is a systematic process, beginning with planning and culminating in a comprehensive report.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation P Define Analytical Target Profile (ATP) MD Method Development & Optimization (LC & MS) P->MD VP Write Validation Protocol MD->VP S Specificity VP->S L Linearity & Range VP->L A Accuracy VP->A Pcn Precision (Repeatability & Intermediate) VP->Pcn QL Quantitation Limit (LOQ) VP->QL R Robustness VP->R VR Compile Validation Report S->VR L->VR A->VR Pcn->VR QL->VR R->VR LC Lifecycle Management & Revalidation Plan VR->LC

Caption: High-level workflow for LC-MS/MS analytical method validation.

Comparative Method Validation: Two Approaches for a Hypothetical Pyranone Impurity

Let us consider a hypothetical API, "Drug-X," and a potential pyranone impurity, "PYR-1." The specification for PYR-1 is not more than 5 ppm relative to the API. We will develop and validate two distinct LC-MS/MS methods to quantify PYR-1.

  • Method A: Utilizes a standard C18 reversed-phase column with positive mode electrospray ionization (ESI+).

  • Method B: Employs a Phenyl-Hexyl column for alternative selectivity, also with ESI+.

The goal is to demonstrate that both methods, despite their differences, can be validated to be fit for purpose.

Experimental Protocols

Protocol 1: Preparation of Standards and Samples

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of PYR-1 reference standard and dissolve in 100 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Spiking Solutions: Prepare a series of intermediate solutions by diluting the stock solution. These will be used to prepare calibration standards and accuracy/precision samples.

  • Calibration Standards (0.5 to 10 ppm): Prepare a solution of Drug-X at the target concentration (e.g., 20 mg/mL). Spike this solution with the appropriate spiking solution to create calibration standards corresponding to 0.5, 1, 2.5, 5, 7.5, and 10 ppm of PYR-1. The blank sample is the unspiked Drug-X solution.

  • Quality Control (QC) Samples: Prepare QC samples by spiking the Drug-X solution at three concentrations:

    • LOQ QC: ~1 ppm

    • Mid QC: 4 ppm

    • High QC: 8 ppm

Protocol 2: LC-MS/MS System Setup

ParameterMethod AMethod BRationale
LC Column C18, 100 x 2.1 mm, 2.6 µmPhenyl-Hexyl, 100 x 2.1 mm, 2.6 µmPhenyl-Hexyl offers alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like pyranones.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common modifier that aids in protonation for positive mode ESI.[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolMethanol can alter elution order and peak shape compared to acetonitrile, providing another axis for method optimization.
Gradient 5% to 95% B over 8 min10% to 90% B over 8 minGradient elution is necessary to elute the analyte with good peak shape and separate it from the API.
Flow Rate 0.4 mL/min0.4 mL/minA standard flow rate for 2.1 mm ID columns.
Ionization Mode ESI Positive (ESI+)ESI Positive (ESI+)Assumes the pyranone structure has a site amenable to protonation.
MRM Transition e.g., m/z 195.1 -> 123.2e.g., m/z 195.1 -> 123.2The transition is specific to the PYR-1 impurity. The precursor (195.1) is the protonated molecule [M+H]+ and the product (123.2) is a stable fragment ion.
Source Temp. 500 °C500 °COptimized to ensure efficient desolvation.
Validation Parameter Comparison

The following sections detail the validation experiments and present illustrative data in comparative tables.

A. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this, a blank solution of Drug-X, a spiked solution, and a solution of PYR-1 standard were injected.

  • Acceptance Criteria: No significant interfering peak (e.g., >20% of the LOQ response) should be observed at the retention time of PYR-1 in the blank chromatogram.

  • Outcome: Both methods demonstrated high specificity, with no interference at the retention time of PYR-1 in the blank Drug-X matrix. The MRM detection provides a high degree of selectivity that is often sufficient.[10]

B. Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Experiment: Analyze the calibration standards (0.5 ppm to 10 ppm) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The calibration curve should be visually inspected for linearity.

  • Results:

ParameterMethod AMethod B
Range 1.0 - 10.0 ppm0.9 - 10.0 ppm
Correlation (r²) 0.99850.9991
Regression Model Linear (1/x weighting)Linear (1/x weighting)

Both methods show excellent linearity across the required range, which brackets the 5 ppm specification limit.

C. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found. It is determined by calculating the percent recovery of the analyte in a spiked sample.

  • Experiment: Analyze the three QC sample levels (n=6 at each level).

  • Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for each level.

  • Results:

QC LevelMethod A (% Recovery)Method B (% Recovery)
LOQ QC (~1 ppm) 95.3%98.2%
Mid QC (4 ppm) 101.2%103.5%
High QC (8 ppm) 104.5%102.1%

Both methods demonstrate excellent accuracy, indicating that the API matrix does not significantly impact the quantification of PYR-1.

D. Precision

Precision is the measure of the degree of scatter of a series of measurements.[11] It is evaluated at two levels: repeatability and intermediate precision.

  • Experiment:

    • Repeatability: Analyze QC samples (n=6) on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the experiment on a different day with a different analyst or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15.0%.

  • Results:

QC LevelMethod A (% RSD)Method B (% RSD)
Repeatability
LOQ QC (~1 ppm)6.8%5.5%
Mid QC (4 ppm)4.2%3.8%
High QC (8 ppm)3.5%3.1%
Intermediate Precision
LOQ QC (~1 ppm)8.1%7.2%
Mid QC (4 ppm)5.5%4.9%
High QC (8 ppm)4.8%4.2%

Both methods are highly precise, with Method B showing slightly lower variability, which might be attributed to the different chromatographic conditions providing a more stable response.

E. Limit of Quantification (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experiment: The LOQ is established based on the concentration that provides a signal-to-noise ratio (S/N) of approximately 10 and meets the accuracy and precision criteria.

  • Acceptance Criteria: S/N ≥ 10; Accuracy and Precision criteria must be met at this concentration.

  • Results:

ParameterMethod AMethod B
Established LOQ 1.0 ppm0.9 ppm
S/N at LOQ 12.114.5

Both methods have an LOQ well below the 5 ppm specification limit, confirming their suitability for the intended purpose.

F. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2]

  • Experiment: Introduce small changes to key parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within pre-defined limits, and the analysis of a QC sample should still meet accuracy/precision criteria.

  • Outcome: Both methods were found to be robust. For example, a 10% change in flow rate resulted in a predictable shift in retention time but did not impact the accuracy of quantification of the Mid QC sample by more than 5%.

Choosing the Right Method: A Decision Framework

Both Method A and Method B have been successfully validated and are fit for the purpose of quantifying PYR-1 in Drug-X. The choice between them in a real-world QC laboratory might come down to practical considerations.

The following decision tree illustrates a logical approach to selecting and optimizing an LC-MS/MS method for impurity analysis.

G start Define Analyte (PYR-1) & Matrix (API) ion_mode Assess Ionization (ESI+ vs ESI- vs APCI) start->ion_mode column_select Select Initial Column (e.g., C18) ion_mode->column_select mobile_phase Select Mobile Phase (ACN vs MeOH) column_select->mobile_phase gradient Optimize Gradient mobile_phase->gradient check_sep Adequate Separation from API? gradient->check_sep check_sens Sufficient Sensitivity (S/N at LOQ)? check_sep->check_sens Yes alt_column Try Alternative Column (e.g., Phenyl-Hexyl) check_sep->alt_column No alt_mobile Try Alternative Organic Modifier check_sens->alt_mobile No validate Proceed to Full Method Validation check_sens->validate Yes alt_column->gradient alt_mobile->gradient

Caption: Decision tree for LC-MS/MS method development and optimization.

While Method B showed slightly better precision and a lower LOQ, Method A is also perfectly acceptable. The use of a standard C18 column (Method A) might be preferred for its ubiquity and lower cost. However, the alternative selectivity of the Phenyl-Hexyl column (Method B) could prove invaluable if future, unknown impurities are discovered that co-elute with PYR-1 on a C18 column.

Conclusion

This guide demonstrates that a successful LC-MS/MS method validation for quantitative impurity analysis is not about following a rigid template, but about applying sound scientific principles to prove a method is fit for its intended purpose. We have shown through a comparative example that different chromatographic strategies can lead to equally valid and compliant analytical methods. The key is a thorough understanding of the validation parameters defined by regulatory guidelines and a systematic, evidence-based approach to the experimental work.[2][12] By rooting the validation process in the principles of specificity, accuracy, precision, linearity, and robustness, drug development professionals can ensure the data they generate is reliable, reproducible, and ultimately, protective of patient safety.

References

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • ICH. (n.d.). Quality Guidelines.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • FDA. (n.d.). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
  • (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • Research and Reviews. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities.
  • (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements.
  • Research & Development World. (2015). Tips for Successful LC-MS: Keep the Sample In Focus.
  • YouTube. (2023). Pro Tips for Method Development (LC-MS/MS 101).
  • (n.d.). Analytical Research & Development on Genotoxic Impurities.
  • SCIEX. (n.d.). Tips and Tricks for LC/MS/MS Method Development — Getting Ultimate Performance for Multiresidue Analysis.
  • (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • NIH. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.
  • (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.

Sources

Performance Benchmark Analysis: 4-Methoxy-6-methyl-2H-pyran-2-one in the Context of Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of therapeutic development. The pyranone scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a spectrum of biological activities. This guide provides a comprehensive performance benchmark of 4-Methoxy-6-methyl-2H-pyran-2-one against a well-established anti-inflammatory agent, Quercetin. We delve into the mechanistic basis of their anti-inflammatory effects, focusing on the modulation of the pivotal NF-κB and MAPK signaling pathways. This document outlines detailed experimental protocols for comparative analysis, presents mock comparative data, and offers insights into the causality behind the experimental design, thereby providing a robust framework for researchers evaluating novel anti-inflammatory candidates.

Introduction: The Imperative for Novel Anti-Inflammatory Modulators

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underpins a multitude of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders[1][2]. The current therapeutic landscape, while effective to an extent, is not without limitations, necessitating the exploration of new chemical entities. The 2H-pyran-2-one core is a privileged structure in medicinal chemistry, with compounds containing this motif demonstrating diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties[3][4][5]. This compound, a representative of this class, has garnered interest for its potential therapeutic applications[6][7][8].

This guide establishes a framework for benchmarking the anti-inflammatory performance of this compound. As a point of comparison, we utilize Quercetin, a natural flavonoid with well-documented anti-inflammatory effects mediated through the inhibition of key signaling pathways such as NF-κB and MAPK[2][9]. The objective is to provide a scientifically rigorous comparison, complete with experimental methodologies and data interpretation, to aid researchers in the evaluation of this and similar compounds.

Mechanistic Landscape: Targeting Key Inflammatory Pathways

The anti-inflammatory activity of many compounds is attributed to their ability to modulate intracellular signaling cascades that orchestrate the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • The NF-κB Signaling Pathway: This pathway is a master regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2)[2][10].

  • The MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key transducers of extracellular signals to cellular responses. Their activation by inflammatory stimuli leads to the phosphorylation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory mediators[11].

Visualizing the Inflammatory Signaling Cascade

Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_Cascade Activates IKK IKK Complex TLR4->IKK Activates NFkB_nuc NF-κB MAPK_Cascade->NFkB_nuc Activates Transcription Factors IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IkB_p IκB (P) (Degraded) IkB_NFkB->IkB_p NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data Data Analysis Seed_Cells Seed RAW 264.7 Cells Compound_Treatment Treat with this compound or Quercetin Seed_Cells->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation MTT MTT Assay (Cell Viability) LPS_Stimulation->MTT Griess Griess Assay (NO Production) LPS_Stimulation->Griess ELISA ELISA (TNF-α, IL-6) LPS_Stimulation->ELISA Western Western Blot (Signaling Proteins) LPS_Stimulation->Western Viability_Data Cell Viability (%) MTT->Viability_Data NO_Data Nitrite Concentration (µM) Griess->NO_Data Cytokine_Data Cytokine Concentration (pg/mL) ELISA->Cytokine_Data Protein_Data Protein Expression/Phosphorylation Western->Protein_Data

Caption: Overview of the experimental workflow for comparative analysis.

Benchmarking Performance: A Comparative Data Summary

The following table presents a mock summary of the expected data from the described experiments, designed for easy comparison between this compound and the benchmark inhibitor, Quercetin.

Parameter This compound Quercetin (Benchmark) Assay Method
Cytotoxicity (CC50) > 100 µM> 100 µMMTT Assay
NO Production (IC50) 25 µM15 µMGriess Assay
TNF-α Secretion (IC50) 30 µM20 µMELISA
IL-6 Secretion (IC50) 35 µM22 µMELISA
IκBα Phosphorylation Dose-dependent decreaseDose-dependent decreaseWestern Blot
p65 Nuclear Translocation InhibitedInhibitedWestern Blot
p38 MAPK Phosphorylation Dose-dependent decreaseDose-dependent decreaseWestern Blot

Interpretation of Mock Data: The mock data suggests that both compounds are non-toxic at the tested concentrations. Quercetin, the benchmark inhibitor, shows a more potent inhibition of NO and pro-inflammatory cytokine production, as indicated by its lower IC50 values. Both compounds appear to exert their anti-inflammatory effects through the inhibition of the NF-κB and MAPK pathways, evidenced by the reduction in the phosphorylation of key signaling proteins. While this compound demonstrates anti-inflammatory activity, this mock data indicates it is less potent than Quercetin in this specific in vitro model.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the anti-inflammatory performance of this compound against the established inhibitor, Quercetin. The detailed protocols and comparative data structure offer a robust methodology for researchers in drug discovery. The causality behind the experimental choices is rooted in the desire to probe the compound's effects on key, well-validated inflammatory pathways, ensuring the trustworthiness and scientific integrity of the evaluation.

The mock data presented herein suggests that while this compound possesses anti-inflammatory properties, further structural optimization may be necessary to enhance its potency to a level comparable with or exceeding that of established natural products like Quercetin. Future studies should focus on structure-activity relationship (SAR) analyses to identify modifications to the pyranone scaffold that could lead to improved inhibitory activity. Furthermore, in vivo studies using animal models of inflammation are essential to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of novel derivatives.

References

  • Park, S., et al. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2913-7.
  • Wiley Online Library. (2025). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyltriacetolactone. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-229602). Retrieved from [Link]

  • ResearchGate. (2015). Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 4H-Pyran-based biologically active molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Retrieved from [Link]

  • MDPI. (n.d.). Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Methoxy-6-phenethyl-2H-pyran-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Retrieved from [Link]

  • MDPI. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Single-molecule theory of enzymatic inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Retrieved from [Link]

  • ResearchGate. (2004). Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • YouTube. (2017). Biochemistry | Enzyme Inhibition. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to 4-Methoxy-6-methyl-2H-pyran-2-one and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 4-Methoxy-6-methyl-2H-pyran-2-one and its structurally related analogs, Dehydroacetic acid and Triacetic acid lactone. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide a clear, objective comparison of their biological activities, focusing on cytotoxic and antimicrobial properties. We will delve into the underlying mechanisms, present detailed experimental protocols, and offer insights into the statistical interpretation of the data.

Introduction to this compound and its Analogs

This compound, a naturally occurring pyranone derivative, has garnered significant interest in the scientific community for its potential applications as a scaffold in medicinal chemistry.[1][2] Its structural relatives, Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) and Triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one), are also key players in the synthesis of various heterocyclic compounds with diverse biological activities. While direct comparative studies of these three specific compounds are not extensively documented in publicly available literature, a wealth of data on the broader class of pyranone derivatives allows for a robust comparative analysis of their potential bioactivities.

This guide will focus on two key areas of investigation:

  • Cytotoxic Activity: Evaluating the potential of these compounds as anticancer agents.

  • Antimicrobial Activity: Assessing their efficacy against pathogenic bacteria and fungi.

Comparative Analysis of Biological Activities

The biological effects of pyranone derivatives are diverse, ranging from anti-inflammatory and antimicrobial to anticancer activities. The subtle structural differences between this compound, Dehydroacetic acid, and Triacetic acid lactone are expected to influence their biological profiles significantly.

Cytotoxic Activity: A Comparative Overview

The cytotoxicity of pyranone derivatives against various cancer cell lines is a promising area of research. The presence of the α,β-unsaturated lactone core is a common feature in many natural products with anticancer properties.

Comparative Cytotoxicity Data (IC50, µM)

CompoundCancer Cell LineIC50 (µM)Reference
This compound Analog (Representative) HT-29 (Colon)~25 µMFictional data based on general pyranone activity
Dehydroacetic Acid Derivative (Representative) MCF-7 (Breast)~15 µMFictional data based on general pyranone activity
Triacetic Acid Lactone Derivative (Representative) A549 (Lung)> 50 µMFictional data based on general pyranone activity

Note: The IC50 values presented are representative and intended for illustrative purposes, as direct comparative studies are limited. Actual values can vary based on experimental conditions.

Causality Behind Experimental Choices: The selection of cell lines from different cancer types (colon, breast, lung) provides a broader understanding of the potential spectrum of activity. The MTT assay is a standard, reliable, and high-throughput method for assessing cell viability, making it a logical choice for initial cytotoxicity screening.[3][4][5][6][7]

Antimicrobial Activity: A Comparative Perspective

Pyranone derivatives have demonstrated notable antimicrobial properties.[8][9][10] The mechanism of action is often attributed to their ability to interfere with microbial metabolic pathways or disrupt cell membrane integrity.

Comparative Antimicrobial Data (Minimum Inhibitory Concentration, MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
This compound Analog (Representative) 6412832Fictional data based on general pyranone activity
Dehydroacetic Acid Derivative (Representative) 326416Fictional data based on general pyranone activity
Triacetic Acid Lactone Metal Complex (Representative) 16328[1]

Note: The MIC values are representative. The data for Triacetic Acid Lactone is based on its metal complexes, which often exhibit enhanced antimicrobial activity.

Causality Behind Experimental Choices: The selection of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus) provides a comprehensive assessment of the antimicrobial spectrum. The broth microdilution method is a standardized technique for determining the MIC, offering quantitative and reproducible results.[9][10][11]

Mechanistic Insights: Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of pyranone derivatives are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][12][13][14]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65->NFkB_active Translocates to Nucleus IkB->NFkB_p65 Inhibits Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) MAPK_pathway->Gene_expression Induces NFkB_active->Gene_expression Induces Pyranone This compound & Analogs Pyranone->IKK Inhibits Pyranone->MAPK_pathway Inhibits

Caption: Anti-inflammatory signaling pathways modulated by pyranone derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][5][6][7]

Workflow:

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Dehydroacetic acid, Triacetic acid lactone) in culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[9][10][11]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Statistical Analysis of Experimental Data

Analysis of IC50 Values:

  • IC50 values are typically determined by fitting a dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

  • To compare the IC50 values of different compounds, statistical tests such as the extra sum-of-squares F-test can be employed to determine if the curves are significantly different.

  • Alternatively, if you have replicate IC50 values, you can use a t-test or ANOVA to compare the means.

Analysis of MIC Values:

  • MIC values are determined by visual inspection and represent discrete data points.

  • Statistical comparison of MICs between different compounds is less straightforward than for IC50 values. Descriptive statistics are often used to report the range of MICs.

Conclusion

While direct comparative experimental data for this compound, Dehydroacetic acid, and Triacetic acid lactone is limited, the available literature on pyranone derivatives provides a strong foundation for understanding their potential biological activities. This guide has outlined the key areas of investigation, provided standardized protocols for assessing cytotoxicity and antimicrobial activity, and offered insights into the mechanistic basis of their anti-inflammatory effects. The provided data tables, while illustrative, highlight the potential for these compounds in drug discovery. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these intriguing pyranone analogs.

References

  • He, M. T., Kim, S. J., et al. (2021). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Archives of Pharmacal Research, 44(1), 111-122. Available from: [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available from: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Min, H. Y., & Lee, H. Y. (2021). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. International Journal of Molecular Sciences, 22(11), 5896. Available from: [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available from: [Link]

  • Kienker, P. (2013). Comparability of mixed IC50 data - a statistical analysis. PLoS One, 8(4), e61007. Available from: [Link]

  • protocols.io. (2023). MTT Assay protocol. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Patel, D., et al. (2012). Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. Archiv der Pharmazie, 345(9), 724-732. Available from: [Link]

  • Elaasser, M. M., et al. (2015). Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. Journal of Microbiology and Biotechnology Research, 5(6), 1-8. Available from: [Link]

  • Foroumadi, A., et al. (2013). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian journal of pharmaceutical research : IJPR, 12(4), 431–439. Available from: [Link]

  • Bou-Salah, L., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10375, 4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12651, Methyltriacetolactone. Available from: [Link].

  • Sharma, K., & Singh, R. V. (2011). Synthesis, characterization and antimicrobial potential of transition metal complexes of triacetic lactone. African Journal of Biotechnology, 10(26), 5117-5123. Available from: [Link]

  • Lee, K. H., et al. (2009). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & medicinal chemistry letters, 19(21), 6050–6053. Available from: [Link]

  • EWG's Skin Deep. (n.d.). DEHYDROACETIC ACID. Available from: [Link]

  • Cheméo. (n.d.). 4-Methoxy-6-phenethyl-2H-pyran-2-one. Available from: [Link]

  • Zhao, H., et al. (2005). Microbial synthesis of triacetic acid lactone. Biotechnology and bioengineering, 92(6), 753–761. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, 4-methoxy-6-methyl-. In NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-2-one, 4-methoxy-6-methyl-. In NIST Chemistry WebBook. Available from: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use on the bench. Proper disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 4-Methoxy-6-methyl-2H-pyran-2-one (CAS No. 672-89-9), moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Section 1: Initial Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics and associated hazards is essential. This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1][2][3]

An interesting and critical point for this specific compound is the variance in hazard classification across different safety data sheets (SDS) and databases. While some suppliers classify the chemical as not hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2], other reputable sources, such as the PubChem database, indicate GHS hazard statements for acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[4]

Core Directive: Given this discrepancy, the most prudent and responsible course of action is to adopt a conservative approach. Always treat the substance as potentially hazardous. Your primary source of truth must be the specific SDS provided by the manufacturer of your product. If any doubt remains, consult your institution's Environmental Health & Safety (EHS) department.

Property Value Source
CAS Number 672-89-9[1]
Molecular Formula C₇H₈O₃[5]
Appearance White to light yellow crystalline solid/powder[2]
Melting Point 83 - 86 °C[1]
Solubility Poorly soluble in water[6][7]
Incompatibilities Oxidizing agents[2][6]

Section 2: The Regulatory Framework: Adherence to RCRA

In the United States, the disposal of all chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[8] This legislation establishes a "cradle-to-grave" system, meaning that the responsibility for hazardous waste lies with the generator—from the moment it is created to its final, safe disposal.[8][9]

A cornerstone of RCRA compliance is the "hazardous waste determination."[10] This process requires the generator to ascertain if their waste must be managed under the stringent regulations of RCRA Subtitle C.[11][12] This determination is based on whether the waste is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[13]

Due to the conflicting hazard data for this compound, it is imperative to involve your EHS department. They will perform the official waste determination and provide the specific waste codes and disposal pathways required by federal and state law.[14]

Section 3: Standard Operating Protocol for Disposal

This protocol is designed to ensure safety and compliance throughout the disposal process.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate risks of exposure, particularly skin, eye, and respiratory irritation.[4]

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or goggles (ANSI Z87.1 standard)Protects against accidental splashes or airborne dust getting into the eyes.
Hand Protection Nitrile gloves or other chemically resistant glovesPrevents direct skin contact and potential irritation.[2]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A dust respirator (e.g., N95) may be required if generating dust.Minimizes the risk of inhaling airborne particles, especially during spill cleanup or transfer.
Step 2: Waste Segregation and Containment

Proper segregation is key to preventing dangerous chemical reactions within a waste container.

  • Designate a Waste Container: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, sealable lid is recommended.

  • Collect Waste: Carefully transfer all waste, including contaminated items like weigh boats or wipes, into the designated container. For solid waste, sweep or scoop the material; avoid actions that create dust.[1]

  • Maintain Segregation: Crucially, do not mix this waste with other waste streams, especially those containing oxidizing agents , to prevent hazardous reactions.[2][6]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[13] This is one of the most common regulatory violations and is essential for preventing spills and exposure.[13]

Step 3: Labeling and Accumulation

Proper labeling is a non-negotiable regulatory requirement.

  • Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Acutely Toxic")

    • The date accumulation started.

  • Store Appropriately: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) . This should be at or near the point of generation and under the control of the laboratory personnel.

Step 4: Final Disposal
  • Contact EHS: Once your container is full or you have finished the project, contact your institution's EHS department to arrange for a waste pickup.

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company.[10] Based on the nature of the compound, the most probable disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2] This method ensures the complete destruction of the organic molecule.

Section 4: Emergency Procedures for Spills

In the event of an accidental spill of solid this compound:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work in a well-ventilated area.

  • Don PPE: Wear the PPE detailed in Section 3, Step 1.

  • Contain the Spill: Gently sweep up the solid material, taking care to avoid creating dust.[1]

  • Collect for Disposal: Place the swept-up material and any contaminated cleaning supplies into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Characterization cluster_handling Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition gen Waste Generation (Unused chemical, contaminated labware) sds Consult Product-Specific SDS & Institutional EHS gen->sds determine Hazardous Waste Determination (RCRA Guidelines) sds->determine ppe Don Appropriate PPE (Gloves, Eye Protection) determine->ppe collect Collect in a Dedicated, Compatible & Labeled Container ppe->collect store Store Sealed Container in Satellite Accumulation Area (SAA) collect->store pickup Request Waste Pickup from EHS Department store->pickup transport Transport by Licensed Hazardous Waste Vendor pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a multi-step process that demands diligence, a conservative approach to safety, and strict adherence to regulatory standards. By understanding the "why" behind each step—from initial hazard assessment and RCRA compliance to final incineration—researchers can ensure they are protecting themselves, their colleagues, and the environment. Always remember that your institution's EHS department is your most valuable resource for navigating the complexities of chemical waste management.

References

  • McMahon, K. (2019, July 17). What it Really Means to be RCRA Compliant with Hazardous Waste. IDR Environmental Services. Retrieved from [Link]

  • ERA Environmental Management Solutions. (2021, February 3). RCRA facts: An Overview of the Hazardous Waste Management Law. Retrieved from [Link]

  • Environmental Compliance Information for Energy Extraction. Resource Conservation and Recovery Act (RCRA) Subtitle C (hazardous waste) and Subtitle D (solid waste). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Arkansas State University. Hazardous Waste Management. Retrieved from [Link]

  • University of Texas at Austin. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Chemsavers. This compound, 97%, 1g. Retrieved from [Link]

  • ChemWhat. This compound CAS#: 672-89-9. Retrieved from [Link]

  • Wiley Online Library. (2009, August 25). Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12651, Methyltriacetolactone. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxy-6-methyl-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 4-Methoxy-6-methyl-2H-pyran-2-one (CAS No. 672-89-9). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide is designed to provide you with the essential, immediate safety and logistical information necessary for handling this compound, grounded in the principles of scientific integrity and field-proven laboratory best practices.

A critical analysis of available safety literature for this compound reveals a notable discrepancy in hazard classification. While some suppliers classify the compound as non-hazardous under OSHA and GHS regulations[1][2], other aggregated GHS data sources indicate potential hazards including skin, eye, and respiratory irritation, as well as being harmful if swallowed[3]. Furthermore, a common refrain in the safety data is that the "toxicological properties have not been fully investigated"[1].

This ambiguity necessitates a conservative approach. When data is conflicting or incomplete, we must operate under the principle of treating the substance as potentially hazardous. This guide is therefore built on a foundation of caution to ensure the highest level of safety.

Hazard Profile: A Case of Conflicting Data

Understanding the potential risks is the first step in defining appropriate safety protocols. The conflicting classifications for this compound underscore the importance of consulting multiple sources and erring on the side of caution.

Hazard StatementThermo Fisher Scientific SDS[1]TCI Chemicals SDS[2]PubChem Aggregated GHS[3]
Acute Toxicity, Oral Not ClassifiedNot ClassifiedHarmful if swallowed (H302)
Skin Corrosion/Irritation Not ClassifiedNot ClassifiedCauses skin irritation (H315)
Serious Eye Damage/Irritation Not ClassifiedNot ClassifiedCauses serious eye irritation (H319)
Specific Target Organ Toxicity (Single Exposure) Not ClassifiedNot ClassifiedMay cause respiratory irritation (H335)

Given these contradictions, we will proceed with the assumption that the hazards identified by PubChem's aggregated data are valid potential risks. The physical form of the compound, a solid crystalline powder, means that dust generation is a primary route of potential exposure[2][4].

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing exposure through inhalation, ingestion, or skin/eye contact.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash/Dust Risk: Chemical safety goggles. If there is a significant risk of splashing or dust generation (e.g., when handling larger quantities), a face shield should be worn in addition to safety goggles[2][5].

  • Causality: The eyes are highly susceptible to irritation from chemical dusts and splashes[3]. Standard safety glasses protect from projectiles, but goggles provide a seal around the eyes, offering superior protection against airborne particles and chemical splashes.

Hand Protection
  • Required: Chemical-resistant gloves (e.g., Nitrile).

  • Protocol: Always inspect gloves for tears or punctures before use. For any procedure with a high risk of contamination, consider double-gloving. Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area to prevent the spread of contamination[6][7].

  • Causality: To prevent skin irritation and potential absorption, direct skin contact must be avoided[3]. Nitrile gloves offer good resistance to a wide range of laboratory chemicals for incidental contact.

Body Protection
  • Required: A fully buttoned laboratory coat.

  • Recommended: For tasks with a higher potential for contamination, such as cleaning up spills, consider a chemical-resistant apron or disposable coveralls.

  • Causality: A lab coat protects your skin and personal clothing from contamination with the chemical powder[8]. It should be laundered separately from personal clothing.

Respiratory Protection
  • Required when handling powder outside of containment: A NIOSH-approved N95 respirator or higher.

  • Protocol: Respiratory protection is essential whenever there is a risk of inhaling the solid powder, such as during weighing or transfer operations that are not performed in a chemical fume hood or ventilated balance enclosure. All users of respirators must be properly fit-tested and trained in accordance with your institution's respiratory protection program[5].

  • Causality: The compound is a fine powder with the potential to become airborne. Inhalation may cause respiratory tract irritation[3]. An N95 respirator is designed to filter out at least 95% of airborne particles, providing an effective barrier against inhalation.

Operational Plan: Safe Weighing and Solution Preparation

This step-by-step workflow integrates PPE use into a common laboratory procedure.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Lab coat, Goggles, Gloves) prep_area 2. Prepare Workspace (Clean surface, gather equipment) prep_ppe->prep_area prep_resp 3. Don N95 Respirator (If outside fume hood) prep_area->prep_resp handle_weigh 4. Weigh Compound (In fume hood or ventilated enclosure) prep_resp->handle_weigh handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_dissolve 6. Add Solvent & Dissolve handle_transfer->handle_dissolve clean_waste 7. Dispose of Contaminated Items (Weigh paper, tips in solid waste) handle_dissolve->clean_waste clean_decon 8. Decontaminate Workspace clean_waste->clean_decon clean_ppe 9. Doff PPE (Gloves, Respirator, Goggles, Coat) clean_decon->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe Handling and Weighing Workflow for this compound.

  • Preparation: Before handling the chemical, don your lab coat, safety goggles, and nitrile gloves. Prepare your workspace in a designated area, preferably within a chemical fume hood. If weighing outside of a fume hood, don a properly fitted N95 respirator.

  • Handling: Carefully weigh the desired amount of this compound using a spatula. Avoid generating dust. Transfer the solid to your reaction vessel. Add the solvent to dissolve the compound.

  • Cleanup: Dispose of any contaminated consumables (e.g., weigh paper, pipette tips) in a designated solid chemical waste container[9][10].

  • Decontamination: Wipe down the balance and surrounding work area with an appropriate solvent to remove any residual powder.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your respirator and goggles, and finally your lab coat.

  • Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.

Emergency & Disposal Plans

Immediate First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops[1].

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention[1].

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention[1][11].

Disposal Protocol

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solids (e.g., excess reagent, contaminated gloves, weigh paper) in a clearly labeled, sealed container designated for solid chemical waste[9][10].

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed container for liquid organic waste. Never dispose of this chemical down the drain[12].

  • Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance[11][13].

By adhering to these protocols, you build a self-validating system of safety, ensuring that every step is designed to minimize risk. The conflicting data surrounding this compound serves as a crucial reminder: our responsibility as scientists is to question, verify, and always prioritize safety in the pursuit of knowledge.

References

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

  • Methyltriacetolactone (CID 12651). PubChem, National Institutes of Health.[Link]

  • Recommended PPE to handle chemicals. BESA.[Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.[Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). NIOSH.[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.[Link]

  • Handling Chemical Waste. (2015, June 5). NC State University Department of Chemistry.[Link]

Sources

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